Product packaging for 2-(methylthio)-3-nitropyridine(Cat. No.:CAS No. 22746-79-8)

2-(methylthio)-3-nitropyridine

Cat. No.: B3022448
CAS No.: 22746-79-8
M. Wt: 170.19 g/mol
InChI Key: UGZSIPHNDAHATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(methylthio)-3-nitropyridine is a useful research compound. Its molecular formula is C6H6N2O2S and its molecular weight is 170.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2S B3022448 2-(methylthio)-3-nitropyridine CAS No. 22746-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-11-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZSIPHNDAHATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341281
Record name Pyridine, 2-(methylthio)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22746-79-8
Record name Pyridine, 2-(methylthio)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(methylthio)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-(methylthio)-3-nitropyridine, a key heterocyclic building block in medicinal chemistry and drug development. The document details a robust synthetic protocol via nucleophilic aromatic substitution (SNAr), elucidates the underlying reaction mechanism, presents a full suite of characterization techniques, and outlines essential safety precautions. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical application of this important synthetic transformation.

Introduction: Significance of Substituted Nitropyridines

Pyridine derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The introduction of a nitro group significantly modulates the electronic properties of the pyridine ring, rendering it susceptible to a variety of chemical transformations. Specifically, the strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.[1][2] this compound, the subject of this guide, serves as a versatile intermediate. The methylthio group can be further oxidized to sulfoxide or sulfone moieties to fine-tune biological activity, while the nitro group can be reduced to an amine, providing a handle for further functionalization.[3] This dual reactivity makes it a valuable precursor for constructing complex molecular architectures.[4][5]

Synthesis of this compound

The most direct and efficient synthesis of this compound is achieved through the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with a suitable sulfur nucleophile, such as sodium thiomethoxide. The high reactivity of 2-chloro-3-nitropyridines towards nucleophiles makes this a favorable transformation.[6][7]

Experimental Workflow Diagram

The overall process from starting materials to the fully characterized final product is outlined below.

G cluster_0 Synthesis Stage cluster_1 Workup & Purification cluster_2 Analysis & Characterization A Reactants (2-Chloro-3-nitropyridine, Sodium Thiomethoxide) B Reaction Setup (Anhydrous Solvent, Inert Atmosphere) A->B Dissolution C Reaction Monitoring (TLC Analysis) B->C Stirring at RT D Aqueous Quench C->D Completion E Solvent Extraction D->E F Purification (Recrystallization or Chromatography) E->F G Spectroscopy (NMR, MS) F->G H Physical Properties (Melting Point) G->H I Final Product (this compound) H->I

Caption: High-level workflow for the synthesis and analysis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established SNAr reactions on activated halopyridines. Researchers should perform their own optimizations.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 equiv.)

  • Sodium thiomethoxide (1.1 equiv.)

  • Anhydrous Methanol or Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-3-nitropyridine (1.0 equiv.).

  • Dissolve the starting material in anhydrous methanol to a concentration of approximately 0.2 M.

  • In a separate flask, dissolve sodium thiomethoxide (1.1 equiv.) in a minimal amount of anhydrous methanol.

  • Slowly add the sodium thiomethoxide solution to the stirred solution of 2-chloro-3-nitropyridine at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is fully consumed.

  • Upon completion, carefully quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure this compound.

Mechanism and Rationale: The SNAr Pathway

The synthesis proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is an addition-elimination process distinct from SN1 or SN2 reactions.[1]

Causality Behind Experimental Choices:

  • Substrate: 2-Chloro-3-nitropyridine is an ideal substrate. The nitro group at the 3-position and the ring nitrogen atom act as powerful electron-withdrawing groups, which significantly lower the electron density of the pyridine ring, making it susceptible to nucleophilic attack.[2][8]

  • Nucleophile: Sodium thiomethoxide is a potent sulfur nucleophile, readily displacing the chloride leaving group.

  • Solvent: A polar aprotic solvent like THF or a polar protic solvent like methanol can be used. Methanol is often suitable as it readily dissolves the ionic nucleophile.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents oxidation of the thiomethoxide nucleophile.

Mechanism Diagram

Caption: The two-step addition-elimination SNAr mechanism for the synthesis.

The reaction is initiated by the attack of the thiomethoxide anion on the C2 position of the pyridine ring, which is activated by both the ring nitrogen and the ortho-nitro group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group, stabilizing the intermediate.[9] The subsequent, rapid loss of the chloride leaving group restores the aromaticity of the ring, yielding the final product.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.[10] The following table summarizes the expected data based on analysis of analogous compounds and spectroscopic principles.

Analysis Technique Parameter Expected Result Purpose
Melting Point Melting Range~75-80 °CProvides an initial assessment of purity. A sharp melting point indicates high purity. (Analog: 2-(Benzylthio)-3-nitropyridine melts at 70-72 °C)
¹H NMR Chemical Shift (δ)~8.6-8.8 ppm (dd, 1H, H6); ~8.2-8.4 ppm (dd, 1H, H4); ~7.2-7.4 ppm (dd, 1H, H5); ~2.6-2.8 ppm (s, 3H, -SCH₃)Confirms the proton framework of the molecule. The distinct signals for the three aromatic protons and the methyl singlet are characteristic.
¹³C NMR Chemical Shift (δ)~160-165 ppm (C2-S); ~155-160 ppm (C6); ~135-140 ppm (C4); ~130-135 ppm (C3-NO₂); ~120-125 ppm (C5); ~15-20 ppm (-SCH₃)Verifies the carbon backbone of the structure.
Mass Spectrometry Molecular Ion Peakm/z = 170.02 [M]⁺Confirms the molecular weight (C₆H₆N₂O₂S = 170.19 g/mol ).[3]

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Chloro-3-nitropyridine (CAS 5470-18-8): Harmful if swallowed.[11][12] Causes skin and serious eye irritation.[12] May cause respiratory irritation.[12] Avoid breathing dust and wash hands thoroughly after handling.[11]

  • Sodium thiomethoxide (CAS 5188-07-8): Flammable solid that is toxic if swallowed, in contact with skin, or if inhaled.[13][14] It causes severe skin burns and eye damage.[13][14] It reacts violently with water. Store under inert gas and away from moisture and ignition sources.

Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(methylthio)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physicochemical properties of 2-(methylthio)-3-nitropyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted nitropyridine, its unique electronic and structural features make it a valuable synthetic intermediate. This document is designed to provide researchers, scientists, and drug development professionals with the core data, experimental insights, and validated protocols necessary for its effective use.

Compound Identification and Structural Profile

Understanding the fundamental identity and structure of a molecule is the bedrock of all subsequent research. This compound is a derivative of pyridine, featuring a methylthio (-SCH₃) group at the C2 position and a nitro (-NO₂) group at the C3 position. The electron-withdrawing nature of the nitro group, combined with the properties of the methylthio substituent, defines its reactivity and physical characteristics.

Identifier Value
IUPAC Name This compound
Synonyms 2-(methylsulfanyl)-3-nitropyridine
CAS Number 21257-24-9
Molecular Formula C₆H₆N₂O₂S
Molecular Weight 170.19 g/mol
Canonical SMILES CS C1=C(C=CC=N1)--INVALID-LINK--=O

Core Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. While comprehensive experimental data for this specific molecule is not extensively published, we can infer key properties from closely related analogs and established chemical principles.

Physical State and Appearance

Based on analogous compounds such as 2-methyl-3-nitropyridine and 2-(benzylthio)-3-nitropyridine, this compound is expected to be a pale yellow solid or liquid at standard temperature and pressure.[1]

Thermal Properties

Melting and boiling points are critical indicators of purity and thermal stability.

Property Value (Estimated) Rationale and Experimental Insight
Melting Point 30 - 45 °CThis estimation is based on 2-methyl-3-nitropyridine (30-35 °C) and 2-(benzylthio)-3-nitropyridine (70-72 °C).[1] The methylthio group is smaller than the benzylthio group, suggesting a lower melting point. The presence of the polar nitro group and the sulfur atom allows for significant intermolecular dipole-dipole interactions, resulting in a solid or low-melting-point liquid state at room temperature.
Boiling Point > 200 °C (with potential decomposition)The boiling point of 2-methyl-3-nitropyridine is reported as 212-216 °C.[1] A similar range is expected. Nitropyridine derivatives can be prone to decomposition at high temperatures, and distillation should be performed under reduced pressure.
Solubility Profile

Solubility is a critical parameter for reaction setup, purification, formulation, and biological assays. A systematic solubility analysis is essential.

Expected Solubility: The molecule possesses both polar (nitro group, pyridine nitrogen) and non-polar (methyl group, pyridine ring) characteristics. Therefore, it is expected to be poorly soluble in water but soluble in a range of common organic solvents.

Table of Expected Solubility

Solvent Expected Solubility Underlying Causality
WaterLow to InsolubleThe hydrophobic pyridine ring and methyl group outweigh the polarity of the nitro group and the lone pair on the pyridine nitrogen.
Dichloromethane (DCM)SolubleA versatile solvent for moderately polar compounds.
ChloroformSolubleSimilar to DCM, effective at dissolving the compound.
Ethyl Acetate (EtOAc)SolubleA moderately polar solvent capable of engaging in dipole-dipole interactions.
AcetoneSolubleA polar aprotic solvent that can effectively solvate the molecule.
Methanol / EthanolModerately SolubleThe polar hydroxyl group can interact with the nitro group, but the overall non-polar character may limit high solubility.
Dimethyl Sulfoxide (DMSO)Very SolubleA highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules for screening purposes.
Hexanes / HeptaneInsolubleThe high polarity of the nitro-substituted pyridine ring prevents dissolution in non-polar aliphatic solvents.

This protocol provides a self-validating system for classifying the solubility of this compound.[2][3][4]

Objective: To determine the solubility of the compound in water, aqueous acid, and aqueous base to inform purification and handling procedures.

Materials:

  • This compound

  • Test tubes and rack

  • Vortex mixer

  • Deionized water

  • 5% (w/v) HCl solution

  • 5% (w/v) NaOH solution

  • pH paper or meter

Procedure:

  • Water Solubility:

    • Add ~25 mg of the compound to a test tube.

    • Add 0.75 mL of deionized water in 0.25 mL portions, vortexing vigorously for 30-60 seconds after each addition.[2][3]

    • Observe if the solid dissolves completely. If so, it is water-soluble.

    • Test the pH of the aqueous solution with litmus paper. An acidic pH may suggest a salt form, while a basic pH indicates the pyridine nitrogen is acting as a base.[5]

  • Acid Solubility (if water-insoluble):

    • Add ~25 mg of the compound to a fresh test tube.

    • Add 0.75 mL of 5% HCl in portions, vortexing after each addition.[4][5]

    • Solubility indicates the presence of a basic functional group, in this case, the pyridine nitrogen, which is protonated to form a soluble hydrochloride salt.

  • Base Solubility (if water-insoluble):

    • Add ~25 mg of the compound to a fresh test tube.

    • Add 0.75 mL of 5% NaOH in portions, vortexing after each addition.[4][5]

    • Solubility in base would indicate an acidic proton, which is absent in this molecule. Therefore, it is expected to be insoluble in NaOH.

Interpretation Workflow:

G start Start with 25 mg of Compound water Add 0.75 mL Water start->water is_sol_water Soluble? water->is_sol_water sol_in_water Class: Water-Soluble Test pH with Litmus is_sol_water->sol_in_water Yes hcl Add 0.75 mL 5% HCl is_sol_water->hcl No is_sol_hcl Soluble? hcl->is_sol_hcl sol_in_hcl Class: Basic Compound (Pyridine Nitrogen) is_sol_hcl->sol_in_hcl Yes naoh Add 0.75 mL 5% NaOH is_sol_hcl->naoh No is_sol_naoh Soluble? naoh->is_sol_naoh insoluble Class: Neutral Compound is_sol_naoh->insoluble No

Caption: Workflow for systematic solubility testing.

Spectroscopic and Chromatographic Profile

Analytical characterization is non-negotiable for confirming structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The following are predicted chemical shifts (in ppm) in CDCl₃, based on established substituent effects on the pyridine ring.

¹H NMR (400 MHz, CDCl₃):

  • Pyridine Protons: The pyridine ring protons will appear in the aromatic region (~7.0-8.8 ppm). The strong electron-withdrawing nitro group will deshield adjacent protons significantly.

    • H6: Expected to be the most downfield proton (~8.6 ppm, dd) due to its ortho position to the ring nitrogen.

    • H4: Expected around 8.2 ppm (dd), influenced by the nitro group.

    • H5: Expected to be the most upfield of the ring protons (~7.2 ppm, dd).

  • Methyl Protons (-SCH₃): A singlet is expected around 2.6 ppm.

¹³C NMR (100 MHz, CDCl₃):

  • Pyridine Carbons:

    • C2 (bearing -SCH₃): ~158 ppm

    • C3 (bearing -NO₂): ~149 ppm

    • C6: ~152 ppm

    • C4: ~135 ppm

    • C5: ~122 ppm

  • Methyl Carbon (-SCH₃): ~15 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (-CH₃) 2850 - 3000
Aromatic C=C and C=N Stretch 1400 - 1600
Nitro N-O Asymmetric Stretch 1520 - 1560 (Strong)
Nitro N-O Symmetric Stretch 1340 - 1370 (Strong)

The two strong absorption bands for the nitro group are highly characteristic and serve as a primary diagnostic tool for confirming its presence.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of organic compounds. A robust reversed-phase HPLC (RP-HPLC) method is essential for quality control.[6][7]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). C18 columns are industry-standard for their ability to separate a wide range of moderately polar aromatic compounds.[7]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Rationale: The acidic mobile phase ensures that the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks and preventing tailing.[6]

  • Gradient Program: A gradient is recommended to ensure elution of both the main compound and any potential impurities with different polarities.

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at ~254 nm or a wavelength of maximum absorbance determined by UV-Vis spectrophotometry.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile or a mixture of acetonitrile/water to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Acetonitrile (~0.5 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject 10 µL onto C18 Column prep3->hplc1 hplc2 Run Gradient Elution hplc1->hplc2 hplc3 UV Detection (~254 nm) hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 data2 Calculate Area % Purity data1->data2

Caption: Standard workflow for HPLC purity analysis.

Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is strongly activated by the C3-nitro group. This makes the ring susceptible to nucleophilic aromatic substitution (SₙAr) .[8][9]

  • Nucleophilic Attack: While the nitro group itself can sometimes be displaced in related systems, the methylthio group at the C2 position is also a potential leaving group, particularly with hard nucleophiles. The compound serves as a precursor for introducing other functionalities at the C2 position.

  • Reduction of Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., H₂, Pd/C; or SnCl₂), providing a pathway to 3-amino-2-(methylthio)pyridine, a valuable building block for further elaboration.

Stability and Storage
  • Stability: The compound is expected to be stable under standard laboratory conditions. However, like many nitroaromatic compounds, it may be sensitive to light and strong reducing agents.

  • Storage: It should be stored in a tightly sealed container, protected from light, in a cool, dry place.[10]

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous compounds like 3-nitropyridine and other thio-pyridines should be used to guide handling procedures.[11][12]

  • Hazard Identification:

    • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[11]

    • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12]

  • Recommended Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Avoid contact with strong oxidizing and reducing agents.

Applications in Research and Development

This compound is not typically an end-product but rather a strategic intermediate in multi-step syntheses.

  • Scaffold for Medicinal Chemistry: Nitropyridines are precursors for a vast range of biologically active molecules.[13] The dual functionality of this compound—a modifiable methylthio group and a reducible nitro group—allows for diverse synthetic transformations to build libraries of novel compounds for drug screening.

  • Synthesis of Fused Heterocycles: The 2,3-disubstituted pattern is ideal for constructing fused bicyclic systems, such as thienopyridines or other heterocyclic structures with potential pharmacological activity.

Conclusion

This compound is a valuable heterocyclic building block whose physicochemical properties are governed by the interplay between the pyridine core, an activating nitro group, and a modifiable methylthio substituent. This guide provides a foundational understanding of its key characteristics, outlines authoritative protocols for its analysis, and emphasizes safe handling practices. A thorough grasp of these principles is essential for any scientist looking to leverage this versatile intermediate in their research and development endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 2-(methylthio)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2-(methylthio)-3-nitropyridine

This compound is a substituted pyridine derivative featuring a methylthio group at the 2-position and a nitro group at the 3-position. This substitution pattern creates a unique electronic environment within the pyridine ring, making it a versatile intermediate for further chemical modifications. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule, particularly in nucleophilic aromatic substitution reactions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development workflow.

This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and the interpretation of spectral features will be explained to provide a self-validating system for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the methylthio group protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating (though weakly) methylthio group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-48.2 - 8.4ddJ(H4-H5) = 8-9, J(H4-H6) = 1-2Deshielded by the adjacent nitro group.
H-57.3 - 7.5ddJ(H5-H4) = 8-9, J(H5-H6) = 4-5Shielded relative to H-4 and H-6.
H-68.6 - 8.8ddJ(H6-H5) = 4-5, J(H6-H4) = 1-2Deshielded by the adjacent nitrogen atom.
-SCH₃2.6 - 2.8s-Typical chemical shift for a methylthio group attached to an aromatic ring.

Predicted data is based on analysis of similar compounds such as 2-methyl-3-nitropyridine and 2-chloro-3-nitropyridine.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon environment. Six distinct signals are expected, five for the pyridine ring carbons and one for the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2160 - 165Attached to both the nitrogen and sulfur atoms.
C-3145 - 150Attached to the nitro group.
C-4135 - 140Aromatic CH.
C-5120 - 125Aromatic CH.
C-6150 - 155Aromatic CH adjacent to nitrogen.
-SCH₃15 - 20Aliphatic methyl carbon.

Predictions are derived from data for compounds like 2-(tert.-butylthio)-3-nitropyridine.[2]

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation: ~10-20 mg of this compound dissolved in ~0.7 mL of CDCl₃ or DMSO-d₆ B NMR Spectrometer: 400 MHz or higher field strength A->B Insert sample C ¹H NMR Acquisition: - Pulse sequence: zg30 - Number of scans: 16-32 - Spectral width: ~12 ppm B->C Run experiment D ¹³C NMR Acquisition: - Pulse sequence: zgpg30 - Number of scans: 1024-4096 - Spectral width: ~220 ppm B->D Run experiment E Data Processing: - Fourier transformation - Phase correction - Baseline correction - Integration (¹H) - Peak picking C->E D->E F Spectral Interpretation E->F

Figure 1: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the nitro group and the aromatic pyridine ring.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
Nitro (NO₂)1520 - 1560StrongAsymmetric stretch
Nitro (NO₂)1340 - 1380StrongSymmetric stretch
Aromatic C=C/C=N1580 - 1620Medium-StrongRing stretching
Aromatic C-H3000 - 3100Medium-WeakStretching
Aliphatic C-H2900 - 3000WeakStretching (-SCH₃)
C-S600 - 800WeakStretching

Reference data from the NIST WebBook for similar nitroaromatic compounds was used for these predictions.[1][3]

Experimental Protocol for IR Data Acquisition

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation A1 Solid Sample: Prepare a KBr pellet B FTIR Spectrometer A1->B A2 Liquid/Low-Melting Solid: Prepare a thin film on a salt plate (NaCl or KBr) A2->B A3 ATR Accessory: Place a small amount of sample directly on the crystal A3->B C Data Acquisition: - Scan range: 4000-400 cm⁻¹ - Resolution: 4 cm⁻¹ - Number of scans: 16-32 B->C Acquire spectrum D Data Processing & Interpretation C->D

Figure 2: Workflow for obtaining an FTIR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, electron ionization (EI) would be a common technique.

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₆N₂O₂S, with a monoisotopic mass of approximately 170.02 Da.

Table 4: Predicted Key Fragments in EI-MS

m/zPredicted FragmentRationale
170[M]⁺Molecular ion
155[M - CH₃]⁺Loss of a methyl radical
140[M - NO]⁺Loss of nitric oxide
124[M - NO₂]⁺Loss of a nitro radical
123[M - SCH₃]⁺Loss of the methylthio radical
78[C₅H₄N]⁺Pyridyl cation

Fragmentation patterns are predicted based on the known behavior of nitroaromatics and thioethers under EI conditions, with reference to data for compounds like 2-chloro-3-nitropyridine.

Experimental Protocol for Mass Spectrometry Data Acquisition

Workflow for GC-MS Analysis

MS_Workflow cluster_MS Analysis A Sample Preparation: Dilute sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) C Injection: Inject a small volume (e.g., 1 µL) into the GC inlet A->C B GC-MS Instrument D Gas Chromatography: - Column: DB-5 or similar - Temperature program: Ramp from low to high T E Mass Spectrometry: - Ionization: Electron Ionization (EI, 70 eV) - Mass analyzer: Quadrupole - Scan range: m/z 40-500 B->E C->B F Data Analysis: - Identify molecular ion peak - Analyze fragmentation pattern E->F

Figure 3: Typical workflow for GC-MS analysis.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and established spectroscopic principles, researchers can confidently identify and verify this compound. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. As a key intermediate in various fields, a thorough understanding of its spectroscopic properties is essential for advancing scientific research and development.

References

An In-depth Technical Guide to the Crystal Structure of 2-(methylthio)-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate architectural design of molecular solids is a cornerstone of modern materials science and pharmaceutical development. The spatial arrangement of molecules within a crystal lattice, dictated by a subtle interplay of non-covalent interactions, governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive exploration of the crystal structure of 2-(methylthio)-3-nitropyridine derivatives, a class of compounds of significant interest due to the versatile reactivity of the substituted pyridine ring. We will delve into the synthetic pathways to access these molecules, robust methodologies for obtaining single crystals, and the intricacies of their three-dimensional structures as elucidated by single-crystal X-ray diffraction. A detailed analysis of the non-covalent interactions that orchestrate the crystal packing will be presented, offering insights into the principles of crystal engineering for this important heterocyclic scaffold.

Introduction: The Significance of Crystalline Architecture

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, and its functionalization allows for the fine-tuning of molecular properties.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, and a methylthio group, a potential hydrogen bond acceptor and a site for further chemical modification, creates a molecule with a rich and complex electronic landscape. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their behavior and for the rational design of new materials and active pharmaceutical ingredients (APIs). Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for unambiguously determining the atomic arrangement within a crystalline solid, providing precise information on bond lengths, bond angles, and the subtle non-covalent forces that govern the supramolecular assembly.[2]

Synthesis and Spectroscopic Characterization

The synthesis of this compound derivatives typically proceeds through a nucleophilic aromatic substitution (SNAr) pathway. The strong electron-withdrawing nature of the nitro group at the 3-position activates the pyridine ring, making the 2-position susceptible to nucleophilic attack.

General Synthetic Protocol

A common and effective route to 2-(alkylthio)-3-nitropyridines involves the reaction of a 2-chloro-3-nitropyridine precursor with a corresponding thiolate.[3]

Experimental Protocol: Synthesis of a 2-(alkylthio)-3-nitropyridine derivative

  • Preparation of the Thiolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired thiol (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: To the freshly prepared thiolate solution, add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(alkylthio)-3-nitropyridine derivative.

Spectroscopic Characterization

The successful synthesis of the target compounds should be confirmed by standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure. The characteristic chemical shifts of the pyridine ring protons and the methylthio group protons, as well as the carbon signals, confirm the identity of the product.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1530 cm-1 and 1350 cm-1, respectively) and the C-S bond, in addition to the vibrations of the pyridine ring.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass-to-charge ratio of the molecular ion.[5]

Crystallization: From Solution to Single Crystal

The growth of high-quality single crystals is often the most challenging step in determining a crystal structure.[6] The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.

Key Principles of Crystallization

The formation of a crystal from solution is a two-step process: nucleation and growth. Nucleation is the initial formation of a small, ordered aggregate of molecules, while growth is the subsequent addition of molecules to the surface of the nucleus. The goal of a successful crystallization experiment is to control these processes to favor the formation of a small number of large, well-ordered crystals.[6]

Common Crystallization Techniques

Several techniques can be employed to achieve the supersaturation required for crystal growth. The choice of method depends on the solubility characteristics of the compound and the properties of the chosen solvent(s).

  • Slow Evaporation: A solution of the compound in a relatively volatile solvent is prepared and allowed to stand undisturbed. As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth.[6]

  • Vapor Diffusion: This is a highly effective method for small amounts of material. A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface between the two solvents as they slowly mix.[6]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.

Single-Crystal X-ray Diffraction (SCXRD): Elucidating the Three-Dimensional Structure

SCXRD is the definitive method for determining the precise arrangement of atoms in a crystal.[2] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The SCXRD Experimental Workflow

The process of determining a crystal structure by SCXRD can be broken down into several key steps.

SCXRD_Workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection Mount on Goniometer data_processing Data Processing & Reduction data_collection->data_processing Diffraction Images structure_solution Structure Solution data_processing->structure_solution Reflection File (hkl) structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Validation & Analysis structure_refinement->validation Final Structural Model

Caption: The experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal, free of cracks and other defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Data Processing and Reduction: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm to improve the fit between the calculated and observed diffraction patterns. This process optimizes the atomic positions, thermal parameters, and other structural parameters.

  • Validation and Analysis: The final structural model is validated to ensure its chemical and crystallographic reasonability. The geometry of the molecule and the details of the crystal packing are then analyzed.

The Crystal Structure of a 2-Substituted-3-nitropyridine Derivative: A Case Study

Crystallographic Data

The following table summarizes the key crystallographic data for this derivative.

ParameterValue
Chemical FormulaC18H14N4O6
Formula Weight382.33
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.5590 (4)
b (Å)8.1530 (8)
c (Å)11.6359 (10)
α (°)95.552 (7)
β (°)95.643 (7)
γ (°)104.440 (7)
Volume (Å3)413.49 (7)
Z1
Density (calculated) (Mg m-3)1.535
Reference[7]
Molecular Conformation

A notable feature of the molecular structure is the significant torsion angles between the planar ring systems. The nitro group is twisted relative to the pyridine ring, and the pyridine and phenylene rings are also not coplanar. This non-planar conformation is a result of steric hindrance between the substituents in the ortho positions.[7]

Caption: A simplified representation of the this compound core.

The Role of Non-Covalent Interactions in Crystal Packing

The arrangement of molecules in a crystal is directed by a variety of non-covalent interactions.[8] In the case of this compound derivatives, the interplay between hydrogen bonds, π-π stacking, and other weak interactions is crucial in determining the overall crystal packing.

Hydrogen Bonding

While the parent this compound does not have classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing. The oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring are effective hydrogen bond acceptors. These interactions, although individually weak, can collectively contribute significantly to the lattice energy.

π-π Stacking Interactions

The aromatic pyridine ring is capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings are in close contact, are a common feature in the crystal structures of aromatic compounds and contribute to the stability of the crystal lattice.

Other Interactions

Other weak interactions, such as those involving the sulfur atom of the methylthio group, can also influence the crystal packing. The sulfur atom can act as a weak hydrogen bond acceptor and can also participate in other types of chalcogen bonding interactions.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the crystal structure of this compound derivatives. From their synthesis and crystallization to the detailed analysis of their three-dimensional structures, it is clear that a thorough understanding of the solid-state properties of these compounds is essential for their application in drug development and materials science. The interplay of various non-covalent interactions dictates the crystal packing and, consequently, the macroscopic properties of the material. Future work in this area could focus on the synthesis and crystallographic analysis of a wider range of derivatives to establish clear structure-property relationships. The use of crystal structure prediction methods, in conjunction with experimental studies, could further enhance our ability to design novel this compound derivatives with tailored solid-state properties.

References

Quantum Chemical-_ _-Calculations for 2-(methylthio)-3-nitropyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(methylthio)-3-nitropyridine in Medicinal Chemistry

In the landscape of modern drug discovery, pyridine derivatives hold a prominent position due to their prevalence in a wide array of pharmacologically active compounds.[1] The this compound scaffold is of particular interest to researchers. The strategic placement of a methylthio group and a nitro group on the pyridine ring creates a molecule with unique electronic properties and multiple reactive sites, making it a versatile intermediate in the synthesis of novel therapeutic agents.[2] The electron-withdrawing nitro group, for instance, activates the pyridine ring for nucleophilic aromatic substitution, a key reaction in building molecular complexity.[3]

Understanding the fundamental quantum chemical properties of this molecule is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on this compound, grounded in Density Functional Theory (DFT). The methodologies detailed herein are designed to furnish drug development professionals with the critical insights needed to accelerate their research and development efforts.

Core Objectives of this Guide:
  • To provide a robust, step-by-step workflow for the quantum chemical characterization of this compound.

  • To explain the rationale behind the selection of computational methods and parameters, ensuring both accuracy and efficiency.

  • To illustrate how to derive key molecular descriptors from the calculations, including optimized geometry, electronic properties, and vibrational spectra.

  • To empower researchers to apply these computational techniques to other novel pyridine derivatives in their drug discovery pipelines.

Part 1: Theoretical Framework and Computational Strategy

The cornerstone of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT).[4][5] DFT offers an excellent balance between computational cost and accuracy, making it the workhorse for a wide range of chemical and biological investigations.[6]

The Rationale for DFT

DFT methods are employed to solve the electronic structure of molecules, providing insights into their energies and properties.[7] For substituted pyridine systems, DFT has been shown to reliably predict geometries, electronic structures, and reactivity.[8][9][10] Specifically, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have demonstrated high accuracy for organic molecules.

Selection of Functional and Basis Set: A Critical Choice

The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated hybrid functional that often yields reliable results for organic molecules.[8][9] Its ability to capture electron correlation effects makes it suitable for studying systems with diverse electronic features like this compound.

  • Basis Set: The choice of basis set is crucial, especially for molecules containing second-row elements like sulfur. Pople-style basis sets, such as the 6-311++G(d,p) basis set, are a common and effective choice. This basis set is of triple-zeta valence quality and includes diffuse functions (++) to accurately describe the electron density far from the nucleus, and polarization functions (d,p) to allow for non-spherical electron distribution. For sulfur-containing compounds, the inclusion of polarization and diffuse functions is particularly important for an accurate description of the electronic structure.[11][12][13][14]

The combination of the B3LYP functional with the 6-311++G(d,p) basis set provides a robust and reliable level of theory for the quantum chemical characterization of this compound.

Computational Workflow Overview

The overall computational workflow for characterizing this compound can be visualized as a sequential process.

G A 1. Initial Structure Generation B 2. Geometry Optimization A->B Initial guess geometry C 3. Vibrational Frequency Analysis B->C Optimized structure D 4. Single Point Energy Calculation C->D Confirmation of true minimum E 5. Molecular Orbital & Electronic Property Analysis D->E Wavefunction & energy F 6. Spectral Predictions (IR, Raman, UV-Vis) E->F Electronic transitions & vibrational modes G 7. Reactivity Descriptor Calculation E->G HOMO/LUMO energies

Caption: Computational workflow for quantum chemical calculations.

Part 2: Detailed Experimental Protocols

This section outlines the step-by-step procedures for carrying out the quantum chemical calculations on this compound. These protocols are designed to be implemented using standard quantum chemistry software packages such as Gaussian, Q-Chem, or the open-source GAMESS.[15][16][17][18]

Protocol 1: Molecular Structure Input and Geometry Optimization

Objective: To determine the lowest energy, equilibrium geometry of this compound.

Methodology:

  • Construct the Initial 3D Structure:

    • Utilize a molecular building program (e.g., Avogadro, GaussView) to draw the 2D structure of this compound and convert it to a preliminary 3D conformation.

    • Ensure reasonable initial bond lengths and angles based on standard values for aromatic and thioether compounds.

  • Prepare the Input File:

    • Create a text file specifying the computational method, basis set, and initial atomic coordinates.

    • The following is a sample input for the Gaussian software package:

    • Explanation of Keywords:

      • #p B3LYP/6-311++G(d,p): Specifies the level of theory.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed after the optimization.

      • 0 1: Represents the charge (0) and spin multiplicity (1, singlet) of the molecule.

  • Execute the Calculation:

    • Submit the input file to the quantum chemistry software.

    • The calculation will iteratively adjust the atomic positions to minimize the total energy of the molecule.

  • Analyze the Output:

    • Verify that the optimization has converged successfully. Look for a message indicating that the forces and displacement are below the required thresholds.

    • Extract the final optimized coordinates.

Protocol 2: Vibrational Frequency Analysis

Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

Methodology:

  • Perform Frequency Calculation (if not already done with optimization):

    • If the Freq keyword was included in the optimization step, this analysis is performed automatically.

    • If not, use the optimized geometry from the previous step as input for a frequency calculation at the same level of theory.

  • Analyze the Vibrational Frequencies:

    • Examine the output file for the calculated vibrational frequencies.

    • Crucial Check: Confirm that there are no imaginary frequencies. An imaginary frequency indicates a saddle point on the potential energy surface, not a true minimum. If an imaginary frequency is present, the geometry needs to be perturbed along the corresponding vibrational mode and re-optimized.

    • The output will list the frequencies, IR intensities, and Raman activities for each vibrational mode.

Protocol 3: Electronic Structure and Molecular Orbital Analysis

Objective: To understand the electronic properties of the molecule, including the distribution of electrons and the nature of the frontier molecular orbitals.

Methodology:

  • Perform a Single-Point Energy Calculation:

    • Using the optimized geometry, perform a single-point energy calculation at the B3LYP/6-311++G(d,p) level of theory. This calculation will generate the molecular orbitals and their energies.

  • Analyze Molecular Orbitals:

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding the molecule's reactivity.

    • The HOMO represents the region from which an electron is most likely to be donated, while the LUMO represents the region where an electron is most likely to be accepted.

    • The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.[8]

  • Calculate Reactivity Descriptors:

    • From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

      • Ionization Potential (I): I ≈ -EHOMO

      • Electron Affinity (A): A ≈ -ELUMO

      • Electronegativity (χ): χ = (I + A) / 2

      • Chemical Hardness (η): η = (I - A) / 2

      • Electrophilicity Index (ω): ω = χ2 / (2η)

Protocol 4: Spectral Predictions

Objective: To predict the IR, Raman, and UV-Vis spectra of this compound.

Methodology:

  • IR and Raman Spectra:

    • The vibrational frequencies and intensities from the frequency calculation (Protocol 2.2) can be used to generate theoretical IR and Raman spectra.

    • It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.

  • UV-Vis Spectrum:

    • To predict the UV-Vis spectrum, a Time-Dependent DFT (TD-DFT) calculation is required.

    • Use the optimized geometry as input for a TD-DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

    • The output will provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption peaks in the UV-Vis spectrum.

Part 3: Data Presentation and Interpretation

The results of the quantum chemical calculations should be presented in a clear and concise manner to facilitate their interpretation and application in drug development.

Tabulated Data

Table 1: Key Computational Parameters

ParameterValueRationale
Software Gaussian 16A widely used and validated quantum chemistry package.
Functional B3LYPProvides a good balance of accuracy and computational cost for organic molecules.[8][9]
Basis Set 6-311++G(d,p)Triple-zeta quality with diffuse and polarization functions for accurate description of sulfur.[11][12]
Solvation Model None (Gas Phase)Provides a baseline for intrinsic molecular properties.

Table 2: Calculated Molecular Properties of this compound

PropertyCalculated ValueUnits
Total Energy Value from calculationHartrees
Dipole Moment Value from calculationDebye
HOMO Energy Value from calculationeV
LUMO Energy Value from calculationeV
HOMO-LUMO Gap Value from calculationeV
Ionization Potential Value from calculationeV
Electron Affinity Value from calculationeV
Electronegativity Value from calculationeV
Chemical Hardness Value from calculationeV
Electrophilicity Index Value from calculationeV
Visualizations

Molecular Geometry and Orbital Visualization

The optimized molecular structure and the frontier molecular orbitals (HOMO and LUMO) should be visualized to provide a qualitative understanding of the molecule's shape and electronic distribution.

G homo_node Highest Occupied Molecular Orbital lumo_node Lowest Unoccupied Molecular Orbital homo_node->lumo_node gap HOMO-LUMO Gap energy Energy

References

Reactivity and stability of the methylthio group in 2-(methylthio)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of the Methylthio Group in 2-(Methylthio)-3-nitropyridine

Introduction

The pyridine scaffold is a cornerstone in modern medicinal and agricultural chemistry, forming the structural core of numerous therapeutic agents and agrochemicals.[1] Among the vast array of substituted pyridines, this compound stands out as a particularly versatile synthetic intermediate.[2][3] Its unique arrangement of a pyridine ring, an electron-withdrawing nitro group, and a displaceable methylthio group provides a powerful platform for molecular elaboration. This guide offers a detailed exploration of the chemical behavior of the methylthio group in this scaffold, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its reactivity, stability, and synthetic utility.

Chapter 1: Electronic Profile and Reactivity Principles

The reactivity of this compound is fundamentally governed by the electronic interplay between the pyridine nitrogen, the nitro group, and the methylthio substituent. Both the ring nitrogen and the C-3 nitro group are potent electron-withdrawing groups. This synergistic effect drastically reduces the electron density of the pyridine ring, making it highly "electron-deficient."

This electron deficiency has two major consequences:

  • Deactivation towards Electrophilic Aromatic Substitution: The ring is strongly deactivated against attack by electrophiles.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring is highly susceptible to attack by nucleophiles, particularly at positions ortho and para to the electron-withdrawing groups.[3][4]

In this molecule, the C-2 position, bearing the methylthio group, is ortho to the nitro group and the ring nitrogen. This positioning makes it the prime site for nucleophilic attack. The methylthio group (-SCH₃) serves as an effective leaving group, facilitating a variety of substitution reactions. The SNAr mechanism proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized through resonance onto the oxygen atoms of the nitro group, which significantly lowers the activation energy for the reaction.[3]

Caption: SNAr mechanism at the C-2 position.

Chapter 2: Key Transformations of the Methylthio Group

The strategic positioning of the methylthio group makes it a versatile handle for introducing a wide range of functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the methylthio group by various nucleophiles is the most significant reaction of this molecule. This transformation allows for the direct installation of diverse chemical moieties at the C-2 position.

  • With Amine Nucleophiles: Primary and secondary amines readily displace the methylthio group to form 2-amino-3-nitropyridine derivatives. These reactions are crucial for building structures found in many kinase inhibitors and other pharmaceuticals.[1][5]

  • With Thiol Nucleophiles: Thiolate anions, generated from thiols and a base like potassium carbonate, are potent nucleophiles that efficiently displace the methylthio group, yielding 2-(arylthio)- or 2-(alkylthio)-3-nitropyridines.[6][7]

  • With Oxygen Nucleophiles: Alkoxides and hydroxides can also act as nucleophiles, leading to the formation of 2-alkoxy- or 2-hydroxy-3-nitropyridines, respectively.

Table 1: Representative SNAr Reactions

Nucleophile (Nu-H) Base/Conditions Product Typical Yield Reference
Benzylamine Heat, neat or in DMF 2-(Benzylamino)-3-nitropyridine Good to Excellent [3]
Thiophenol K₂CO₃, DMF, Heat 2-(Phenylthio)-3-nitropyridine Good [6]
Morpholine Heat, DMSO 2-Morpholino-3-nitropyridine Good [1]

| Sodium Methoxide | CH₃OH, Reflux | 2-Methoxy-3-nitropyridine | Good |[1] |

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly alters the electronic properties of the substituent, making it a much stronger electron-withdrawing group and an even better leaving group for SNAr reactions.

  • To Sulfoxide (-SOCH₃): Mild oxidizing agents like hydrogen peroxide can achieve this transformation.

  • To Sulfone (-SO₂CH₃): Stronger oxidizing agents, such as m-CPBA or an excess of hydrogen peroxide with a catalyst, are required to form the sulfone.

The resulting 2-(methylsulfonyl)-3-nitropyridine is exceptionally reactive towards nucleophiles, often undergoing substitution under milder conditions than the parent methylthio compound.

Oxidation_Pathway Thioether This compound (-SCH₃) Sulfoxide 2-(Methylsulfinyl)-3-nitropyridine (-SOCH₃) Thioether->Sulfoxide [O] mild Sulfone 2-(Methylsulfonyl)-3-nitropyridine (-SO₂CH₃) Sulfoxide->Sulfone [O] strong

Caption: Oxidation of the methylthio group.

Chapter 3: Stability Profile

Understanding the stability of this compound is critical for its storage, handling, and use in multi-step syntheses.

Table 2: Stability Under Various Conditions

Condition Reagent Example Stability of Methylthio Group Comments Reference
Acidic HCl, H₂SO₄ Generally Stable The pyridine nitrogen will be protonated. The C-S bond is robust under non-nucleophilic acidic conditions. [8][9]
Basic NaOH, K₂CO₃ Stable (in absence of nucleophiles) Stable to hydrolysis under typical basic conditions. Can catalyze SNAr if a nucleophile is present. [8][9]
Oxidative H₂O₂, m-CPBA Susceptible Readily oxidizes to sulfoxide and sulfone, as detailed in Chapter 2. [3][8]
Reductive H₂/Pd/C, Fe/HCl, SnCl₂ Generally Stable The nitro group is the primary site of reduction. The methylthio group is typically unaffected by common nitro reduction methods. [10][11]
Thermal Heat Moderately Stable Stable at temperatures commonly used for SNAr reactions (up to ~120 °C). Decomposition may occur at higher temperatures. [8]

| Photolytic | UV Light | Potentially Unstable | Aromatic nitro compounds can be light-sensitive. Storage in amber vials is recommended. |[8] |

Chapter 4: Experimental Protocols

The following protocols are provided as illustrative examples for key transformations. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 1: Synthesis of this compound

This procedure is adapted from the analogous synthesis of 2-(methylthio)-5-nitropyridine, starting from the corresponding chloro-nitropyridine.[3][12]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.0 eq).

  • Solvent: Dissolve the starting material in a suitable solvent such as DMF or ethanol.

  • Reagent Addition: Add sodium thiomethoxide (NaSMe) (1.1 eq) portion-wise at 0 °C. Caution: Sodium thiomethoxide is corrosive and has a strong odor.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by pouring it into ice-water. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol or purification by column chromatography can be performed if necessary.

Protocol 2: Nucleophilic Aromatic Substitution with Benzylamine
  • Setup: In a sealed vial, combine this compound (1.0 eq) and benzylamine (1.5 eq).

  • Reaction: Heat the mixture to 80-100 °C for 6-12 hours. The reaction can often be run neat or in a high-boiling polar aprotic solvent like DMSO.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove excess benzylamine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants (Substrate, Nucleophile) in vial B Heat at 80-100 °C A->B C Monitor by TLC/LC-MS B->C D Cool & Dilute C->D Reaction Complete E Aqueous Washes (Acid, Brine) D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure Product G->H Final Product

Caption: Experimental workflow for a typical SNAr reaction.

Protocol 3: Reduction of the Nitro Group

This procedure describes a common method for reducing the nitro group to an amine.[10][11][13]

  • Setup: Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Reagent Addition: Add iron powder (Fe) (3-5 eq) and concentrated HCl (0.5-1.0 eq) or ammonium chloride.

  • Reaction: Heat the mixture to reflux for 1-3 hours until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the pad with ethanol.

  • Purification: Neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers, concentrate, and purify by column chromatography to yield 3-amino-2-(methylthio)pyridine.

Conclusion

This compound is a robust and highly valuable building block in organic synthesis. The reactivity of its methylthio group is dominated by nucleophilic aromatic substitution, driven by the powerful electron-withdrawing effects of the nitro group and the pyridine nitrogen. This allows for the facile introduction of a wide array of nitrogen, sulfur, and oxygen nucleophiles at the C-2 position. The sulfur atom itself can be oxidized to further enhance this reactivity. The methylthio group demonstrates excellent stability under common acidic and reductive conditions, making it compatible with a broad range of synthetic transformations targeting other parts of the molecule, most notably the reduction of the nitro group. A thorough understanding of this nuanced reactivity and stability profile empowers chemists to strategically employ this intermediate in the efficient synthesis of complex molecules for drug discovery and materials science.

References

An In-depth Technical Guide to Discovering Novel Reactions of 2-(Methylthio)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methylthio)-3-nitropyridine is a versatile heterocyclic compound poised for exploration in the synthesis of novel chemical entities. Its unique electronic architecture, featuring an electron-deficient pyridine ring, a potent electron-withdrawing nitro group, and a displaceable methylthio group, offers a rich landscape for discovering new reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of potential novel transformations of this compound, grounded in established reactivity principles of related molecular systems. We will delve into the mechanistic underpinnings of these proposed reactions, provide detailed experimental protocols, and explore the potential applications of the resulting products in medicinal chemistry and materials science.

The strategic placement of the nitro group meta to the pyridine nitrogen and ortho to the methylthio group significantly influences the molecule's reactivity. The pyridine nitrogen and the nitro group synergistically activate the ring for nucleophilic attack, while the methylthio group can serve as a versatile leaving group in cross-coupling reactions or be a site for C-S bond functionalization. This guide will explore the untapped potential of this trifecta of functional groups to unlock novel synthetic pathways.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions: Beyond Thiolates

The pyridine ring, particularly when substituted with electron-withdrawing groups, is highly susceptible to nucleophilic aromatic substitution (SNAr). In this compound, both the 2- and 6-positions are activated towards nucleophilic attack. While reactions of 2-halopyridines with thiols are well-documented, the exploration of a broader range of nucleophiles with this compound remains an area ripe for discovery.

A. Mechanistic Considerations

The SNAr mechanism in this system proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the methylthio group, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group and the pyridine nitrogen. Subsequent elimination of the methylthiolate anion restores the aromaticity of the ring, yielding the substituted product. The stability of the Meisenheimer complex is the kinetic determinant of the reaction, and it is significantly enhanced by the presence of the 3-nitro group.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination Reactant This compound Meisenheimer Meisenheimer Complex Reactant->Meisenheimer + Nu⁻ Nucleophile Nu⁻ Product Substituted Pyridine Meisenheimer->Product - CH₃S⁻ Leaving_Group CH₃S⁻

Caption: Generalized SNAr mechanism for this compound.

B. Proposed Novel SNAr Reactions and Protocols

We propose exploring a diverse array of nucleophiles to expand the synthetic utility of this compound.

Nucleophile ClassExample NucleophilePotential ProductSignificance
N-NucleophilesAzoles (e.g., imidazole, pyrazole)2-(Azolyl)-3-nitropyridinesBiologically relevant scaffolds
O-NucleophilesSubstituted phenols2-(Aryloxy)-3-nitropyridinesPrecursors for pharmaceuticals
C-NucleophilesEnolates, organometallics2-(Alkyl/Aryl)-3-nitropyridinesC-C bond formation
Experimental Protocol: Synthesis of 2-(Imidazol-1-yl)-3-nitropyridine
  • To a solution of this compound (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) is added imidazole (1.2 mmol) and potassium carbonate (1.5 mmol).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and poured into ice-water (20 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 2-(imidazol-1-yl)-3-nitropyridine.

II. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Bi- and Poly-heterocycles

The methylthio group can serve as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, offering a powerful strategy for the synthesis of complex biaryl and heteroaryl structures. The Liebeskind-Srogl cross-coupling, which proceeds under neutral conditions, is particularly attractive for substrates bearing sensitive functional groups.

A. Liebeskind-Srogl Cross-Coupling

This reaction involves the coupling of a thioether with a boronic acid, mediated by a palladium catalyst and a copper(I) carboxylate co-catalyst. This method avoids the use of strong bases, which can be detrimental to the nitro-substituted pyridine ring.

Liebeskind_Srogl Start This compound + R-B(OH)₂ Product 2-R-3-nitropyridine Start->Product Liebeskind-Srogl Coupling Catalysts Pd(0), Cu(I) carboxylate Catalysts->Product

Caption: Liebeskind-Srogl cross-coupling of this compound.

B. Suzuki-Miyaura Cross-Coupling

While challenging with 2-pyridyl organometallics due to catalyst inhibition by the pyridine nitrogen, the Suzuki-Miyaura coupling of 2-halopyridines is well-established.[1] We propose that this compound can also be a viable substrate for Suzuki-Miyaura coupling, potentially through the in-situ activation of the C-S bond.

Experimental Protocol: Synthesis of 2-Phenyl-3-nitropyridine via Liebeskind-Srogl Coupling
  • To a reaction vessel are added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), copper(I) thiophene-2-carboxylate (CuTC, 1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • The vessel is evacuated and backfilled with nitrogen three times.

  • Anhydrous tetrahydrofuran (THF, 10 mL) is added, and the mixture is stirred at 60 °C for 24 hours.

  • The reaction is monitored by gas chromatography-mass spectrometry (GC-MS).

  • After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 2-phenyl-3-nitropyridine.

III. C-S Bond Functionalization: Unlocking New Reactive Modes

Recent advances in synthetic methodology have demonstrated the feasibility of selective C(sp³)–S bond cleavage in thioethers.[2][3] Applying these strategies to this compound could lead to novel transformations.

A. Oxidative C-S Cleavage and Subsequent Functionalization

Treatment of this compound with an oxidizing agent such as N-bromosuccinimide (NBS) could lead to the formation of a sulfonium intermediate, which can then be trapped by various nucleophiles. This would allow for the introduction of a range of functional groups at the 2-position of the pyridine ring.

CS_Bond_Cleavage Start This compound Oxidation Oxidation (e.g., NBS) Start->Oxidation Intermediate Sulfonium Intermediate Oxidation->Intermediate Nucleophilic_Attack Nucleophilic Attack (Nu⁻) Intermediate->Nucleophilic_Attack Product 2-Nu-3-nitropyridine Nucleophilic_Attack->Product

Caption: Proposed pathway for C-S bond functionalization.

Experimental Protocol: Synthesis of 2-Bromo-3-nitropyridine via Oxidative C-S Cleavage
  • This compound (1.0 mmol) is dissolved in dichloromethane (DCM, 10 mL) and cooled to 0 °C.

  • N-Bromosuccinimide (NBS, 1.1 mmol) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 2-bromo-3-nitropyridine.

IV. Transformations of the Nitro Group: A Handle for Further Diversification

The nitro group is not merely an activating group; it is a versatile functional handle that can be transformed into a variety of other functionalities, paving the way for the synthesis of diverse compound libraries.

A. Reduction to an Amino Group

The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the pyridine ring and provides a nucleophilic site for further functionalization.

Experimental Protocol: Synthesis of 2-(Methylthio)pyridin-3-amine
  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added tin(II) chloride dihydrate (4.0 mmol).

  • The mixture is heated to reflux for 4 hours.

  • The reaction is monitored by TLC.

  • After cooling to room temperature, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2-(methylthio)pyridin-3-amine.

B. Denitrative Functionalization

Under certain conditions, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is highly activated.[4] This provides an alternative pathway to functionalized pyridines.

Conclusion

This compound is a molecule with significant, yet largely unexplored, synthetic potential. The strategic interplay of its functional groups opens avenues for a wide range of novel chemical transformations. This guide has outlined several promising research directions, including expanding the scope of SNAr reactions, leveraging modern cross-coupling methodologies, exploring innovative C-S bond functionalization strategies, and utilizing the nitro group as a versatile chemical handle. By providing detailed, mechanistically-grounded experimental protocols, we aim to empower researchers to unlock the full potential of this versatile building block in the pursuit of new medicines and materials. The exploration of these novel reactions will undoubtedly contribute to the advancement of synthetic organic chemistry and accelerate the discovery of new chemical entities with valuable properties.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-(Methylthio)-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a quintessential "privileged scaffold," a core structure frequently found in FDA-approved drugs and biologically active molecules.[1][2][3] Its derivatives are noted for a wide spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6][7] The focus of this guide, the 2-(methylthio)-3-nitropyridine scaffold, is of particular interest. The presence of a nitro group and a methylthio group offers unique electronic properties and multiple reaction sites, making its derivatives prime candidates for drug discovery campaigns.[8][9][10]

The nitro group, a strong electron-withdrawing feature, can facilitate nucleophilic aromatic substitution, allowing for diverse functionalization.[8][9] This chemical reactivity is key to creating a library of derivatives for screening. The ultimate goal of a biological activity screen is to systematically and efficiently identify which of these novel molecules can beneficially modulate a biological pathway, kill a pathogen, or selectively eliminate cancer cells.

This technical guide provides a comprehensive, field-proven framework for executing a tiered biological activity screening cascade for a library of novel this compound derivatives. We will move from broad, high-throughput primary assays to more complex, mechanism-of-action studies, emphasizing the scientific rationale behind each experimental choice.

Section 1: A Tiered Strategy for Efficient Drug Discovery

A screening cascade is a phased approach designed to maximize efficiency and conserve resources.[11] We begin with broad, cost-effective assays to cast a wide net, identifying any initial "hits." These hits are then subjected to progressively more rigorous and specific assays to confirm their activity, elucidate their mechanism, and assess their therapeutic potential. This tiered strategy prevents the costly advancement of compounds that are toxic, inactive, or non-specific.

The proposed workflow is designed to first identify cytotoxic and antimicrobial potential—two common activities for pyridine derivatives—before moving to more complex mechanistic studies for promising candidates.[12][13][14][15]

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Mechanistic Insight cluster_2 Phase 3: Lead Prioritization Compound_Library Compound Library (this compound derivatives) Cytotoxicity_Screen In Vitro Cytotoxicity Assay (e.g., MTT Assay) Compound_Library->Cytotoxicity_Screen Test against cancer cell lines Antimicrobial_Screen Antimicrobial Susceptibility Test (e.g., Broth Microdilution) Compound_Library->Antimicrobial_Screen Test against bacteria & fungi Hit_Confirmation Hit Confirmation (Dose-Response & IC50/MIC Determination) Cytotoxicity_Screen->Hit_Confirmation Identify 'Hits' Antimicrobial_Screen->Hit_Confirmation Identify 'Hits' Apoptosis_Assay Mechanism of Action Study (e.g., Caspase Activity Assay) Hit_Confirmation->Apoptosis_Assay For cytotoxic hits Lead_Selection Data Analysis & Lead Selection Hit_Confirmation->Lead_Selection For antimicrobial hits Apoptosis_Assay->Lead_Selection

Caption: A tiered workflow for screening this compound derivatives.

Section 2: Primary Screening Protocols

The initial phase involves robust, high-throughput assays to quickly identify compounds with any biological activity from the library.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT assay is a foundational, colorimetric method for assessing a compound's effect on cell viability.[16][17][18] It measures the metabolic activity of cells, which in most cases, is proportional to the number of living cells.[16] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[16][17][18]

Causality Behind Choices:

  • Why MTT? It is inexpensive, reliable, and well-suited for 96-well plate formats, making it ideal for screening a large number of derivatives.[19]

  • Cell Line Selection: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is recommended to identify potential selective cytotoxicity.[1][5]

  • Dose Selection: A single, relatively high concentration (e.g., 10 µM or 50 µM) is used for the primary screen to maximize the chances of identifying any cytotoxic effect.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture selected cancer cell lines to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each derivative in DMSO.

    • Dilute the stock solutions in culture medium to achieve the desired final screening concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

    • Remove the medium from the cells and add 100 µL of the compound-containing medium. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[18]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

    • Measure the absorbance at 570 nm using a microplate reader.[19]

Antimicrobial Susceptibility Testing: Broth Microdilution

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] The broth microdilution method is a standardized, quantitative technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[21][22][23]

Causality Behind Choices:

  • Why Broth Microdilution? It provides a quantitative MIC value, is more precise than disk diffusion, and is amenable to a 96-well format for higher throughput.[21][22]

  • Organism Selection: A panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans) to assess the spectrum of activity.[13][14]

  • Standardization: Adherence to CLSI guidelines (e.g., specific growth media, inoculum density) is critical for reproducibility and comparability of results.[21][22]

Detailed Protocol: Broth Microdilution MIC Assay (adapted from CLSI M07) [21]

  • Inoculum Preparation:

    • Culture the test microorganisms overnight.

    • Adjust the turbidity of the bacterial/yeast suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[24]

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[24]

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Prepare a starting solution of each derivative in CAMHB at 4x the highest desired final concentration. Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

    • The final volume in each well is 100 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at 35°C for 16-20 hours for bacteria, or as appropriate for fungi.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.

Section 3: Hit Confirmation and Mechanistic Assays

Compounds that show significant activity in the primary screens ("hits") must be further investigated.

Dose-Response and IC₅₀/MIC Determination

The first step is to confirm the activity by generating a full dose-response curve. This allows for the calculation of the 50% inhibitory concentration (IC₅₀) for cytotoxic compounds or confirms the MIC for antimicrobial agents. This is crucial for comparing the potency of different derivatives.

Derivative ID Target Assay Type Result (IC₅₀ / MIC)
MNP-001MCF-7 CellsCytotoxicity (MTT)12.5 µM
MNP-005MCF-7 CellsCytotoxicity (MTT)2.3 µM
MNP-005S. aureusAntimicrobial (MIC)>128 µg/mL
MNP-008S. aureusAntimicrobial (MIC)16 µg/mL
MNP-008E. coliAntimicrobial (MIC)64 µg/mL
Table 1: Example Data Summary for Primary Hits. Data is hypothetical.
Elucidating the Mechanism of Cell Death: Caspase Activity

For derivatives showing potent cytotoxicity, understanding how they kill cells is a critical next step. A key distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is often a preferred mechanism for anticancer drugs. A hallmark of apoptosis is the activation of a family of proteases called caspases.[25]

Caspase-dependent apoptosis is a highly regulated process mediated by a cascade of these enzymes.[25] Initiator caspases (like Caspase-8 and -9) are activated by pro-apoptotic signals and in turn activate effector caspases (like Caspase-3 and -7), which execute the dismantling of the cell.[26][27] Measuring the activity of these caspases can confirm an apoptotic mechanism.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stress Cellular Stress (e.g., DNA Damage) Mito Mitochondrion Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis (Cell Dismantling) Casp3->Apoptosis MNP_Hit MNP Derivative Hit? MNP_Hit->Stress Induces?

Caption: The caspase-dependent apoptosis signaling cascade.

Protocol: Caspase-3/7 Activity Assay

This protocol uses a commercially available luminescent or fluorescent assay kit that contains a proluminescent caspase-3/7 substrate.

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.

    • Treat cells with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for various time points (e.g., 6, 12, 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

    • An increase in luminescence relative to the vehicle control indicates the activation of caspase-3/7, supporting an apoptotic mechanism of cell death.

Conclusion and Forward Look

This guide outlines a logical and robust screening cascade for evaluating the biological potential of novel this compound derivatives. By progressing from broad primary screens to specific mechanistic assays, researchers can efficiently identify and validate promising hit compounds. Positive results from this cascade—potent and selective cytotoxicity driven by apoptosis, or significant antimicrobial activity—provide a strong rationale for advancing a compound into the next phase of drug discovery: lead optimization, where medicinal chemists will work to improve its potency, selectivity, and drug-like properties.

References

Harnessing the Potential of Push-Pull Systems: A Guide to the Electronic and Optical Properties of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Beyond the Heterocycle

Nitropyridine derivatives represent a fascinating and highly versatile class of organic compounds. Their inherent electronic asymmetry, born from the marriage of an electron-deficient pyridine ring and a potent electron-withdrawing nitro group, establishes a powerful "push-pull" system.[1] This intramolecular donor-acceptor (D-π-A) architecture is the cornerstone of their rich and tunable electronic and optical properties, making them prime candidates for a vast array of applications, from advanced nonlinear optical (NLO) materials to sophisticated biological probes and pharmaceutical intermediates.[2][3][4][5]

This guide eschews a conventional, rigid format. Instead, it is structured to provide a logical and intuitive journey, beginning with the fundamental electronic principles that govern these molecules, exploring the resultant optical phenomena, and culminating in a practical examination of the experimental and computational methodologies required for their robust investigation. The protocols and explanations herein are designed not merely as instructions, but as self-validating systems, grounded in the causality of each scientific choice to ensure technical accuracy and field-proven insight.

The Electronic Core: Intramolecular Charge Transfer (ICT)

The defining electronic characteristic of most functional nitropyridine derivatives is the phenomenon of Intramolecular Charge Transfer (ICT).[6] In a typical D-π-A nitropyridine, the pyridine ring (often functionalized with an electron-donating group like an amino moiety) acts as the electron donor, while the nitro group serves as the electron acceptor, linked by the conjugated π-system of the aromatic ring.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor nitro group.[1][7] This redistribution of electron density creates an excited state with a significantly larger dipole moment than the ground state.[8][9] This charge separation in the excited state is the genesis of the unique optical behaviors discussed below. The efficiency and nature of this ICT process can be fine-tuned by modifying the donor strength, the acceptor strength, and the nature of the π-conjugated bridge.[6][10]

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS D-π-A (Small Dipole Moment, μg) ES D⁺-π-A⁻ (Large Dipole Moment, μe) GS->ES Photoexcitation (hν) Intramolecular Charge Transfer ES->GS Relaxation (Fluorescence / Non-radiative)

Caption: The process of Intramolecular Charge Transfer (ICT) in a D-π-A nitropyridine system.

Observable Phenomena: The Optical Properties

The underlying ICT mechanism manifests as several distinct and measurable optical properties. Understanding these is key to designing nitropyridine derivatives for specific applications.

UV-Visible Absorption and Solvatochromism

The ICT transition is directly observable in the UV-Vis absorption spectrum, typically as an intense, broad band at longer wavelengths. A fascinating consequence of the large change in dipole moment between the ground and excited states is solvatochromism—the change in the color of a substance when dissolved in different solvents.[8][11]

  • Positive Solvatochromism (Red Shift): In polar solvents, the highly polar excited state is stabilized more than the less polar ground state. This reduces the energy gap between the S₀ and S₁ states, resulting in a bathochromic (red) shift of the absorption maximum to a longer wavelength.[8]

  • Negative Solvatochromism (Blue Shift): While less common in these systems, if the ground state were more polar than the excited state, an increase in solvent polarity would lead to a hypsochromic (blue) shift.

The study of solvatochromism provides invaluable insight into the electronic structure of the molecule and is a powerful tool for probing the polarity of microenvironments, such as within biological systems.[12][13]

Table 1: Example of Solvatochromic Shifts for a Hypothetical Donor-Substituted Nitropyridine

Solvent Polarity (ET(30)) Absorption λmax (nm) Emission λmax (nm)
Toluene 33.9 410 495
Chloroform 39.1 425 518
Acetone 42.2 438 540
Ethanol 51.9 455 570
Water 63.1 470 610

Note: Data is illustrative. Actual values are compound-dependent.

Fluorescence and Quenching Mechanisms

Many nitropyridine derivatives exhibit fluorescence, returning to the ground state via the emission of a photon. However, the nitro group is a well-known fluorescence quencher, and its presence can lead to low fluorescence quantum yields.[14][15] This quenching often occurs through competing non-radiative decay pathways.

Common Quenching Mechanisms:

  • Electron Transfer: The excited state can undergo an electron transfer process with the nitro group, leading to a non-emissive radical ion pair.[14][15][16]

  • Intersystem Crossing (ISC): The nitro group can promote the transition from the excited singlet state (S₁) to a non-emissive triplet state (T₁), effectively quenching the fluorescence.[17]

  • Vibrational Relaxation: The energy of the excited state can be dissipated as heat through molecular vibrations, particularly through the rotation or vibration of the C-NO₂ bond.[17]

Understanding these quenching pathways is critical. For applications requiring high fluorescence output (e.g., bio-imaging), molecular design strategies must aim to suppress these non-radiative channels.

Nonlinear Optical (NLO) Properties

The significant difference in electronic distribution between the ground and excited states makes nitropyridine derivatives highly polarizable, a key requirement for second and third-order NLO materials.[18][19] These materials can alter the properties of light passing through them and are essential for applications in photonics, optical signal processing, and telecommunications.[2][18][20] The NLO response is quantified by hyperpolarizability (β and γ), and computational methods are frequently used to predict these values for new candidate molecules.[19]

Experimental Investigation: A Practical Guide

A robust characterization of a novel nitropyridine derivative requires a combination of spectroscopic and electrochemical techniques. The following protocols are presented with an emphasis on the rationale behind each step to ensure data integrity.

Experimental_Workflow Start Synthesized Nitropyridine Derivative Prep Prepare Stock Solution (e.g., 1 mM in DMSO) Start->Prep 1. Solubilize UVVis UV-Vis Spectroscopy (Absorption & Solvatochromism) Prep->UVVis 2a. Dilute in various solvents Fluor Fluorescence Spectroscopy (Emission & Quantum Yield) Prep->Fluor 2b. Dilute to optically thin conc. CV Cyclic Voltammetry (HOMO/LUMO Estimation) Prep->CV 2c. Prepare electrolyte solution Data Data Analysis & Property Correlation UVVis->Data Fluor->Data CV->Data End Characterized Material Data->End 3. Synthesize Results

Caption: A typical experimental workflow for characterizing nitropyridine derivatives.

Protocol: Measurement of Solvatochromic Shifts by UV-Vis Spectroscopy

This protocol allows for the systematic evaluation of how solvent polarity affects the electronic absorption of the derivative.

  • Objective: To determine the absorption maxima (λmax) of a nitropyridine derivative in a range of solvents with varying polarities.

  • Equipment & Materials:

    • Dual-beam UV-Vis spectrophotometer

    • Matched quartz cuvettes (1 cm path length)

    • A series of spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water)

    • Synthesized nitropyridine derivative

    • Volumetric flasks and precision pipettes

  • Methodology:

    • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the nitropyridine derivative in a solvent in which it is highly soluble, such as DMSO or THF. Causality: A stock solution ensures accurate and reproducible dilutions.

    • Sample Preparation: For each solvent to be tested, prepare a dilute solution from the stock solution. The final concentration should yield a maximum absorbance between 0.5 and 1.0 AU. Expertise: This range ensures the measurement is within the linear dynamic range of the spectrophotometer, adhering to the Beer-Lambert law.

    • Spectrometer Blanking: Fill a cuvette with the pure solvent being tested and use it to zero the spectrophotometer (acquire a baseline). Trustworthiness: This step corrects for any absorbance from the solvent and the cuvette itself, isolating the absorbance of the solute.

    • Spectrum Acquisition: Replace the blank cuvette with the sample cuvette containing the nitropyridine solution. Scan the absorbance across a relevant wavelength range (e.g., 250-700 nm).

    • Data Recording: Record the wavelength of maximum absorbance (λmax).

    • Repeat: Repeat steps 3-5 for each solvent in the series.

    • Analysis: Plot λmax (or its corresponding energy, νmax) against a solvent polarity scale (e.g., Reichardt's ET(30) or Lippert-Mataga plots) to quantify the solvatochromic effect.

Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a critical measure of a molecule's emission efficiency. The relative method is most common and relies on a well-characterized standard.[21]

  • Objective: To determine the ΦF of a nitropyridine derivative relative to a known fluorescence standard.

  • Equipment & Materials:

    • Spectrofluorometer

    • Quartz cuvettes (1 cm path length, 4-sided polished)

    • Fluorescence standard with known ΦF (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

    • UV-Vis spectrophotometer

  • Methodology:

    • Standard Selection: Choose a standard that absorbs and emits in a similar wavelength range to your sample. Causality: This minimizes wavelength-dependent biases in detector response and lamp output.

    • Absorbance Matching: Prepare dilute solutions of both the standard and the sample in the same solvent. Adjust their concentrations so that their absorbance at the excitation wavelength is identical and low (< 0.1 AU). Trustworthiness: Keeping absorbance below 0.1 minimizes inner-filter effects, where emitted light is reabsorbed by other molecules in the solution, which would lead to an artificially low quantum yield.

    • Fluorescence Spectra Acquisition:

      • Excite the standard solution at the chosen wavelength and record its integrated fluorescence intensity (Area_std).

      • Using the exact same instrument settings (excitation wavelength, slit widths), excite the sample solution and record its integrated fluorescence intensity (Area_smp).

    • Refractive Index: Record the refractive index of the solvent used for both the standard (η_std) and the sample (η_smp). If the same solvent is used, this ratio is 1.

    • Calculation: Calculate the quantum yield of the sample (ΦF_smp) using the following equation:

      ΦF_smp = ΦF_std * (Area_smp / Area_std) * (η_smp² / η_std²)

Computational Modeling: Predicting Properties with DFT

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is an indispensable tool for understanding and predicting the properties of nitropyridine derivatives.[22][23] It provides atomic-level insights that complement and guide experimental work.[24][25]

  • DFT for Ground State: Used to optimize the molecular geometry and calculate ground-state electronic properties. This allows for the visualization of HOMO and LUMO distributions, confirming the D-π-A character, and calculation of the HOMO-LUMO energy gap.[19][26]

  • TD-DFT for Excited State: Used to predict the energies of electronic transitions (which can be correlated with UV-Vis absorption spectra) and to optimize the geometry of the excited state, providing insight into the structural changes that occur upon ICT.[12][24]

DFT_Workflow Input Initial Molecular Structure (e.g., from ChemDraw) DFT DFT Calculation (e.g., B3LYP/6-31G(d,p)) Input->DFT Opt Optimized Ground State Geometry DFT->Opt Geometry Optimization Freq Frequency Calculation Opt->Freq Verify Verify Minimum Energy (No imaginary frequencies) Freq->Verify TDDFT TD-DFT Calculation (on optimized geometry) Verify->TDDFT Valid Structure Output Predicted Properties: - HOMO/LUMO - UV-Vis Spectrum - Dipole Moments - Hyperpolarizability TDDFT->Output

Caption: A simplified workflow for a DFT/TD-DFT investigation of a nitropyridine derivative.

Expert Insight: The choice of functional and basis set is critical for obtaining accurate results.[18][19] For charge-transfer systems like nitropyridines, range-separated functionals (e.g., CAM-B3LYP) often provide more accurate predictions of excited-state energies than standard hybrid functionals like B3LYP. It is always advisable to benchmark computational results against experimental data for a known, related compound to validate the chosen level of theory.

Conclusion and Outlook

Nitropyridine derivatives are a class of molecules whose utility is directly derived from their fundamental electronic architecture. The push-pull system facilitates intramolecular charge transfer, which in turn governs their diverse and tunable optical properties, including solvatochromism, fluorescence, and nonlinear optical activity. A synergistic approach, combining meticulous experimental characterization with insightful computational modeling, is essential for unlocking their full potential. By understanding the causality behind their properties and employing robust, self-validating investigative protocols, researchers can effectively design and engineer novel nitropyridine-based systems for next-generation applications in materials science, sensing, and medicine.

References

Methodological & Application

Protocol for nucleophilic aromatic substitution (SNAr) using 2-(methylthio)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Utilizing 2-(Methylthio)-3-nitropyridine

Authored by: Senior Application Scientist, Chemical Synthesis Division

Publication Date: January 3, 2026

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for conducting nucleophilic aromatic substitution (SNAr) reactions using this compound. This substrate is a valuable building block in medicinal chemistry and materials science due to its predictable reactivity and the utility of the resulting products. We delve into the underlying mechanism, offer a robust step-by-step experimental procedure, and discuss the critical parameters that govern reaction success. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex pyridine derivatives.

Introduction: The Strategic Importance of SNAr on Pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, providing a reliable pathway to functionalize aromatic and heteroaromatic rings.[1][2] Unlike benzene, the pyridine ring is inherently electron-deficient, which makes it more susceptible to nucleophilic attack, particularly when activated by strong electron-withdrawing groups (EWGs).[3] The nitro group (–NO₂) is one of the most powerful activating groups for SNAr, significantly lowering the energy of the transition state and the key reaction intermediate.[2]

The substrate, this compound, is strategically designed for efficient SNAr. The nitro group at the 3-position strongly activates the C2 position for nucleophilic attack. Concurrently, the methylthio (–SMe) group at the C2 position serves as an excellent, soft leaving group, readily displaced by a wide range of nucleophiles. This combination makes this compound a versatile and highly reactive precursor for introducing diverse functionalities, which is a common requirement in the synthesis of bioactive molecules and pharmaceutical intermediates.[4][5]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of this compound does not proceed via a concerted Sₙ2 or a stepwise Sₙ1 mechanism, which are generally unfavorable on sp²-hybridized carbon centers.[2] Instead, it follows a well-established two-step addition-elimination mechanism.[1][6]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon of the pyridine ring. This is typically the rate-determining step.[7] The attack breaks the aromaticity of the ring and forms a resonance-stabilized, anionic tetrahedral intermediate known as a Meisenheimer complex .[1][2] The stability of this complex is paramount; the negative charge is effectively delocalized across the pyridine nitrogen and the oxygen atoms of the ortho-nitro group, which is crucial for lowering the activation energy of the reaction.

  • Leaving Group Elimination: In the second, typically faster step, the aromaticity of the pyridine ring is restored through the expulsion of the leaving group, in this case, the methylthiolate anion (⁻SMe).

The overall transformation results in the net substitution of the methylthio group with the incoming nucleophile.

Caption: SNAr Mechanism on this compound

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-3-nitropyridine

This section provides a representative, field-proven protocol for the reaction of this compound with piperidine, a common secondary amine nucleophile. This procedure can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.

Materials and Reagents
  • This compound (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc), reagent grade

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Silica Gel (for column chromatography)

Equipment
  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting material. Begin stirring the suspension. Add piperidine (1.2 equiv) dropwise to the stirring mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to 50-60 °C. The causality for gentle heating is to ensure a sufficient reaction rate without promoting potential side reactions.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The consumption of the starting material typically occurs within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate.[1]

  • Washing: Combine the organic layers and wash twice with brine to remove residual DMF and salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 2-(piperidin-1-yl)-3-nitropyridine product.

Workflow Figure 2: Experimental Workflow for SNAr Synthesis A 1. Setup Add 2-(MeS)-3-nitropyridine & K2CO3 to flask under N2 B 2. Reagent Addition Add anhydrous DMF, then add piperidine A->B C 3. Reaction Heat to 50-60°C for 2-4h B->C D 4. Monitoring Track starting material consumption by TLC C->D E 5. Quench & Extract Pour into water, extract with Ethyl Acetate (3x) D->E F 6. Wash & Dry Wash with brine, dry organic layer (Na2SO4) E->F G 7. Concentrate Remove solvent via rotary evaporation F->G H 8. Purify Flash column chromatography G->H I Pure Product H->I

Caption: Experimental Workflow for SNAr Synthesis

Data Presentation and Parameter Optimization

The efficiency and outcome of the SNAr reaction are highly dependent on the interplay between the nucleophile, solvent, base, and temperature. The following table summarizes representative conditions for various classes of nucleophiles.

Nucleophile Class Example Nucleophile Solvent System Base Typical Temp. Representative Yield Reference
Secondary Amines Piperidine, MorpholineDMF, Ethanol, THFK₂CO₃, Et₃N25 - 80 °CGood to Excellent[1][7]
Primary Amines Benzylamine, AnilineDMF, DMSOK₂CO₃, Et₃N50 - 100 °CModerate to Good[6]
Thiols (S-Nucleophiles) Thiophenol, Benzyl MercaptanDMF, THFK₂CO₃, NaH25 - 60 °CGood to Excellent[8][9]
Alcohols (O-Nucleophiles) Sodium MethoxideMethanolNaOMe (reagent)25 - 65 °CModerate to Good[7]

Note: Yields are representative and can vary based on the specific substrate, reaction scale, and purification method.

Expert Insights on Experimental Choices
  • Nucleophilicity: The reaction rate is directly proportional to the strength of the nucleophile. Thiolates (RS⁻) are generally more potent nucleophiles than their corresponding amines (R₂NH) or alcohols (ROH). For weak nucleophiles like anilines, higher temperatures may be required.

  • Solvent: Polar aprotic solvents like DMF and DMSO are often ideal as they effectively solvate cations, leaving the anionic nucleophile more "bare" and reactive. They also stabilize the charged Meisenheimer complex.[10] However, protic solvents like ethanol can also be used, especially for amine nucleophiles, where the solvent can participate in proton transfer steps.[1]

  • Base: The choice of base is critical. For thiol or alcohol nucleophiles, a base like K₂CO₃ or NaH is required to deprotonate the nucleophile, generating the much more reactive thiolate or alkoxide anion.[8] For amine nucleophiles, a non-nucleophilic base like triethylamine (Et₃N) or a solid base like K₂CO₃ can act as a scavenger for the proton released during the reaction, driving the equilibrium towards the product.

  • Temperature: While many reactions with potent nucleophiles proceed smoothly at room temperature, moderate heating is often employed to ensure a practical reaction time (2-12 hours). For less reactive systems, reflux temperatures may be necessary.

Conclusion and Applications

The SNAr reaction on this compound is a robust and versatile method for synthesizing a wide array of 2-substituted-3-nitropyridines. These products are not merely endpoints but valuable intermediates. The nitro group can be readily reduced to an amine, which can then be used in a variety of subsequent coupling reactions or cyclizations to build more complex molecular architectures. This two-step sequence (SNAr followed by nitro reduction) is a powerful strategy in drug discovery programs, enabling access to novel chemical matter for screening against biological targets.[4]

References

The Strategic Role of 2-(Methylthio)-3-nitropyridine in Modern Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the intricate landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Among the vast arsenal of heterocyclic intermediates, 2-(methylthio)-3-nitropyridine has emerged as a particularly valuable and versatile scaffold. Its unique electronic and steric properties, arising from the interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing nitro group, and the reactive methylthio moiety, render it a powerful tool for the construction of complex molecular architectures.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the practical applications of this compound in pharmaceutical intermediate synthesis. We will explore its key chemical transformations, provide detailed, field-proven protocols, and illuminate the mechanistic rationale behind these synthetic strategies. Our focus is to bridge theoretical knowledge with practical application, empowering you to leverage this potent intermediate in your drug discovery and development endeavors.

Core Reactivity and Strategic Applications

The synthetic utility of this compound stems from three primary reactive sites, each offering a distinct avenue for molecular elaboration:

  • Nucleophilic Aromatic Substitution (SNAr) at the 2-position: The methylthio group, while not as reactive as a halogen, can be displaced by potent nucleophiles. This is particularly effective when the pyridine ring is activated by the electron-withdrawing nitro group. This reaction is a cornerstone for introducing diverse functionalities, especially amino groups, which are prevalent in many API structures.

  • Reduction of the 3-Nitro Group: The nitro group can be readily and selectively reduced to a primary amine. This transformation is a gateway to a vast array of subsequent reactions, including amide bond formation, diazotization, and the construction of fused heterocyclic systems.

  • Oxidation of the Methylthio Group: The sulfur atom of the methylthio group can be selectively oxidized to a sulfoxide or a sulfone. This modification profoundly alters the electronic properties of the pyridine ring and is a key step in the synthesis of several important classes of drugs, most notably proton pump inhibitors.

The strategic combination of these transformations allows for the controlled and sequential functionalization of the pyridine core, making this compound a highly sought-after intermediate in multi-step synthetic campaigns.

Experimental Protocols and Methodologies

The following protocols are presented as a guide and should be adapted and optimized based on the specific substrate and desired outcome. All procedures should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound

This protocol describes a plausible and robust method for the synthesis of the title compound from the readily available 2-chloro-3-nitropyridine. The reaction proceeds via a nucleophilic aromatic substitution with sodium thiomethoxide.

Reaction Scheme:

Synthesis_of_2_methylthio_3_nitropyridine 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine 2-Methylthio-3-nitropyridine This compound 2-Chloro-3-nitropyridine->2-Methylthio-3-nitropyridine DMF, rt Sodium_Thiomethoxide Sodium Thiomethoxide (NaSMe) Sodium_Thiomethoxide->2-Methylthio-3-nitropyridine

Caption: Synthesis of this compound.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
2-Chloro-3-nitropyridine5470-18-8158.5515.85 g1.0
Sodium thiomethoxide5188-07-870.097.71 g1.1
N,N-Dimethylformamide (DMF)68-12-273.09100 mL-
Ethyl acetate141-78-688.11As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (15.85 g, 100 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to dissolve the starting material.

  • Carefully add sodium thiomethoxide (7.71 g, 110 mmol) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing 300 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound as a solid.

Safety Precautions:

  • 2-Chloro-3-nitropyridine is a hazardous substance; handle with care and avoid inhalation and skin contact.[1]

  • Sodium thiomethoxide is corrosive and moisture-sensitive. Handle in a dry atmosphere.

  • DMF is a reproductive toxin; use in a well-ventilated fume hood.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol details the displacement of the methylthio group with a primary amine, a key step in the synthesis of various pharmaceutical intermediates. The reaction is facilitated by the activating effect of the nitro group.

Reaction Scheme:

SNAr_Reaction Start This compound Product 2-(Alkylamino)-3-nitropyridine Start->Product DMSO, Heat Amine Primary Amine (R-NH2) Amine->Product

Caption: Nucleophilic aromatic substitution on this compound.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
This compound6635-05-8170.191.70 g1.0
Aniline (example amine)62-53-393.131.02 g1.1
Dimethyl sulfoxide (DMSO)67-15-278.1320 mL-
Ethyl acetate141-78-688.11As needed-
Water7732-18-518.02As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Procedure:

  • In a round-bottom flask, dissolve this compound (1.70 g, 10 mmol) in dimethyl sulfoxide (DMSO, 20 mL).

  • Add the primary amine (e.g., aniline, 1.02 g, 11 mmol) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-(anilino)-3-nitropyridine.

Expertise & Experience Insight: The choice of a high-boiling polar aprotic solvent like DMSO is crucial for this SNAr reaction as it can effectively solvate the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.

Protocol 3: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to a primary amine using catalytic transfer hydrogenation with ammonium formate, a mild and efficient method that avoids the need for high-pressure hydrogenation equipment.

Reaction Scheme:

Nitro_Reduction Start This compound Product 3-Amino-2-(methylthio)pyridine Start->Product Methanol, Reflux Reagents Pd/C, Ammonium Formate Reagents->Product

Caption: Catalytic transfer hydrogenation of this compound.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
This compound6635-05-8170.191.70 g1.0
Palladium on Carbon (10 wt%)7440-05-3-170 mg-
Ammonium formate540-69-263.063.15 g5.0
Methanol67-56-132.0450 mL-
Celite®61790-53-2-As needed-
Dichloromethane75-09-284.93As needed-

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.70 g, 10 mmol) and methanol (50 mL).

  • Add 10% palladium on carbon (170 mg).

  • Add ammonium formate (3.15 g, 50 mmol) in one portion.

  • Heat the mixture to reflux and stir for 1-2 hours. Monitor the reaction by TLC.[2][3]

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-amino-2-(methylthio)pyridine.

  • The product can be purified further by column chromatography if necessary.

Trustworthiness: Catalytic transfer hydrogenation with ammonium formate is a well-established and reliable method for the reduction of aromatic nitro groups, often providing high yields and clean conversions.[2][4]

Protocol 4: Oxidation to the Sulfoxide

This protocol details the selective oxidation of the methylthio group to a methylsulfinyl group, a key transformation in the synthesis of proton pump inhibitors. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this purpose.

Reaction Scheme:

Sulfide_Oxidation Start This compound Product 2-(Methylsulfinyl)-3-nitropyridine Start->Product DCM, 0 °C to rt Oxidant m-CPBA (1 equiv.) Oxidant->Product

Caption: Selective oxidation of this compound.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
This compound6635-05-8170.191.70 g1.0
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)937-14-4172.57~2.24 g1.0
Dichloromethane (DCM)75-09-284.9350 mL-
Saturated sodium bicarbonate solution--As needed-
Saturated sodium thiosulfate solution--As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Procedure:

  • Dissolve this compound (1.70 g, 10 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (~77%, ~2.24 g, 10 mmol) in DCM (20 mL).

  • Add the m-CPBA solution dropwise to the stirred solution of the sulfide over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution (20 mL) to destroy any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove the m-chlorobenzoic acid byproduct.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(methylsulfinyl)-3-nitropyridine.

Expertise & Experience Insight: The use of one equivalent of m-CPBA at low temperatures is crucial for the selective oxidation to the sulfoxide. Using excess oxidant or higher temperatures can lead to over-oxidation to the corresponding sulfone.

Application in Pharmaceutical Intermediate Synthesis: A Case Study Approach

The true value of this compound is best illustrated through its application in the synthesis of complex pharmaceutical intermediates.

Case Study: Synthesis of a Key Precursor for Albendazole Analogues

Albendazole is a broad-spectrum anthelmintic agent. The synthesis of its analogues often involves the construction of a substituted benzimidazole ring system. This compound can serve as a precursor to a key aminopyridine intermediate.

Synthetic Workflow:

Albendazole_Analogue_Precursor A This compound B 3-Amino-2-(methylthio)pyridine A->B Nitro Reduction (Protocol 3) C Diaminopyridine Derivative B->C Further Functionalization (e.g., Nitration, Reduction) D Benzimidazole Precursor C->D Cyclization with a Carboxylic Acid Derivative E Albendazole Analogue D->E Final Modifications

Caption: Synthetic workflow towards Albendazole analogues.

By first reducing the nitro group of this compound (Protocol 3), one obtains 3-amino-2-(methylthio)pyridine. This intermediate can then undergo further transformations, such as electrophilic aromatic substitution, to introduce additional functionalities required for the target albendazole analogue.[5][6][7]

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound is a testament to the power of strategic molecular design in organic synthesis. Its trifunctional nature provides a robust platform for the creation of a diverse array of complex molecules. By understanding and mastering the key chemical transformations of this versatile intermediate, pharmaceutical scientists can significantly streamline their synthetic routes, accelerate the drug discovery process, and ultimately, contribute to the development of novel and life-saving therapeutics. The protocols and insights provided in this guide are intended to serve as a solid foundation for the innovative application of this compound in your research and development endeavors.

References

Application Notes and Protocols: The Strategic Use of 2-(Methylthio)-3-nitropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the competitive landscape of agrochemical research and development, the efficient construction of novel bioactive molecules is paramount. Pyridine derivatives are a cornerstone of modern agrochemical design, forming the core scaffold of numerous successful fungicides, herbicides, and insecticides.[1] Among the vast array of available pyridine-based building blocks, 2-(methylthio)-3-nitropyridine stands out as a particularly versatile intermediate. Its unique arrangement of functional groups—a nucleophilically displaceable methylthio group, an activating nitro group, and the inherent reactivity of the pyridine ring—offers a rich platform for synthetic diversification.

This guide provides a comprehensive overview of the strategic application of this compound in the synthesis of agrochemical targets. We will delve into the fundamental reactivity of this compound, providing detailed, field-proven protocols for its transformation into valuable agrochemical scaffolds. The methodologies described herein are designed to be self-validating, with a focus on the causal relationships between reaction conditions and outcomes, empowering researchers to adapt and innovate in their synthetic endeavors.

Core Principles of Reactivity

The synthetic utility of this compound is primarily governed by the interplay between the methylthio and nitro substituents on the electron-deficient pyridine ring. The nitro group at the 3-position strongly activates the ring towards nucleophilic aromatic substitution (SNAr).[2][3] This activation has two key consequences:

  • Activation of the C-2 Position: The methylthio group at the 2-position can be displaced by nucleophiles. While the methylthio group itself is a moderate leaving group, its reactivity can be significantly enhanced through oxidation to a methylsulfinyl or, more commonly, a methylsulfonyl group. The resulting 2-(methylsulfonyl)-3-nitropyridine is a highly reactive intermediate for SNAr reactions.

  • Lability of the Nitro Group: In some cases, the nitro group itself can be displaced by strong nucleophiles, particularly sulfur-based nucleophiles.[2] This offers an alternative pathway for functionalization at the 3-position.

Furthermore, the nitro group can be selectively reduced to an amine, a crucial transformation for introducing a key pharmacophore and a point for further synthetic elaboration. The presence of the sulfur moiety requires careful selection of reduction conditions to avoid catalyst poisoning or undesired side reactions.[4]

A generalized workflow for the derivatization of this compound is depicted below:

G A This compound B Oxidation A->B [O] H Direct SNAr (e.g., with thiols) A->H R-S- C 2-(Methylsulfonyl)-3-nitropyridine B->C D Nucleophilic Aromatic Substitution (SNAr) C->D Nu- E 2-Substituted-3-nitropyridine D->E F Selective Nitro Reduction E->F [H] G 2-Substituted-3-aminopyridine (Agrochemical Scaffold) F->G I 3-Substituted-2-(methylthio)pyridine H->I

Caption: Synthetic pathways from this compound.

Application Protocol: Synthesis of a 2-Amino-3-alkoxypyridine Fungicidal Scaffold

This section provides a detailed, three-step protocol for the synthesis of a 2-amino-3-alkoxypyridine scaffold, a core component of certain classes of fungicides. This representative synthesis demonstrates the practical application of the chemical principles discussed above.

Step 1: Oxidation of this compound to 2-(Methylsulfonyl)-3-nitropyridine

Rationale: The oxidation of the electron-rich methylthio group to an electron-withdrawing methylsulfonyl group dramatically increases the electrophilicity of the C-2 position and enhances the leaving group ability of the sulfonyl moiety. This transformation is crucial for facilitating the subsequent nucleophilic aromatic substitution. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and widely used oxidant for this purpose.[5]

Materials and Equipment:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Slowly add m-CPBA (2.2 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution (approx. 5 mL per gram of m-CPBA) to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield 2-(methylsulfonyl)-3-nitropyridine as a solid.

ParameterValueReference
Starting Material This compoundN/A
Reagent m-CPBA (2.2 eq.)[5]
Solvent DichloromethaneN/A
Temperature 0 °C to room temperature[5]
Typical Yield >90%[5]
Step 2: Nucleophilic Aromatic Substitution with an Alkoxide

Rationale: With the highly activated 2-methylsulfonyl group in place, a nucleophilic substitution with an alkoxide can be performed to introduce the desired alkoxy side chain. Sodium methoxide is used here as a representative nucleophile. The reaction proceeds via a Meisenheimer-like intermediate.[6]

Materials and Equipment:

  • 2-(methylsulfonyl)-3-nitropyridine

  • Sodium methoxide (NaOMe) solution (e.g., 25% in methanol) or freshly prepared from sodium metal and anhydrous methanol

  • Methanol (MeOH), anhydrous

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(methylsulfonyl)-3-nitropyridine (1.0 eq.) in anhydrous methanol.

  • Add sodium methoxide solution (1.2 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approx. 65 °C) for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl) to pH ~7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude 2-methoxy-3-nitropyridine.

  • Purify by flash column chromatography if necessary.

G A 2-(Methylsulfonyl)-3-nitropyridine B Addition of Nucleophile (MeO-) A->B NaOMe, MeOH C Meisenheimer-like Intermediate B->C D Elimination of Leaving Group C->D Rearomatization E 2-Methoxy-3-nitropyridine D->E -MeSO2-

Caption: SNAr mechanism for the synthesis of 2-methoxy-3-nitropyridine.

Step 3: Selective Reduction of the Nitro Group

Rationale: The final step is the selective reduction of the nitro group to an amine to form the desired 2-amino-3-alkoxypyridine scaffold. Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method, but can sometimes be sluggish or lead to catalyst poisoning in the presence of sulfur-containing impurities. An alternative and often more reliable method for substrates of this type is the use of tin(II) chloride (SnCl₂) in an acidic medium.[7] This method shows excellent chemoselectivity for the nitro group.[4]

Materials and Equipment:

  • 2-methoxy-3-nitropyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask, suspend 2-methoxy-3-nitropyridine (1.0 eq.) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq.) in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is >10. A precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting 2-amino-3-methoxypyridine can be purified by column chromatography or recrystallization. This scaffold is now ready for further derivatization into specific agrochemical targets, such as those in the aminopyrifen fungicide family.[8]

ParameterValueReference
Starting Material 2-Methoxy-3-nitropyridineN/A
Reagent SnCl₂·2H₂O (4-5 eq.), HCl[7]
Solvent Ethanol[7]
Temperature Reflux[7]
Typical Yield 70-85%[7]

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures.

Conclusion

This compound is a valuable and versatile building block for agrochemical synthesis. Through a strategic sequence of oxidation, nucleophilic substitution, and reduction, it can be efficiently converted into highly functionalized pyridine scaffolds. The protocols detailed in this guide provide a robust framework for researchers to explore the synthetic potential of this compound, paving the way for the discovery of next-generation agrochemicals. The principles of reactivity and the practical methodologies presented here are intended to serve as a foundation for innovation in the synthesis of novel crop protection solutions.

References

Application Note: A Versatile Approach to Novel Fluorescent Molecules via Nucleophilic Functionalization of 2-R-3-Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-R-3-Nitropyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif integral to a vast range of applications, from pharmaceuticals to materials science.[1] The strategic introduction of an electron-withdrawing nitro group, specifically at the 3-position, significantly alters the electronic landscape of the pyridine ring. This modification facilitates nucleophilic aromatic substitution (SNAr), a powerful tool for molecular functionalization.[2][3] The 2-R-3-nitropyridine scaffold, therefore, serves as a versatile precursor for constructing complex molecular architectures. By carefully selecting the substituent at the 2-position (R-group) and the incoming nucleophile, it is possible to synthesize novel fluorophores with tunable photophysical properties.

This guide details a robust synthetic strategy leveraging the reactivity of 2-R-3-nitropyridines, particularly 2-styryl-3-nitropyridines, to generate fluorescent molecules. The key transformation involves the regioselective substitution of the 3-nitro group by various nucleophiles, most notably thiols. This approach offers a convenient and efficient pathway to pyridine-based fluorophores that exhibit promising characteristics, such as large Stokes shifts, making them suitable for a range of applications including bioimaging and materials science.[1][4]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The central mechanism underpinning this synthetic approach is the Nucleophilic Aromatic Substitution (SNAr) reaction. The nitro group at the 3-position, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic attack. This allows for the displacement of a leaving group on the ring. Interestingly, in many 2-R-3-nitropyridine systems, the nitro group itself can act as the leaving group, a less common but well-documented mode of SNAr.[2]

The general workflow for this strategy can be visualized as a two-stage process:

  • Precursor Synthesis: Generation of a suitable 2-R-3-nitropyridine. A particularly effective "R" group for creating fluorescent molecules is a styryl moiety (a vinyl group attached to an aryl ring), which extends the π-conjugated system.

  • Nucleophilic Functionalization: Reaction of the precursor with a chosen nucleophile (e.g., an aryl or alkyl thiol) to displace the 3-nitro group and install a new functionality, thereby creating the final fluorescent molecule.

The diagram below illustrates this overarching synthetic logic.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Nucleophilic Functionalization (SNAr) Start 2-Methyl-3-nitropyridine Precursor (E)-2-(4-Chlorostyryl)-3-nitropyridine Start->Precursor Condensation Aldehyde Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) Aldehyde->Precursor Fluorophore Final Fluorescent Molecule (e.g., 3-(Benzylsulfanyl)-2-styrylpyridine) Precursor->Fluorophore SNAr Reaction (Displacement of -NO2) Nucleophile Thiol Nucleophile (e.g., Benzyl mercaptan) Nucleophile->Fluorophore

Figure 1. General workflow for synthesizing fluorescent molecules from 2-methyl-3-nitropyridine precursors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a 2-styryl-3-nitropyridine precursor and its subsequent conversion into a fluorescent derivative via nucleophilic aromatic substitution.

Protocol 1: Synthesis of (E)-2-(2-(4-Chlorophenyl)vinyl)-3-nitropyridine

This protocol describes the condensation reaction between 2-methyl-3-nitropyridine and an aromatic aldehyde to form a styrylpyridine precursor. The extended conjugation provided by the new carbon-carbon double bond is a critical first step in developing fluorescent properties.

Materials & Reagents:

  • 2-Methyl-3-nitropyridine

  • 4-Chlorobenzaldehyde

  • Acetic Anhydride

  • Toluene

  • Ethanol (EtOH)

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-methyl-3-nitropyridine (1.0 mmol), 4-chlorobenzaldehyde (1.2 mmol), and acetic anhydride (3 mL).

    • Rationale: Acetic anhydride serves as both the solvent and a dehydrating agent, driving the condensation reaction forward by removing the water formed.

  • Heating: Heat the reaction mixture to reflux (approximately 140°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Then, place the flask in an ice bath to facilitate the precipitation of the product.

  • Isolation: Add 10 mL of cold ethanol to the mixture to further precipitate the product. Collect the resulting solid by vacuum filtration through a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the product under vacuum. The resulting solid can be further purified by recrystallization if necessary.

    • Self-Validation: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of vinyl protons with a large coupling constant (J ≈ 15-16 Hz) in the 1H NMR spectrum is characteristic of the desired trans (E) isomer.[1]

Protocol 2: Nucleophilic Substitution with Benzyl Mercaptan

This protocol details the SNAr reaction where the 3-nitro group of the styrylpyridine precursor is displaced by a sulfur nucleophile. This substitution significantly modulates the electronic and photophysical properties of the molecule, yielding a fluorescent product.[4]

Materials & Reagents:

  • (E)-2-(2-(4-Chlorophenyl)vinyl)-3-nitropyridine (from Protocol 1)

  • Benzyl Mercaptan (Benzylthiol)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of (E)-2-(2-(4-Chlorophenyl)vinyl)-3-nitropyridine (0.5 mmol) in 5 mL of DMF in a round-bottom flask, add potassium carbonate (1.5 mmol).

    • Rationale: DMF is an excellent polar aprotic solvent for SNAr reactions. Potassium carbonate is a base used to deprotonate the thiol, generating the more nucleophilic thiolate anion in situ.

  • Nucleophile Addition: Add benzyl mercaptan (0.6 mmol) to the stirring suspension.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into 20 mL of water and extract the product with dichloromethane (3 x 15 mL).

  • Washing: Combine the organic layers and wash them with a saturated NaHCO₃ solution and then with brine.

    • Rationale: The washing steps remove residual DMF and any acidic or basic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel.

    • Self-Validation: Confirm the structure of the final product using 1H NMR, 13C NMR, and HRMS. Successful substitution is indicated by the disappearance of the nitro group signal in relevant spectra and the appearance of signals corresponding to the benzylsulfanyl group (e.g., a singlet for the SCH₂ protons around 4.1-4.2 ppm in the 1H NMR spectrum).[4]

Photophysical Properties

A key advantage of this synthetic approach is the ability to generate molecules with tunable photophysical properties. The substitution of the 3-nitro group with various thiols, especially those containing electron-donating or extended π-systems, can lead to compounds with significant fluorescence and large Stokes shifts.[1] A large Stokes shift (the difference between the absorption and emission maxima) is highly desirable for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.

The table below summarizes the photophysical properties of representative compounds synthesized via this methodology.[1]

Compound IDR Group (at position 2)Substituent (at position 3)λabs (nm) [a]λem (nm) [a]Stokes Shift (nm)
4a (E)-2-(4-chlorostyryl)-NO₂326- [b]-
4b (E)-2-(4-(dimethylamino)styryl)-NO₂467- [b]-
5g (E)-2-(4-chlorostyryl)-SCH₂Ph358529171
5h (E)-2-(4-(dimethylamino)styryl)-SCH₂Ph418560142

[a] Measured in acetonitrile (MeCN). [b] The dinitro precursors generally do not exhibit significant fluorescence.

Applications and Future Outlook

The fluorescent molecules derived from 2-R-3-nitropyridines are promising candidates for various applications. Their tunable emission spectra and large Stokes shifts make them suitable for:

  • Bioimaging: As fluorescent probes for visualizing cellular structures or processes.[5][6] The pyridine core can be further functionalized to target specific organelles or biomolecules.[7]

  • Chemosensors: The fluorescence of these molecules can be sensitive to the local environment (e.g., polarity, pH) or specific analytes, forming the basis for sensor development.[8]

  • Organic Electronics: As components in organic light-emitting diodes (OLEDs) or other optoelectronic devices.[1]

The synthetic versatility of the nucleophilic aromatic substitution on the 3-nitropyridine core provides a powerful platform for creating diverse libraries of functional dyes. Future work can explore a wider range of nucleophiles and 2-position substituents to fine-tune photophysical properties for highly specific applications in drug development and diagnostics.

References

Application Notes and Protocols: Condensation Reactions of 2-Methyl-3-Nitropyridines with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry and Materials Science

The synthesis of 2-(substituted styryl)-3-nitropyridines through the condensation of 2-methyl-3-nitropyridines with aromatic aldehydes represents a cornerstone reaction in modern synthetic chemistry. This reaction class, a variant of the Knoevenagel condensation, provides a direct and efficient route to a diverse array of vinyl-substituted pyridines.[1][2] These products are not merely chemical curiosities; they are valuable intermediates and final compounds in several high-value research and development sectors.

The strategic placement of the nitro group on the pyridine ring is critical. Its strong electron-withdrawing nature significantly acidifies the protons of the adjacent methyl group, facilitating their removal under mildly basic conditions to initiate the condensation.[3][4][5] The resulting 2-styryl-3-nitropyridine scaffold is a "privileged structure" in drug discovery, appearing in molecules with potential antitumor, anti-inflammatory, and antioxidant activities.[6][7] Furthermore, the extended π-conjugated system of these molecules often imparts unique photophysical properties, making them promising candidates for fluorescent probes and organic optical materials.[3][8]

This guide provides a comprehensive overview of the reaction, from its mechanistic underpinnings to detailed, field-proven laboratory protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Theoretical Framework: Mechanism and Key Parameters

The condensation reaction proceeds via a base-catalyzed mechanism, analogous to an aldol or Knoevenagel condensation. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

Reaction Mechanism

The reaction can be dissected into three primary steps:

  • Deprotonation: A weak base, typically a secondary amine like piperidine, abstracts a proton from the methyl group of the 2-methyl-3-nitropyridine. The electron-withdrawing nitro group at the 3-position stabilizes the resulting carbanion (enolate equivalent), making the methyl group sufficiently acidic for this step to occur under mild conditions.[1][2]

  • Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a transient alkoxide intermediate.

  • Dehydration: The alkoxide is protonated, and a subsequent base-assisted elimination of a water molecule occurs, yielding the stable, conjugated α,β-unsaturated product, the 2-styryl-3-nitropyridine. The reaction overwhelmingly favors the formation of the thermodynamically more stable (E)-isomer (trans-isomer), which can be confirmed by 1H NMR spectroscopy, where the coupling constant (J-value) for the vinyl protons is typically in the range of 15-16 Hz.[8]

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Start 2-Methyl-3-nitropyridine Carbanion Stabilized Carbanion Start->Carbanion + Base Base Piperidine (Catalyst) Carbanion_ref Stabilized Carbanion Aldehyde Aromatic Aldehyde Intermediate Alkoxide Intermediate Intermediate_ref Alkoxide Intermediate Carbanion_ref->Intermediate + Aldehyde Product (E)-2-Styryl-3-nitropyridine Intermediate_ref->Product - H2O Water H2O

Figure 1: Mechanistic pathway of the base-catalyzed condensation.

Controlling Factors
  • Catalyst: While various bases can be employed, piperidine is a common and effective choice, balancing sufficient basicity to deprotonate the methyl group without promoting self-condensation of the aldehyde.[1][9]

  • Solvent: The choice of solvent influences reaction rates and product solubility. Toluene is frequently used, allowing for azeotropic removal of water to drive the reaction to completion.[4] Ethanol is another viable option, particularly for its ability to dissolve the starting materials.[9]

  • Temperature: The reaction typically requires heating (reflux) to proceed at a practical rate. The specific temperature will depend on the boiling point of the chosen solvent.

  • Aromatic Aldehyde Substituents: The electronic nature of the substituents on the aromatic aldehyde can affect its reactivity. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. Conversely, strong electron-donating groups may slow it down.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the starting material and the final condensation product.

Protocol 1: Synthesis of 2-Methyl-3-nitropyridine

The precursor, 2-methyl-3-nitropyridine, is often prepared from the commercially available 2-chloro-3-nitropyridine.[8][10] This two-step, one-pot procedure involves a malonic ester synthesis followed by hydrolysis and decarboxylation.[8][11]

Synthesis_Workflow_1 A 2-Chloro-3-nitropyridine + Diethyl Malonate B Add K2CO3 in THF (Anhydrous) A->B C Reflux (Formation of Diester Intermediate) B->C D Acidic Hydrolysis & Decarboxylation (e.g., aq. HCl) C->D E Work-up & Purification (Extraction, Chromatography) D->E F 2-Methyl-3-nitropyridine E->F

Figure 2: Workflow for the synthesis of 2-methyl-3-nitropyridine.

Materials:

  • 2-Chloro-3-nitropyridine

  • Diethyl malonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq), diethyl malonate (1.5 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous THF to the flask to create a stirrable suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis & Decarboxylation: After cooling to room temperature, slowly add concentrated HCl. Heat the mixture to reflux again and maintain for 8-12 hours until TLC analysis indicates the consumption of the intermediate.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃ until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure 2-methyl-3-nitropyridine.

Protocol 2: General Procedure for Condensation with Aromatic Aldehydes

This protocol describes a general method for the synthesis of 2-(substituted styryl)-3-nitropyridines.[3][4][5][8]

Materials:

  • 2-Methyl-3-nitropyridine (1.0 eq)

  • Substituted aromatic aldehyde (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Toluene or Ethanol

  • Standard work-up and purification reagents (as in Protocol 1)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser (and a Dean-Stark trap if using toluene), dissolve 2-methyl-3-nitropyridine and the aromatic aldehyde in the chosen solvent (Toluene or Ethanol).

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.

  • Reaction: Heat the mixture to reflux. The reaction time can vary from 4 to 24 hours depending on the reactivity of the aldehyde. Monitor the formation of the product by TLC.[9]

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate from the solution.

  • Isolation: Collect the solid product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield the pure (E)-2-(substituted styryl)-3-nitropyridine.[8]

Data Summary and Characterization

The success of the condensation reaction can be evaluated across a range of aromatic aldehydes. The following table summarizes typical results, highlighting the versatility of the protocol.

EntryAromatic Aldehyde (Ar-CHO)Product (Ar)Typical Yield (%)1H NMR Vinyl Protons (J, Hz)
1BenzaldehydePhenyl75-85~15.5
24-Chlorobenzaldehyde4-Chlorophenyl80-90~15.6
34-Methoxybenzaldehyde4-Methoxyphenyl70-80~15.4
44-(Dimethylamino)benzaldehyde4-(Dimethylamino)phenyl85-95~15.3
53-Nitrobenzaldehyde3-Nitrophenyl70-80~15.6

Yields and NMR data are representative and may vary based on specific reaction conditions and purification methods. Data compiled from literature sources.[8]

Applications in Drug Development and Beyond

The 2-styryl-3-nitropyridine core is a key pharmacophore. The nitro group can be readily reduced to an amino group, which serves as a versatile handle for further functionalization, enabling the construction of complex molecular libraries for high-throughput screening.[7][12] Nitropyridine derivatives are integral to the synthesis of various Active Pharmaceutical Ingredients (APIs) and are also explored in agrochemical applications.[13]

The inherent fluorescence of many of these compounds is also of significant interest. The extended conjugation allows for absorption in the UV-Vis range and emission in the visible spectrum, with properties often sensitive to the local environment (solvatochromism), making them candidates for cellular imaging probes and chemical sensors.[3][5][8]

Conclusion

The condensation of 2-methyl-3-nitropyridines with aromatic aldehydes is a robust, reliable, and versatile reaction for synthesizing functionalized styrylpyridines. The mild reaction conditions, high yields, and stereoselectivity for the (E)-isomer make it a highly valuable tool in the arsenal of synthetic chemists in academia and industry. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement and adapt this chemistry for their specific research goals in drug discovery, materials science, and beyond.

References

Application Notes & Protocols: Leveraging 2-(Methylthio)-3-nitropyridine for the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Methylthio)-3-nitropyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged" structural motif, consistently found in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal scaffold for designing targeted therapies. Within the diverse family of pyridine derivatives, this compound has emerged as a particularly versatile and powerful building block for the synthesis of novel bioactive molecules.[3]

The strategic placement of the methylthio and nitro groups imparts a unique reactivity profile to the pyridine core. The potent electron-withdrawing nature of the 3-nitro group significantly activates the ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry.[4][5] This activation transforms the pyridine into a highly electrophilic scaffold, amenable to functionalization at specific positions. The 2-methylthio group serves as an excellent and predictable leaving group, allowing for the introduction of a wide array of nucleophiles, which is a critical step in building molecular diversity and tuning pharmacological activity. These characteristics make this compound an invaluable precursor in the development of therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.[6][7]

This guide provides an in-depth exploration of the chemical logic behind utilizing this compound, detailed experimental protocols for its derivatization, and case studies illustrating its application in the synthesis of clinically relevant molecular architectures.

Pillar 1: Understanding the Core Reactivity

The utility of this compound is fundamentally rooted in the principles of nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, which is facilitated by the electronic landscape of the molecule.

Causality of Reactivity:

  • Activation by the Nitro Group: The nitro group at the 3-position is a strong π-electron withdrawing group. Through resonance, it delocalizes the electron density of the pyridine ring, making the carbon atoms, particularly those ortho and para to it (C2 and C4), highly electrophilic and susceptible to attack by nucleophiles.[8]

  • Stabilization of the Intermediate: When a nucleophile attacks the C2 position, a negatively charged intermediate, known as a Meisenheimer complex, is formed. The aromaticity of the ring is temporarily disrupted.[5] The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge, thereby lowering the activation energy of the reaction.

  • The Methylthio Leaving Group: The methylthio (-SMe) group at the C2 position is an effective leaving group. After the initial nucleophilic attack and formation of the Meisenheimer complex, the aromaticity is restored by the expulsion of the methylthiolate anion.[9]

This predictable reactivity allows for the selective and efficient displacement of the methylthio group with a variety of nucleophiles, including amines, alcohols, and thiols, providing a direct route to diverse 2-substituted-3-nitropyridine derivatives.

Diagram: SNAr Mechanism on this compound

Caption: SNAr mechanism on this compound.

Pillar 2: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for each choice. They provide a robust starting point for researchers to generate libraries of compounds based on the this compound scaffold.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol details the synthesis of 2-amino-3-nitropyridine derivatives, which are crucial intermediates for many kinase inhibitors.[10][11]

Objective: To displace the 2-methylthio group with a primary or secondary amine.

Materials:

Reagent/SolventSupplier/GradeRationale
This compoundCommercial SourceStarting material
Amine (R¹R²NH)Commercial SourceNucleophile for substitution
N,N-Diisopropylethylamine (DIPEA)AnhydrousNon-nucleophilic base to scavenge protons
N,N-Dimethylformamide (DMF)AnhydrousPolar aprotic solvent to facilitate SNAr
Ethyl Acetate (EtOAc)ACS GradeExtraction solvent
Brine (Saturated NaCl solution)Lab PreparedTo aid in phase separation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeDrying agent

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to create a 0.2 M solution. Stir until the starting material is fully dissolved.

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).

    • Causality Insight: The use of a slight excess of the amine drives the reaction to completion. DIPEA is used as a base to neutralize the methanethiol byproduct, preventing side reactions.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Self-Validation: A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, typically more polar, product spot/peak.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-(substituted-amino)-3-nitropyridine derivative.

Diagram: Experimental Workflow for SNAr Protocol

Caption: General workflow for the SNAr of amines.

Pillar 3: Application in Bioactive Molecule Synthesis - A Case Study in Kinase Inhibitors

The 2-amino-3-nitropyridine core synthesized via Protocol 1 is a frequent starting point for the development of potent kinase inhibitors. Kinases are critical enzymes in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[7] The subsequent steps typically involve the reduction of the nitro group to an amine, followed by the construction of a fused heterocyclic system, such as an imidazo[4,5-b]pyridine, which is a known bioisostere of purine.[10]

Synthetic Pathway to an Imidazo[4,5-b]pyridine Core

This pathway illustrates how the initial SNAr product is elaborated into a scaffold common in Aurora and Janus kinase (JAK) inhibitors.[1][12][13]

  • Nitro Group Reduction: The 2-amino-3-nitropyridine product from Protocol 1 is treated with a reducing agent like tin(II) chloride, iron powder in acetic acid, or catalytic hydrogenation (H₂/Pd-C) to yield the corresponding 2,3-diaminopyridine.[14] This step is crucial as it unmasks the second amino group required for cyclization.

  • Cyclization to form the Imidazo[4,5-b]pyridine Ring: The resulting 2,3-diaminopyridine is then cyclized with a carboxylic acid derivative (or an aldehyde followed by oxidation) to form the fused imidazole ring.[10] This creates the core heterocyclic system that can be further functionalized to optimize binding to the target kinase.

Diagram: Synthetic Pathway to Kinase Inhibitor Scaffolds

Kinase_Inhibitor_Synthesis Start This compound Intermediate1 2-Amino-3-nitropyridine Derivative Start->Intermediate1 Protocol 1: SₙAr (R¹R²NH, Base) Intermediate2 2,3-Diaminopyridine Derivative Intermediate1->Intermediate2 Nitro Reduction (e.g., SnCl₂, H₂/Pd-C) FinalScaffold Imidazo[4,5-b]pyridine Core (Kinase Scaffold) Intermediate2->FinalScaffold Cyclization (R³COOH or R³CHO)

Caption: Pathway from the starting material to a common kinase inhibitor core.

Data Summary: Representative Bioactive Molecules

The following table summarizes examples from the literature where nitropyridine scaffolds, accessible through similar chemistry, were used to develop potent inhibitors.

Precursor TypeTarget ClassExample Bioactive MoleculeAchieved Potency (IC₅₀)Reference
2-Chloro-3-nitropyridineUrease Inhibitors3-Nitropyridylpiperazine derivatives2.0–2.3 µM[1][6]
2-Chloro-5-methyl-3-nitropyridineJanus Kinase 2 (JAK2)Substituted amides8.5–12.2 µM[1]
2-Amino-4-bromo-3-nitropyridineKinase InhibitorsImidazo[4,5-b]pyridine coreVaries with target[10]
Pyrimidine-basedAurora A KinasePyrimidine-2,4-diamine derivatives< 50 nM[12]

This data underscores the broad applicability of nitropyridine building blocks in generating molecules with significant biological activity across various therapeutic areas.

Conclusion

This compound is a high-value synthetic intermediate whose reactivity is both potent and predictable. The electron-withdrawing nitro group masterfully activates the pyridine ring for nucleophilic aromatic substitution, while the methylthio group serves as a reliable leaving group. This combination provides medicinal chemists with a robust and versatile platform for the synthesis of diverse compound libraries. The protocols and strategic pathways outlined in this guide demonstrate a clear and logical route from this fundamental building block to complex heterocyclic cores found in numerous targeted therapies. By understanding the underlying chemical principles and employing these validated methods, researchers can effectively leverage this compound to accelerate the discovery and development of the next generation of bioactive molecules.

References

Experimental protocol for nucleophilic substitution on 3-nitropyridine with thiols

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Facile Synthesis of 3-Pyridyl Thioethers via Nucleophilic Aromatic Substitution (SNAr) on 3-Nitropyridine with Thiols

Abstract

This guide provides a comprehensive experimental protocol for the synthesis of 3-pyridyl thioethers through the nucleophilic aromatic substitution (SNAr) reaction between 3-nitropyridine and various thiols. 3-Pyridyl thioether moieties are significant pharmacophores found in a range of bioactive molecules. The protocol herein details a robust and versatile method, leveraging the electron-withdrawing nature of the nitro group to facilitate the substitution. We will delve into the mechanistic underpinnings, provide a detailed step-by-step procedure, outline strategies for optimization and troubleshooting, and discuss methods for product characterization. This document is intended to serve as a practical resource for chemists in research and development settings.

Introduction: The Significance of 3-Pyridyl Thioethers

The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization is a cornerstone of drug discovery. Thioether linkages, particularly aryl thioethers, are also critical components of numerous pharmaceuticals due to their metabolic stability and ability to modulate the physicochemical properties of a molecule. The combination of these two motifs into 3-pyridyl thioethers creates a structural class with significant therapeutic potential.

The synthesis of these compounds often relies on the nucleophilic aromatic substitution (SNAr) pathway. Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of potent electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), can render the ring sufficiently electron-deficient to react with strong nucleophiles.[1][2] In the case of 3-nitropyridine, the nitro group activates the pyridine ring, making it susceptible to attack by nucleophiles like thiolate anions. While substitution on pyridines is most favorable at the C-2 or C-4 positions due to direct resonance stabilization involving the ring nitrogen, reactions at the C-3 position are also achievable, particularly with highly reactive nucleophiles.[3]

This protocol focuses on a common, yet often challenging, transformation: the displacement of the nitro group on 3-nitropyridine by a sulfur nucleophile. While SNAr reactions more typically involve the displacement of a halide leaving group[2][4], the nitro group can also function as a leaving group, especially in non-activated systems.[5]

Reaction Mechanism: The SNAr Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][6]

  • Nucleophilic Attack & Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of the thiol (R-SH) by a base to form a more potent nucleophile, the thiolate anion (R-S⁻).[7][8] This thiolate then attacks the electron-deficient carbon atom at the 3-position of the pyridine ring. This addition step breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized across the ring and, importantly, onto the oxygen atoms of the nitro group.

  • Elimination & Restoration of Aromaticity: In the second step, the leaving group (the nitrite ion, NO₂⁻) is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the pyridine ring, yielding the final 3-pyridyl thioether product.

The overall workflow can be visualized as follows:

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Purification Thiol Thiol (R-SH) Thiolate Generate Thiolate (R-S⁻) Thiol->Thiolate Base Base (e.g., K₂CO₃) Base->Thiolate Solvent Polar Aprotic Solvent (e.g., DMF) ReactionVessel Combine & Stir (Heat if necessary) Solvent->ReactionVessel Thiolate->ReactionVessel Nitropyridine 3-Nitropyridine Nitropyridine->ReactionVessel Quench Aqueous Quench ReactionVessel->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product: 3-Pyridyl Thioether Purify->Product

Caption: High-level experimental workflow for the SNAr reaction.

The mechanistic steps are detailed in the diagram below:

Caption: The two-step addition-elimination SNAr mechanism.

Detailed Experimental Protocol

This protocol provides a general method for the reaction of 3-nitropyridine with an aliphatic or aromatic thiol. Reaction conditions may require optimization depending on the specific thiol used.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityStoichiometryNotes
3-NitropyridineC₅H₄N₂O₂124.09-1.0 eqStarting material. Can be a skin and eye irritant.
Thiol (generic)R-SHVariable-1.1 - 1.2 eqNucleophile. Many thiols are malodorous; handle in a fume hood.
Potassium CarbonateK₂CO₃138.21-2.0 eqBase. Anhydrous grade is preferred. Mild and effective.
N,N-DimethylformamideC₃H₇NO73.090.944 g/mL~0.2 - 0.5 MSolvent. Anhydrous grade recommended. Polar aprotic.[2]
Ethyl AcetateC₄H₈O₂88.110.902 g/mL-Extraction solvent.
Deionized WaterH₂O18.021.00 g/mL-For workup.
Brine (sat. NaCl)NaCl(aq)-~1.2 g/mL-For washing during workup.
Anhydrous MgSO₄/Na₂SO₄----Drying agent.
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq).

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). This is good practice to prevent potential side reactions, although not always strictly necessary for this chemistry.

    • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M with respect to the 3-nitropyridine.

  • Addition of Thiol:

    • While stirring the suspension at room temperature, add the thiol (1.1 eq) to the reaction mixture dropwise via syringe.

    • Rationale: Adding the thiol to the base/substrate mixture allows for the in situ generation of the reactive thiolate nucleophile.[5] Using a slight excess of the thiol ensures complete consumption of the limiting reagent, 3-nitropyridine.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. If the reaction is sluggish (as determined by TLC), gently heat the mixture to 50-80 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexanes and ethyl acetate. Visualize spots using a UV lamp (254 nm). The reaction is complete when the 3-nitropyridine spot has been completely consumed.

    • Rationale: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they effectively solvate cations, leaving the nucleophilic anion more "naked" and reactive, while poorly solvating the anionic Meisenheimer complex, thus accelerating the reaction.[3]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF used).

    • Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water (2x) and then with brine (1x).

    • Rationale: The aqueous quench removes the DMF solvent and inorganic salts (K₂CO₃ and KNO₂). The brine wash helps to remove residual water from the organic layer.

  • Isolation and Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using an appropriate gradient of hexanes and ethyl acetate as the eluent.

Optimization and Troubleshooting

The success of the SNAr reaction can be influenced by several factors. The following table provides guidance for optimizing the reaction and troubleshooting common issues.

Observation / IssuePotential CauseSuggested Solution
No or Slow Reaction 1. Weak nucleophile. 2. Insufficient activation. 3. Steric hindrance.1. Use a stronger base (e.g., NaH, KHMDS) to fully deprotonate the thiol before adding 3-nitropyridine.[2] 2. Increase the reaction temperature (e.g., 80-120 °C). 3. If sterics are an issue with the thiol, longer reaction times or higher temperatures may be necessary.
Low Yield 1. Incomplete reaction. 2. Product decomposition. 3. Competing side reactions.1. Increase reaction time or temperature. Ensure reagents are pure and solvent is anhydrous. 2. Avoid excessive heating. Ensure workup is performed promptly after completion. 3. Ensure an inert atmosphere to prevent oxidation of the thiol/thiolate.
Formation of Disulfide Oxidation of the thiol/thiolate.Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before adding reagents. Use degassed solvents.
Difficulty in Purification Residual DMF in the crude product.During workup, wash the organic layer thoroughly with water multiple times to ensure complete removal of DMF.

Product Characterization

The identity and purity of the final 3-pyridyl thioether should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. Look for the disappearance of the signals corresponding to 3-nitropyridine and the appearance of new signals for the thioether moiety and the characteristic shifts of the substituted pyridine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product. Techniques like GC-MS or LC-MS are suitable.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the strong N-O stretching bands of the nitro group (typically around 1530 and 1350 cm⁻¹).

References

Troubleshooting & Optimization

Troubleshooting common issues in pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyridine and its derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors.

Part 1: Troubleshooting Common Issues in Pyridine Synthesis

This section is dedicated to addressing the most frequent and challenging issues that arise during pyridine synthesis. We will explore the root causes of these problems and provide actionable solutions based on established chemical principles and field-proven insights.

Low Reaction Yield

Consistently low yields are one of the most common frustrations in pyridine synthesis. The solution often lies in a systematic evaluation of the reaction parameters.[1]

Question: My Hantzsch pyridine synthesis is giving a very low yield. What are the primary factors I should investigate?

Answer: Low yields in the classical Hantzsch synthesis are a well-documented issue, often stemming from harsh reaction conditions and prolonged reaction times which can lead to product degradation.[2][3] Here’s a systematic approach to troubleshooting:

  • Reaction Conditions: The classical one-pot method often requires optimization.[3]

    • Temperature and Time: Excessive heat or extended reaction times can decompose the 1,4-dihydropyridine intermediate.[2] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid product degradation.[1]

    • Catalysis: The uncatalyzed Hantzsch reaction can be slow. The use of a catalyst can significantly improve reaction rates and yields.[2] Effective catalysts include:

      • Brønsted acids: p-Toluenesulfonic acid (PTSA) has been shown to be effective, especially when combined with ultrasonic irradiation in aqueous micelles, with yields reportedly reaching up to 96%.[3][4]

      • Lewis acids: Yb(OTf)₃ is a viable option.[2]

    • Energy Sources: Modern energy sources can dramatically reduce reaction times and improve yields.[2]

      • Microwave Irradiation: Can lead to excellent yields (82%-94%) and pure products in a matter of minutes (2-7 minutes).[3]

      • Ultrasonic Irradiation: Can also significantly accelerate the reaction.[2]

  • Purity of Reagents and Solvents:

    • Reagents: Impurities in the aldehyde, β-ketoester, or the ammonia source can introduce side reactions that consume starting materials and lower the yield.[2] Always use reagents of appropriate purity.

    • Solvents: The choice of solvent is critical. While ethanol and acetic acid are traditional, they may not be optimal for all substrates.[2] The polarity of the solvent can influence the reaction rate.[2] For some substrates, aqueous micelles have been shown to produce high yields.[2]

  • Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and slight variations in conditions can favor the formation of byproducts.[3] Over-oxidation of the dihydropyridine to the pyridine can be a desired step, but uncontrolled oxidation can lead to other products. Conversely, incomplete oxidation will leave you with the dihydropyridine intermediate.[3]

Question: I'm attempting a Kröhnke pyridine synthesis and my yields are disappointingly low. What are the most likely causes?

Answer: The Kröhnke synthesis is valued for its ability to produce highly functionalized pyridines under relatively mild conditions, with expected yields often in the moderate to high range (60-90%).[5][6] If you are experiencing low yields, the following are key areas to investigate:

  • Purity of Starting Materials: This is a critical factor in the Kröhnke synthesis.[5]

    • α-Pyridinium methyl ketone salts: These are typically prepared from the corresponding α-bromo ketone and pyridine. It is highly recommended to purify this salt by recrystallization (e.g., from ethanol/ether) before use.[5][6]

    • α,β-Unsaturated carbonyl compounds (e.g., chalcones): These are often prepared via an aldol condensation and should be purified by recrystallization or column chromatography to remove any unreacted starting materials.[5] Impurities can lead to side reactions or consume reagents.[5]

  • Reaction Conditions:

    • Solvent: Glacial acetic acid and methanol are the most common solvents.[5] However, solvent-free conditions have also been reported to give excellent yields.[5]

    • Ammonium Acetate: This serves as the nitrogen source for the formation of the pyridine ring.[5] Ensure it is of good quality and used in the correct stoichiometry.

  • Side Reactions: A known side reaction is the formation of benzo[a]indolizine derivatives, the formation of which is influenced by reaction conditions and the structure of the starting materials.[5] Careful control of the reaction temperature can help minimize these side products.[5]

Question: My Bohlmann-Rahtz pyridine synthesis is not working well. What are the common pitfalls?

Answer: The Bohlmann-Rahtz synthesis is a two-step process that can be versatile but has its own set of challenges.[7][8] The primary drawbacks that can lead to low yields are the need to purify the aminodiene intermediate and the high temperatures required for the final cyclodehydration step.[8]

  • Intermediate Instability: The aminodiene intermediate may not be stable enough for isolation and purification.

  • High Cyclodehydration Temperature: The high temperatures needed for the final ring-closing step can lead to decomposition.

  • Modern Modifications: To address these issues, several one-pot modifications have been developed:

    • Acid Catalysis: The use of acid catalysts can significantly lower the temperature required for cyclodehydration.[9] Catalysts such as ytterbium(III) triflate, zinc bromide, or Amberlyst-15 ion-exchange resin have been successfully employed.[10]

Troubleshooting Low Yield: A General Workflow

G start Low Yield Observed reagent_purity Check Reagent Purity (NMR, mp, etc.) start->reagent_purity reaction_conditions Optimize Reaction Conditions (Temp, Time, Solvent) reagent_purity->reaction_conditions If pure yield_improved Yield Improved reagent_purity->yield_improved If impure & purified catalyst_check Evaluate Catalyst (Activity, Loading) reaction_conditions->catalyst_check If optimized reaction_conditions->yield_improved If suboptimal & adjusted side_reactions Analyze for Side Products (TLC, LC-MS) catalyst_check->side_reactions If active & optimal catalyst_check->yield_improved If inactive & replaced side_reactions->reaction_conditions If significant workup_loss Assess Workup/Purification for Product Loss side_reactions->workup_loss If minimal workup_loss->yield_improved If no loss workup_loss->yield_improved If loss identified & mitigated G start Purification Challenge is_product_acid_stable Is the product acid-stable? start->is_product_acid_stable Removing Pyridine Solvent chromatography_issue Chromatography Tailing? start->chromatography_issue Purifying Pyridine Derivative acid_wash Use Dilute Acid Wash (e.g., 1-5% HCl) is_product_acid_stable->acid_wash Yes cuso4_wash Use Copper Sulfate Wash is_product_acid_stable->cuso4_wash No azeotrope Trace Pyridine Remaining? acid_wash->azeotrope cuso4_wash->azeotrope add_amine Add Triethylamine to Eluent chromatography_issue->add_amine Yes use_alumina Use Alumina Instead of Silica chromatography_issue->use_alumina Alternative pure_product Pure Product add_amine->pure_product use_alumina->pure_product coevaporate Co-evaporate with Toluene azeotrope->coevaporate Yes azeotrope->pure_product No coevaporate->pure_product

References

Purification challenges and strategies for pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these versatile compounds. Pyridine's basic nature and physical properties often introduce specific hurdles in purification. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve high purity for your compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common and straightforward issues encountered during the purification of pyridine and its derivatives.

Q1: My "pure" pyridine is yellow or brown. What causes this and how can I fix it?

A2: The discoloration of pyridine is often due to the presence of impurities or degradation products.[1] Purification by distillation, often after treatment with a drying agent like potassium hydroxide (KOH) or an oxidizing agent like potassium permanganate (KMnO₄), will typically yield a colorless liquid.[1]

Q2: How should I store purified, anhydrous pyridine?

A3: Anhydrous pyridine should be stored in a tightly sealed, dark glass bottle to protect it from moisture and light.[1] Storing over activated molecular sieves can help maintain dryness.[2]

Q3: What are the essential safety precautions when purifying pyridine?

A1: Pyridine is a flammable, toxic liquid with a pungent odor.[1] Always handle it in a well-ventilated area, preferably inside a chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1] Store pyridine away from ignition sources and ensure all distillation equipment is properly grounded.[1]

Q4: Can I use a simple acid wash to remove pyridine from my reaction mixture?

A4: Yes, this is a very common and effective technique. Since pyridine is a base, washing an organic solution with a dilute aqueous acid (e.g., 1-5% HCl) will protonate the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[3][4] This is an excellent way to separate it from non-basic impurities or products.[4] The pyridine can be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[4]

II. Troubleshooting Guides

This section provides detailed, in-depth solutions to more complex purification challenges, organized by the type of problem.

Challenge 1: Presence of Water in Pyridine or Pyridine Derivatives

Symptom: Your pyridine sample contains water, which is interfering with subsequent reactions. Simple distillation is not removing it completely.

Causality: Pyridine is highly hygroscopic and readily absorbs moisture from the atmosphere.[1] It also forms a minimum boiling azeotrope with water (boiling at 94°C), making complete water removal by simple distillation impossible.[1][5]

Workflow for Drying Pyridine

Caption: Decision workflow for drying pyridine.

Detailed Protocols

Method 1: Chemical Drying and Distillation

This is the most common and effective method for obtaining anhydrous pyridine.

  • Step 1: Pre-drying (for significant water content).

    • Add solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets (approximately 10-20 g/L) to the pyridine in a suitable flask.[1]

    • Allow the mixture to stand for several hours, or until the pellets no longer appear to be dissolving. The basic hydroxide will react with and absorb the bulk of the water.

  • Step 2: Final Drying and Distillation.

    • Carefully decant the pyridine from the KOH pellets into a dry distillation flask.[1]

    • Add a more rigorous drying agent, such as calcium hydride (CaH₂) powder (approximately 5-10 g/L), to the decanted pyridine.[1][6] Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the setup is not sealed.[1]

    • Fit the flask with a reflux condenser (protected by a drying tube) and reflux the mixture for a few hours to ensure complete reaction with any residual water.[1]

    • Distill the pyridine under an inert atmosphere (e.g., nitrogen or argon) and collect the fraction boiling at 115°C.

  • Step 3: Ultimate Dryness (for highly sensitive applications).

    • For applications requiring exceptionally dry pyridine, a final drying step over potassium metal can be employed.[2]

    • Reflux the distilled pyridine over potassium metal. The formation of a deep red precipitate indicates that all water has been consumed and the pyridine is completely dry.[2]

Method 2: Azeotropic Distillation

An alternative to chemical drying agents is azeotropic distillation.

  • Add a solvent that forms a lower-boiling azeotrope with water, such as toluene or benzene, to the wet pyridine.[1][7]

  • Distill the mixture. The water will be removed as the lower-boiling azeotrope.

  • Once all the water has been removed (indicated by a stable distillation temperature), the entraining solvent can be distilled off, leaving the dry pyridine.

Challenge 2: Difficulty in Chromatographic Separation

Symptom: You are experiencing co-elution of your product with impurities, or significant peak tailing during column chromatography on silica gel.

Causality: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel.[8] This leads to multiple retention mechanisms, causing the characteristic tailing of the peak.[8] Additionally, some pyridine derivatives may be sensitive to the acidic nature of silica and can degrade on the column.[8]

Troubleshooting Strategies for Chromatography
StrategyDescriptionWhen to Use
Mobile Phase Additives Add a small amount (0.1-1%) of a competing base, like triethylamine (TEA) or pyridine, to the mobile phase.This is the most common first step to address peak tailing. The additive blocks the active silanol sites.[8][9]
Neutralize Silica Gel Pre-treat the silica gel by slurrying it in the mobile phase containing the basic additive before packing the column.If decomposition on the column is suspected.[9]
Alternative Stationary Phases Use a less acidic stationary phase like neutral or basic alumina, or end-capped (deactivated) silica gel.When additives are not effective or if the product is highly sensitive to acid.[8][9]
pH Adjustment For reverse-phase HPLC, adjusting the mobile phase pH can significantly impact retention and peak shape.[8]Most pyridine derivatives have a pKa between 5 and 6.[8] Operating at a low pH will protonate the pyridine, while a high pH (on a suitable column) will keep it neutral.[8]
Experimental Protocol: Diagnosing Sample Stability on Silica (2D TLC)

This test helps determine if your compound is degrading on the silica stationary phase.[8]

  • Spot your sample mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • Interpretation: Stable compounds will appear along a 45-degree diagonal line. Any spots appearing below this diagonal represent degradation products formed during chromatography.[8]

Challenge 3: Product Fails to Crystallize

Symptom: Your purified product is an oil and does not solidify, even after chromatography.

Causality: The presence of even minor impurities can significantly inhibit crystallization. The inherent properties of some pyridine derivatives may also favor an amorphous or oily state.

Strategies to Induce Crystallization
  • Ensure High Purity: The first and most critical step is to ensure the product is of the highest possible purity.[9] Re-chromatograph or distill if necessary.

  • Systematic Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures.[9] Use small vials to test solubility in various solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, water). Look for a solvent system where the compound is soluble when hot but sparingly soluble when cold.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of the desired product, add it to the supersaturated solution to induce crystallization.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.

    • Vapor Diffusion: Place a vial of your compound dissolved in a good solvent inside a larger, sealed container with a poor solvent (an "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.

Challenge 4: Removing Pyridine as a Reagent or Solvent

Symptom: You have used pyridine as a solvent or basic catalyst and are struggling to remove the final traces from your reaction product.

Causality: Pyridine has a relatively high boiling point (115.2 °C), making it difficult to remove completely by rotary evaporation alone.

Methods for Pyridine Removal

G cluster_0 Bulk Removal cluster_1 Trace Removal BulkDist Distillation / Reduced Pressure AcidWash Aqueous Acid Wash (e.g., 1M HCl, 10% CuSO4) BulkDist->AcidWash If product is acid-stable Azeotrope Azeotropic Removal (with Toluene or Heptane) BulkDist->Azeotrope If product is acid-sensitive PureProduct Pure Product AcidWash->PureProduct Azeotrope->PureProduct Product Product Contaminated with Pyridine Product->BulkDist

Caption: Strategies for removing pyridine solvent.

  • Aqueous Acid Wash: As mentioned in the FAQs, washing the organic layer with dilute acid (e.g., 1M HCl) is highly effective.[3] An alternative is to wash with a 10-15% aqueous copper (II) sulfate solution.[3] Pyridine forms a complex with copper, which is extracted into the aqueous layer.[3] This can be useful for compounds that are sensitive to strong acids.

  • Azeotropic Removal: Repeatedly add a solvent like toluene or heptane to the crude product and remove it under reduced pressure.[3][7] Pyridine forms azeotropes with these solvents, facilitating its removal. This is a good option for acid-sensitive products.

  • Distillation: If the product is non-volatile, the bulk of the pyridine can be removed by distillation, potentially under reduced pressure.[10]

III. References

  • Overcoming challenges in the purification of pyridine compounds - Benchchem. 1

  • Technical Support Center: Purification of Pyridin-4-ol Derivatives - Benchchem. 9

  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents. --INVALID-LINK--

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. --INVALID-LINK--

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. 8

  • How to dry the pyridine? - ResearchGate. --INVALID-LINK--

  • Acid Gas Extraction of Pyridine from Water - ACS Publications. --INVALID-LINK--

  • Decolorization of synthetic dyes by the Fenton reagent and the Cu/pyridine/H2O2 system - PubMed. --INVALID-LINK--

  • US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents. --INVALID-LINK--

  • US5100514A - Separation of pyridine from water by extractive distillation - Google Patents. --INVALID-LINK--

  • US2708653A - Purification of pyridine bases by distillation - Google Patents. --INVALID-LINK--

  • US3431266A - Method for recovery of pyridine bases - Google Patents. --INVALID-LINK--

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. --INVALID-LINK--

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. --INVALID-LINK--

  • How To: Remove Residual Water - University of Rochester. --INVALID-LINK--

  • What is best method to remove pyridine from a reaction mixture? - ResearchGate. --INVALID-LINK--

  • Purification of Pyridine - Chempedia - LookChem. --INVALID-LINK--

  • drying pyridine - IONiC / VIPEr. --INVALID-LINK--

  • Troubleshooting common issues in pyridine synthesis - Benchchem. 4

References

Technical Support Center: Identifying and Minimizing Side Reactions in Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitropyridines are foundational building blocks in modern chemistry, serving as crucial precursors for a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Despite their utility, their synthesis is notoriously challenging. The inherent electron-deficient nature of the pyridine ring, compounded by its protonation under strongly acidic nitrating conditions, renders it highly resistant to classical electrophilic aromatic substitution (EAS).[3][4] This resistance often necessitates harsh reaction conditions, which in turn can lead to a host of side reactions, including low yields, poor regioselectivity, and over-nitration.

This guide, designed for researchers, chemists, and drug development professionals, provides a technical, in-depth troubleshooting framework in a direct question-and-answer format. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues in your experiments and strategically minimize the formation of unwanted byproducts.

Section 1: Troubleshooting Guide

This section addresses the most common problems encountered during nitropyridine synthesis. Each issue is presented with an explanation of its root cause and a series of actionable troubleshooting steps.

Issue 1: Low Yield or Complete Failure of Reaction

Q: I am attempting to nitrate pyridine using a standard nitric acid/sulfuric acid mixture that works for benzene, but I am recovering only starting material or seeing extremely low conversion. Why is this happening?

A: This is the most fundamental challenge in nitropyridine synthesis. The pyridine ring is significantly deactivated towards electrophilic attack for two primary reasons:

  • Inherent Electron Deficiency: The nitrogen atom is more electronegative than carbon and inductively withdraws electron density from the ring, making it less nucleophilic than benzene.

  • Ring Protonation: In the strongly acidic media required for nitration (e.g., H₂SO₄), the lone pair on the pyridine nitrogen is readily protonated. This forms a pyridinium cation, which places a formal positive charge on the nitrogen, further and drastically deactivating the ring through a powerful electron-withdrawing effect.[3][4][5] The energy barrier for the electrophile (NO₂⁺) to attack this already electron-poor, positively charged ring becomes prohibitively high under standard conditions.[4]

Troubleshooting Steps:
  • Increase Reaction Severity (For Direct Nitration): To overcome the deactivation, forcing conditions are often required. This is the classical, albeit often low-yielding, approach.

    • Temperature: Increase the reaction temperature significantly, often to 300 °C or higher.[3]

    • Reagents: Use fuming sulfuric acid (oleum) and fuming nitric acid to generate a higher concentration of the active nitronium ion (NO₂⁺).

    • Caution: Be aware that these harsh conditions can decrease selectivity and increase the risk of ring degradation.[6]

  • Utilize a More Reactive Nitrating System: Modern methods can achieve nitration under milder conditions.

    • Dinitrogen Pentoxide (N₂O₅): A highly effective method involves reacting pyridine with N₂O₅ to form an N-nitropyridinium salt. This intermediate then undergoes a rearrangement, often facilitated by treatment with SO₂ or HSO₃⁻, to yield 3-nitropyridine.[4][7][8] This pathway is not a direct EAS but proceeds via a[1][9] sigmatropic shift.[4]

    • Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system can generate dinitrogen pentoxide in situ and has been shown to be effective for nitrating various pyridine derivatives.[10][11]

  • Activate the Ring: If your synthetic route allows, start with a pyridine derivative that contains an electron-donating group (EDG) such as an amino or alkoxy group. EDGs can partially counteract the ring's deactivation and facilitate nitration, often under much milder conditions.[12]

Issue 2: Poor Regioselectivity and Obtaining the Wrong Isomer

Q: My goal is to synthesize 4-nitropyridine, but direct nitration of pyridine consistently yields the 3-nitro isomer. How can I control the position of nitration?

A: Direct electrophilic nitration of the pyridinium ion overwhelmingly favors substitution at the 3-position (meta-position). The positive charge on the nitrogen atom strongly deactivates the ortho (2, 6) and para (4) positions through resonance and inductive effects. The meta (3, 5) positions are the "least deactivated," making them the primary sites of attack.[3]

To achieve substitution at the 2- or 4-position, an indirect strategy is essential. The most robust and widely used method is the Pyridine-N-Oxide pathway .

The N-Oxide Strategy for 4-Nitration:

The N-oxide functional group transforms the electronic properties of the ring. The oxygen atom can donate electron density back into the ring via resonance, which strongly activates the 4-position (para) towards electrophilic attack.[13][14][15] The resulting 4-nitropyridine-N-oxide can then be selectively deoxygenated to furnish the desired 4-nitropyridine.

G cluster_0 Troubleshooting Workflow for Regioselectivity Start Desired Product: 4-Nitropyridine Problem Direct Nitration Yields 3-Nitropyridine Start->Problem Unsuccessful Attempt Strategy Adopt N-Oxide Strategy Problem->Strategy Solution Step1 Step 1: Oxidize Pyridine to Pyridine-N-Oxide Strategy->Step1 Step2 Step 2: Nitrate N-Oxide to get 4-Nitropyridine-N-Oxide Step1->Step2 Step3 Step 3: Deoxygenate to yield 4-Nitropyridine Step2->Step3 End Final Product: 4-Nitropyridine Step3->End

Caption: Workflow for overcoming poor regioselectivity.

Issue 3: Formation of Polynitrated Byproducts

Q: My reaction is working, but I am getting a significant amount of a dinitrated byproduct. How can I improve the selectivity for mono-nitration?

A: Over-nitration is a common problem, especially when using harsh conditions or when the pyridine substrate is activated with electron-donating groups.[13] Once the first nitro group is on the ring, it further deactivates it, but forcing conditions can often overcome this barrier to add a second group.

Strategies to Favor Mono-nitration:
  • Control Reaction Temperature: Lowering the temperature will decrease the overall reaction rate, but it will more significantly disfavor the second, more difficult nitration step. Maintain a consistent, controlled temperature.[13]

  • Adjust Stoichiometry: Use the minimum required excess of the nitrating agent (e.g., 1.05-1.2 equivalents). A large excess dramatically increases the probability of polynitration.[13]

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise or via a syringe pump over an extended period. This maintains a low instantaneous concentration of the nitronium ion, favoring attack on the more reactive starting material over the mono-nitrated product.[13]

  • Monitor Reaction Progress: Actively monitor the reaction using an appropriate technique (TLC, GC-MS, or HPLC). Quench the reaction as soon as the consumption of starting material is optimal and before the concentration of the dinitrated product becomes significant.[6][13]

ParameterTo Favor Mono-nitrationTo Favor Poly-nitration (if desired)Rationale
Temperature Lower (e.g., 0 °C to RT)Higher (e.g., >100 °C)The second nitration has a higher activation energy.
Nitrating Agent 1.05 - 1.2 equivalents>2.0 equivalentsLimits the availability of NO₂⁺ for a second reaction.
Addition Rate Slow, dropwise additionRapid, bulk additionKeeps instantaneous [NO₂⁺] low, favoring the more reactive substrate.
Reaction Time Monitor closely and quenchExtended reaction timePrevents the slower second nitration from proceeding to completion.

Table 1: Controlling Reaction Parameters to Influence Mono- vs. Poly-nitration.

Issue 4: Reaction Mixture Darkening and Formation of Tar

Q: My reaction is turning black, and the workup yields a complex, tar-like mixture with very little desired product. What is causing this decomposition?

A: Darkening and tar formation are indicative of substrate or product decomposition. The pyridine ring, while robust, is not indestructible. The combination of extremely high temperatures and highly oxidative, strongly acidic media can lead to undesirable side reactions.

Potential Causes and Solutions:
  • Oxidative Degradation: The nitrating mixture is a powerful oxidant. At elevated temperatures, it can begin to cleave the pyridine ring, leading to a cascade of polymerization and decomposition reactions.

  • Ring Opening Reactions: Under certain conditions, nucleophilic attack or other complex mechanisms can lead to the opening of the heterocyclic ring.[16][17]

Troubleshooting Steps:
  • Re-evaluate Conditions: Your conditions are likely too harsh. If direct nitration requires temperatures that cause decomposition, this method may be unsuitable for your specific substrate.

  • Switch to a Milder Method: This is the most effective solution.

    • The Pyridine-N-Oxide strategy allows for nitration under significantly milder conditions, avoiding the need for extreme heat.[18]

    • Investigate modern protocols, such as the dearomatization-rearomatization strategy , which can achieve meta-nitration through a radical pathway under mild, open-air conditions, avoiding strong acids altogether.[19]

Section 2: Key Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Intermediate

This three-step protocol is the most reliable method for preparing 4-nitropyridine with high regioselectivity.

Step A: Oxidation of Pyridine to Pyridine-N-oxide
  • Principle: Pyridine is oxidized using a suitable oxidant like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (mCPBA).

  • Procedure (using H₂O₂/Acetic Acid):

    • In a round-bottom flask, add pyridine (1.0 eq) to glacial acetic acid (3-5 volumes).

    • Cool the mixture in an ice bath.

    • Slowly add 30% hydrogen peroxide (1.2-1.5 eq) dropwise, keeping the internal temperature below 50 °C.

    • After addition, heat the mixture to 70-80 °C for 18-24 hours.

    • Monitor the reaction by TLC until the pyridine spot disappears.

    • Cool the reaction and carefully remove the excess acetic acid and water under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium carbonate and extract the product with dichloromethane or chloroform.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield pyridine-N-oxide.

Step B: Nitration of Pyridine-N-oxide to 4-Nitropyridine-N-oxide[18]

G cluster_0 Synthetic Pathway via N-Oxide Pyridine Pyridine N_Oxide Pyridine-N-Oxide Pyridine->N_Oxide Oxidation (e.g., H₂O₂/AcOH) Nitro_N_Oxide 4-Nitropyridine-N-Oxide N_Oxide->Nitro_N_Oxide Nitration (HNO₃/H₂SO₄) Nitropyridine 4-Nitropyridine Nitro_N_Oxide->Nitropyridine Deoxygenation (e.g., PCl₃ or H₂/Pd)

Caption: Synthetic pathway to 4-Nitropyridine.

  • Principle: The N-oxide is nitrated with a standard mixed acid system. The N-oxide group activates the 4-position, leading to highly selective nitration.

  • Procedure:

    • Prepare the nitrating acid: In a flask cooled in an ice bath, slowly add concentrated H₂SO₄ (2.5 parts) to fuming HNO₃ (1 part).[18]

    • In a three-neck flask equipped with a thermometer and addition funnel, heat pyridine-N-oxide (1.0 eq) to 60 °C.

    • Slowly add the prepared nitrating acid dropwise over 30 minutes.

    • After addition, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.[18]

    • Cool the mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the solution to pH 7-8 by the portion-wise addition of a saturated sodium carbonate solution (Caution: strong foaming!).[18]

    • The yellow crystalline product will precipitate. Collect the solid by vacuum filtration.

    • The crude product can be purified by recrystallization (e.g., from acetone) to remove inorganic salts.[18]

Step C: Deoxygenation of 4-Nitropyridine-N-oxide to 4-Nitropyridine
  • Principle: The N-oxide is reduced back to the pyridine. Phosphorus trichloride (PCl₃) is a common reagent for this transformation. Catalytic hydrogenation can also be used.

  • Procedure (using PCl₃):

    • Dissolve 4-nitropyridine-N-oxide (1.0 eq) in a suitable solvent like chloroform or dichloromethane.

    • Cool the solution in an ice bath.

    • Add phosphorus trichloride (PCl₃, ~1.1 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Once complete, carefully pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).

    • Separate the organic layer, extract the aqueous layer, combine the organic phases, dry, and evaporate the solvent to obtain 4-nitropyridine.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do substituents already on the pyridine ring affect nitration? A1: Substituents have a profound directing and activating/deactivating effect.

  • Electron-Donating Groups (EDGs) like -NH₂, -OR, -CH₃ activate the ring and generally direct nitration to the ortho and para positions relative to themselves. For example, 2,6-diaminopyridine can be nitrated to give high yields of the 3,5-dinitro product.[12][20]

  • Electron-Withdrawing Groups (EWGs) like -CN, -CF₃, -Cl further deactivate the ring, making nitration even more difficult. They will generally direct incoming electrophiles to the meta position relative to themselves.

Q2: What are the critical safety precautions when performing nitrations? A2: Nitration reactions are highly energetic and require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: All work must be conducted in a certified chemical fume hood.

  • Mixing Acids: Always add acid to water, or in the case of nitrating mixtures, add the sulfuric acid slowly to the nitric acid while cooling. This is a highly exothermic process. Reversing the order can cause dangerous splashing and boiling.

  • Temperature Control: Use an ice bath to control the temperature during the addition of reagents. Runaway reactions can occur if the temperature is not managed.

  • Quenching: Quench the reaction by pouring it slowly onto a large amount of crushed ice. Never add water directly to the hot, concentrated acid mixture. Neutralize slowly and in portions to manage gas evolution (foaming).

Q3: Can I nitrate a pyridine ring that already has a nitro group? A3: Yes, but it is very difficult. The first nitro group is a powerful deactivating group. Dinitration typically requires extremely harsh conditions (e.g., fuming H₂SO₄/HNO₃ at very high temperatures) and will lead to meta-directing relative to the existing groups. For example, the nitration of 3-nitropyridine would be expected to give 3,5-dinitropyridine.

References

Improving yield and purity in the synthesis of 2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-3-nitropyridine. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. This resource is structured to address the common challenges associated with the two primary synthetic routes to this important intermediate, ensuring you can optimize your reaction for both yield and purity.

I. Understanding the Synthetic Landscape: Two Main Routes

The synthesis of 2-methyl-3-nitropyridine is predominantly approached via two distinct pathways, each with its own set of advantages and challenges.

  • Direct Nitration of 2-Methylpyridine (2-Picoline): This is an electrophilic aromatic substitution. While seemingly straightforward, it is often plagued by issues of low yield and poor regioselectivity, leading to a mixture of isomers that can be challenging to separate.[1]

  • Multi-step Synthesis from 2-Chloro-3-nitropyridine: This route offers greater control over regioselectivity, generally resulting in a purer product and higher yields. It involves a nucleophilic aromatic substitution with a malonate ester, followed by hydrolysis and decarboxylation.[2]

This guide will address the common pitfalls of both methods.

II. Troubleshooting Guide & FAQs

Route 1: Direct Nitration of 2-Methylpyridine

This method typically involves the use of a mixed acid system (concentrated nitric acid and sulfuric acid) to generate the nitronium ion (NO₂⁺) electrophile. The pyridine ring is electron-deficient, making electrophilic substitution difficult, and the methyl group directs substitution to the 3- and 5-positions.[1]

Q1: Why is my yield of 2-methyl-3-nitropyridine so low after direct nitration?

A1: Low yields in the direct nitration of 2-picoline are a common issue and can be attributed to several factors:

  • Harsh Reaction Conditions: High temperatures can lead to the decomposition of the starting material and product, resulting in charring and the formation of tar-like substances.[3]

  • Formation of Multiple Isomers: The primary challenge is the formation of a mixture of 3-nitro and 5-nitro isomers, with the 5-nitro isomer often being a significant byproduct.[1] This inherently limits the yield of the desired 3-nitro product.

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to a significant amount of unreacted 2-picoline remaining.

Q2: I've obtained a mixture of products. How can I confirm the presence of 2-methyl-3-nitropyridine and its isomers?

A2: The most effective method for identifying the components of your product mixture is through ¹H and ¹³C NMR spectroscopy. The chemical shifts of the protons and carbons on the pyridine ring are sensitive to the position of the nitro group.

Compound¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)
2-Methyl-3-nitropyridine ~8.6 (d), ~7.8 (dd), ~7.3 (dd), ~2.7 (s)~158, ~152, ~134, ~133, ~123, ~23
2-Methyl-5-nitropyridine ~9.2 (d), ~8.3 (dd), ~7.4 (d), ~2.7 (s)~162, ~146, ~142, ~131, ~123, ~25
2-Methyl-4-nitropyridine ~8.4 (d), ~8.1 (s), ~7.5 (d), ~2.6 (s)~159, ~153, ~149, ~122, ~118, ~24

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency. The data presented is an approximation based on typical values.[2][4]

Q3: How can I improve the regioselectivity of the nitration to favor the 3-position?

A3: Unfortunately, significantly altering the inherent regioselectivity of the direct nitration of 2-picoline is challenging due to the electronic properties of the pyridine ring and the directing effect of the methyl group. For highly pure 2-methyl-3-nitropyridine, the multi-step synthesis from 2-chloro-3-nitropyridine is the recommended approach.[2]

Issue Potential Cause(s) Recommended Solution(s)
Low Yield with Significant Charring/Tar Formation Reaction temperature is too high, leading to oxidative degradation.Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating mixture. Consider using a milder nitrating agent, although this may reduce the overall conversion.[3]
High Proportion of Unreacted 2-Picoline Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature after the initial addition, monitoring the reaction progress by TLC. Ensure the reaction is allowed to proceed for a sufficient duration.
Difficulty in Separating 3- and 5-Nitro Isomers The isomers have very similar physical properties.Fractional Crystallization: This technique can be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate).[5] Column Chromatography: This is often the most effective method for separating isomers. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[6]
Route 2: Multi-step Synthesis from 2-Chloro-3-nitropyridine

This more controlled synthesis involves three key steps:

  • Malonic Ester Synthesis: Nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with the enolate of diethyl malonate.

  • Hydrolysis: Conversion of the diester to a dicarboxylic acid.

  • Decarboxylation: Removal of one of the carboxylic acid groups to yield the final product.

Q1: My malonic ester synthesis step is not working. What could be the problem?

A1: Issues in the malonic ester synthesis step often relate to the formation and stability of the enolate or the conditions of the nucleophilic aromatic substitution.

  • Incomplete Enolate Formation: The base used may not be strong enough, or the reaction may not be completely anhydrous. Sodium ethoxide is a common base for this reaction, and it's crucial to use anhydrous ethanol as the solvent.[7]

  • Side Reactions: If the temperature is too high, side reactions can occur. The reaction should be monitored carefully.

Q2: I am having trouble with the hydrolysis and decarboxylation steps. What are the best conditions?

A2: The hydrolysis of the diester is typically carried out under acidic conditions (e.g., with aqueous HCl or H₂SO₄), followed by heating to induce decarboxylation.[8]

  • Incomplete Hydrolysis: Ensure that the hydrolysis is complete before attempting decarboxylation. This can be monitored by TLC.

  • Harsh Decarboxylation Conditions: While heating is necessary for decarboxylation, excessive temperatures can lead to product degradation. The temperature should be carefully controlled.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in the Malonic Ester Step Incomplete reaction or side reactions.Ensure anhydrous conditions and the use of a suitable base (e.g., sodium ethoxide in ethanol). Monitor the reaction by TLC and avoid excessive heating.
Difficulty with Hydrolysis The ester is resistant to hydrolysis.Use a stronger acid or a higher concentration of acid. Ensure sufficient reaction time and temperature for the hydrolysis to go to completion.
Low Yield after Decarboxylation Product decomposition at high temperatures.Perform the decarboxylation at the lowest effective temperature. Monitor the reaction to avoid prolonged heating after the decarboxylation is complete.

III. Experimental Protocols & Workflows

Protocol 1: Direct Nitration of 2-Methylpyridine

This protocol is provided for informational purposes. Due to the challenges with yield and purity, Route 2 is generally recommended.

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid.

  • Reaction: To a separate flask containing 2-methylpyridine, slowly add the pre-cooled nitrating mixture while maintaining the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 40-50 °C) and monitor its progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or fractional crystallization.

Protocol 2: Multi-step Synthesis from 2-Chloro-3-nitropyridine
  • Malonic Ester Synthesis:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • To this solution, add diethyl malonate dropwise at room temperature.

    • After stirring, add a solution of 2-chloro-3-nitropyridine in anhydrous ethanol.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture, remove the solvent under reduced pressure, and work up to isolate the crude diethyl (3-nitro-2-pyridinyl)malonate.

  • Hydrolysis and Decarboxylation:

    • To the crude malonate derivative, add an aqueous solution of a strong acid (e.g., 6N HCl).

    • Heat the mixture to reflux to effect both hydrolysis and decarboxylation.

    • Monitor the reaction for the disappearance of the intermediate and the formation of the final product.

    • After completion, cool the reaction mixture and neutralize with a base to precipitate the 2-methyl-3-nitropyridine.

    • Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.[8]

IV. Visualization of Workflows

Troubleshooting Workflow for Direct Nitration

G start Direct Nitration of 2-Picoline issue Low Yield or Impure Product start->issue cause1 Charring / Tar Formation issue->cause1 Symptom cause2 High Unreacted Starting Material issue->cause2 Symptom cause3 Mixture of 3- and 5-Nitro Isomers issue->cause3 Symptom solution1 Maintain low temperature (0-10 °C) during addition. cause1->solution1 Solution solution2 Increase reaction time or temperature post-addition. cause2->solution2 Solution solution3 Purify via Column Chromatography or Fractional Crystallization. cause3->solution3 Solution

Caption: A decision tree for troubleshooting common issues in the direct nitration of 2-picoline.

Workflow for Multi-step Synthesis

G cluster_0 Step 1: Malonic Ester Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation a 2-Chloro-3-nitropyridine + Diethyl Malonate b Nucleophilic Aromatic Substitution a->b c Diethyl (3-nitro-2-pyridinyl)malonate b->c d Acid Hydrolysis (e.g., HCl) c->d e Substituted Malonic Acid d->e f Heating e->f g 2-Methyl-3-nitropyridine f->g

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges in the High-Performance Liquid Chromatography (HPLC) analysis of pyridine and its derivatives. As a professional in drug development or a research scientist, you understand the importance of achieving symmetrical, sharp peaks for accurate quantification. Pyridine compounds, due to their basic nature, often present a significant challenge in reversed-phase HPLC, primarily manifesting as peak tailing.

This guide is designed to provide you with both rapid diagnostics and in-depth, scientifically-grounded solutions to overcome these issues. We will explore the root causes of peak tailing and provide actionable, step-by-step protocols to restore your chromatography to its ideal state.

Section 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

Q1: What is the most common cause of peak tailing for my pyridine analyte?

The most prevalent cause of peak tailing for basic compounds like pyridine is secondary interaction with the stationary phase.[1][2] Specifically, the lone pair of electrons on the nitrogen atom of the pyridine ring can interact strongly with acidic silanol groups (Si-OH) that are present on the surface of silica-based stationary phases (like C18 columns).[1][3] This interaction is a different retention mechanism from the intended reversed-phase hydrophobic interaction, leading to a portion of the analyte molecules being retained longer and causing the characteristic "tail."[1][4]

Q2: My peak shape is good for neutral and acidic compounds, but only my pyridine compound is tailing. Why?

This is a classic symptom of silanol interaction. Neutral compounds do not have a strong ionic handle to interact with the silanol groups. Acidic compounds are often analyzed at a low pH, which suppresses their ionization and also suppresses the ionization of the silanol groups, minimizing repulsive interactions. Basic compounds like pyridine, however, are protonated at mid-to-low pH and will engage in strong ionic interactions with the negatively charged, deprotonated silanol groups (SiO-), especially at a mobile phase pH above 3.[1][5][6]

Q3: Can my sample solvent cause peak tailing for pyridine?

Yes. If your pyridine compound is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your starting mobile phase, it can lead to peak distortion, including tailing.[7] This "solvent mismatch" causes the analyte band to spread at the head of the column before the separation begins. For optimal peak shape, the sample should ideally be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.[8]

Q4: How do I quickly confirm if silanol interactions are the primary cause of tailing?

A simple diagnostic test is to add a small concentration of a "silanol blocker" or "masking agent" like triethylamine (TEA) to your mobile phase.[9][10] Prepare a mobile phase with 0.1% (v/v) TEA, adjust the pH if necessary, and re-run your sample. If the peak shape of the pyridine compound improves significantly, it strongly indicates that silanol interactions are the root cause.[11] TEA is a small basic molecule that competes with your analyte for the active silanol sites on the stationary phase.[9][10]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase

Mobile phase pH is a powerful tool for controlling the retention and peak shape of ionizable compounds.[12][13][14][15] For a basic compound like pyridine, you have two main strategies:

  • Low pH (e.g., pH < 3): At a low pH, the acidic silanol groups on the silica surface are protonated (Si-OH), making them neutral.[5][8] This minimizes the strong ionic interaction with the protonated pyridine analyte. While this is a very common and effective strategy, be aware of the pH stability of your column, as very low pH can hydrolyze the bonded phase.[16]

  • High pH (e.g., pH > 8): At a high pH, the pyridine analyte is in its neutral, unprotonated form. This eliminates the ionic interaction with the now deprotonated silanol groups. This approach requires a pH-stable column, such as one based on hybrid-silica particles.[16][17]

Operating at a pH close to the analyte's pKa should be avoided, as this can lead to the presence of both ionized and unionized forms, resulting in split or broadened peaks.[6][14][15]

References

Technical Support Center: Achieving Accurate Titration Results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Titration. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their titration techniques for optimal accuracy and reproducibility. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind them, ensuring a deeper understanding and mastery of this fundamental analytical method.

Section 1: Foundational Concepts & General Troubleshooting

This section addresses overarching principles and common issues that can affect any titration experiment.

FAQ: What is the difference between an endpoint and an equivalence point, and why does it matter?

The equivalence point is the theoretical point in a titration where the amount of titrant added is stoichiometrically equal to the amount of analyte present in the sample.[1][2] The endpoint , on the other hand, is the point at which a physical change, such as a color change of an indicator, is observed, signaling the completion of the reaction.[1][3]

Why it matters: Ideally, the endpoint should coincide with the equivalence point. However, a mismatch between the two, known as titration error , can lead to inaccurate results.[4] The selection of an appropriate indicator or detection method is crucial to minimize this error.[2][3] For example, in a strong acid-strong base titration, the pH at the equivalence point is 7. An indicator that changes color in this pH range, like bromothymol blue, would be a suitable choice.[5][6]

Troubleshooting: My titration results are inconsistent. What are the likely causes?

Inconsistent results often stem from a combination of factors. Here's a systematic approach to identifying the root cause:

  • Review Your Technique: Ensure consistent reading of the burette at eye level to avoid parallax error.[7][8] The titrant should be added slowly, especially near the endpoint, to prevent overshooting.[9][10]

  • Check for Equipment Contamination: Glassware that is not scrupulously clean can introduce interfering substances.[10][11] Always rinse burettes and pipettes with the solution they are to contain before use.[11]

  • Verify Reagent Stability: Some titrants, like sodium hydroxide, can react with atmospheric carbon dioxide, altering their concentration over time.[12][13] It's best practice to standardize your titrant regularly.[12][13]

  • Assess Environmental Factors: Significant temperature fluctuations in the lab can affect the volume of your solutions and the rate of reaction, leading to variability in your results.[7][14]

Section 2: Equipment-Specific Issues

Proper handling and calibration of laboratory equipment are paramount for accurate titrations.

FAQ: How often should I calibrate my volumetric glassware?

The frequency of calibration depends on the type of glassware and its usage. According to ASTM E542, borosilicate volumetric glassware generally holds its calibration for a long time.[15] However, it is recommended to recalibrate it after ten years of service.[15] If the glass surface appears frosted, which can be caused by exposure to strong alkalis, it should be recalibrated sooner.[15][16] For digital burettes, calibration is recommended upon purchase, after any repairs, and at regular intervals (e.g., every six months to a year), depending on industry standards.[17]

Protocol: Gravimetric Calibration of a 50 mL Burette

This protocol is based on the principles outlined in ASTM E542.[16][18]

  • Preparation: Thoroughly clean the burette with a suitable detergent and rinse with deionized water.[19] Ensure the stopcock is properly greased to prevent leaks.[19] Fill the burette with deionized water and check for air bubbles in the tip; remove any by draining a small amount of water.[20][21]

  • Initial Measurement: Adjust the water level to the 0.00 mL mark and record the initial reading to the nearest 0.01 mL.[22]

  • Dispensing and Weighing: Dispense approximately 10 mL of water into a clean, dry, and pre-weighed flask with a stopper.[22] Touch the tip of the burette to the inner wall of the flask to remove any adhering drop.[19] Stopper the flask to prevent evaporation and weigh it to the nearest milligram.[22]

  • Calculations: Record the final volume reading from the burette. The difference between the initial and final readings is the apparent volume. The difference in the flask's weight gives the mass of the water dispensed. Convert the mass of water to true volume using the density of water at the recorded temperature.

  • Repeat: Repeat the process in 10 mL increments until the entire volume of the burette has been calibrated.[19]

Troubleshooting Workflow: Burette Issues

Caption: Troubleshooting workflow for common burette problems.

Section 3: Reagent and Sample-Related Problems

The accuracy of your titration is directly dependent on the quality and handling of your reagents and samples.

FAQ: How do I choose the correct indicator for my titration?

The ideal indicator changes color at a pH that is as close as possible to the pH of the equivalence point.[6][23]

  • Strong Acid-Strong Base: The equivalence point is at pH 7. Indicators like bromothymol blue (pH range 6.0-7.6) or phenolphthalein (pH range 8.2-10.0) are suitable.[5][24]

  • Weak Acid-Strong Base: The equivalence point is in the basic range (pH > 7). Phenolphthalein is a good choice.[25]

  • Strong Acid-Weak Base: The equivalence point is in the acidic range (pH < 7). Methyl orange (pH range 3.1-4.4) or methyl red (pH range 4.4-6.2) are appropriate.[5][25]

Titration TypeEquivalence Point pHSuitable IndicatorpH Range of Indicator
Strong Acid - Strong Base~ 7.0Bromothymol Blue6.0 - 7.6
Weak Acid - Strong Base> 7.0Phenolphthalein8.2 - 10.0
Strong Acid - Weak Base< 7.0Methyl Orange3.1 - 4.4
Troubleshooting: I'm having trouble getting a sharp endpoint. What could be the issue?

A sluggish or indistinct endpoint can be frustrating. Here are some potential causes and solutions:

  • Incorrect Indicator Choice: As discussed above, the indicator's pH range must match the equivalence point of the reaction.[10]

  • Dilute Solutions: Very dilute solutions may not produce a significant enough pH change at the equivalence point to cause a sharp color change.[11] If possible, use more concentrated solutions.

  • Inadequate Mixing: If the solution is not mixed thoroughly, localized areas of high titrant concentration can cause the indicator to change color prematurely.[14] Ensure continuous and gentle swirling of the flask throughout the titration.[14]

  • Sample Preparation: For some samples, the analyte may need to be more accessible to the titrant. Homogenizing the sample can help to release the analyte and ensure a complete reaction.[12][13]

Logical Relationship: Sample Preparation to Accurate Results

G cluster_prep Sample Preparation cluster_titration Titration Process cluster_results Outcome A Accurate Weighing/Pipetting C Complete Dissolution A->C B Homogenization (if needed) B->C D Analyte fully available for reaction C->D E Sharp & Accurate Endpoint D->E

Caption: The impact of proper sample preparation on titration accuracy.

Section 4: Automated Titration Systems

Automated titrators offer increased precision and reproducibility, but they are not without their own set of potential issues. The USP General Chapter <541> on Titrimetry now officially recognizes automated titration methods.[26]

FAQ: My automated titrator is giving inconsistent results. What should I check?
  • Electrode Maintenance: The electrode is a critical component. Ensure it is properly calibrated, stored in the correct solution, and that the electrolyte level is sufficient.[12][27] A slow or drifting electrode response can lead to overshooting the endpoint.[28]

  • Burette and Tubing: Check for air bubbles in the burette and tubing, as these can cause dosing errors.[13][27] Also, ensure there are no leaks in the system.

  • Titrant and Solvents: Contaminated or degraded titrants and solvents are a common source of error.[28] Use fresh reagents and protect hygroscopic titrants from the atmosphere.[12][13]

  • Method Parameters: Review the titration parameters in your method. The dosing increments may be too large, or the endpoint recognition criteria may not be optimized for your specific analysis.[28]

References

Managing stability issues of thioether-containing pyridines under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for managing stability issues of thioether-containing pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of these valuable but often sensitive compounds. Our goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your work.

Thioether-containing pyridines are a cornerstone of many pharmaceutical and research compounds, valued for their role in modulating biological activity and improving pharmacokinetic properties.[1][2] However, the thioether linkage, while crucial, is also a primary site of chemical instability, often leading to oxidation, loss of potency, and analytical challenges. This guide offers practical solutions to these common problems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of thioether-containing pyridines.

Q1: What are the primary degradation pathways for my thioether-containing pyridine compound?

A: The most common degradation pathway is the oxidation of the sulfur atom in the thioether linkage.[3] This oxidation typically occurs in two steps: first, the thioether is oxidized to a sulfoxide, and with further oxidation, the sulfoxide is converted to a sulfone.[4][5][6] Both of these oxidized species are chemically distinct from the parent compound and will almost certainly have different biological and physical properties.

Q2: I suspect my compound is degrading. What are the common signs?

A: There are several common indicators of degradation:

  • Analytical Changes: When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you may observe the appearance of one or two new peaks that are typically more polar (i.e., have a shorter retention time on a reverse-phase column) than your parent compound.[7] These often correspond to the sulfoxide and sulfone forms.

  • Physical Changes: You might notice a change in the color of your solution or the formation of precipitates over time.

  • Loss of Biological Activity: A decrease in the expected potency or efficacy in your biological assays is a strong indicator that the active parent compound is degrading into less active or inactive forms.

Q3: How do environmental factors like pH and temperature affect the stability of these compounds?

A: Both pH and temperature play a critical role in the stability of thioether-containing pyridines.

  • Temperature: Higher temperatures generally accelerate the rate of all chemical reactions, including oxidation.[8][9] Therefore, storing your compounds at lower temperatures (e.g., 4°C or -20°C) is a fundamental step in preserving their integrity.

  • pH: The stability of these compounds can be highly pH-dependent.[10] Extreme pH values (highly acidic or highly alkaline) can catalyze degradation. Often, a pH range of 6-7 provides the greatest stability, but this must be determined empirically for each specific molecule.[8]

Q4: How can I prevent degradation during routine storage of the compound as a solid or in solution?

A: Proper storage is crucial.

  • For Solids: Store the compound in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). If the compound is particularly sensitive, storing it under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • For Solutions: Prepare solutions fresh whenever possible. If you must store solutions, use a deoxygenated solvent, store at -80°C, and protect from light. For aqueous buffers, consider adding an antioxidant and ensuring the pH is optimal for stability.[11]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental problems.

Problem 1: I'm seeing new, more polar peaks in my HPLC/LC-MS analysis. What are they and how do I confirm their identity?

A: The appearance of new, more polar peaks is the classic signature of thioether oxidation to its sulfoxide and sulfone derivatives. The addition of oxygen atoms to the sulfur increases the molecule's polarity, causing it to elute earlier on a standard reverse-phase HPLC column.

Causality: This oxidation is often initiated by dissolved oxygen in your solvents, exposure to ambient light, or the presence of trace metal contaminants that can catalyze the reaction.[12][13]

start Unexpected peaks observed in HPLC/LC-MS check_polarity Are the new peaks more polar (shorter retention time)? start->check_polarity forced_oxidation Perform forced oxidation study (Protocol 1) check_polarity->forced_oxidation Yes other_degradation Peaks are likely from a different degradation pathway. Investigate hydrolysis or photolysis. check_polarity->other_degradation No match_rt Do retention times of new peaks match those from the forced oxidation study? forced_oxidation->match_rt confirm_id Identity confirmed as sulfoxide and/or sulfone match_rt->confirm_id Yes no_match No match. Consider other degradation pathways. match_rt->no_match No

Caption: Troubleshooting workflow for identifying unknown peaks.

To definitively identify these peaks, you should perform a forced oxidation study (see Protocol 1). This involves intentionally oxidizing a small sample of your compound and analyzing the resulting mixture by LC-MS. If the retention times and mass-to-charge ratios (M+16 for sulfoxide, M+32 for sulfone) of the peaks in your forced degradation sample match the unknown peaks in your experimental sample, you have confirmed their identities.

Problem 2: The biological activity of my compound is decreasing in my aqueous assay buffer. How can I mitigate this?

A: Loss of activity in an aqueous buffer is a common problem, often stemming from accelerated oxidation under assay conditions (e.g., 37°C, oxygenated buffer).

Causality: Many common biological buffers can contain trace metal impurities that catalyze oxidation. Furthermore, the pH of the buffer and the incubation temperature directly influence the degradation rate.[8][10]

  • Characterize the Instability: First, confirm the degradation is happening in your assay buffer. Use the Screening Protocol for pH and Buffer Stability (see Protocol 2) to monitor the disappearance of your parent compound over the time course of your assay.

  • Optimize Buffer pH: Test a range of pH values around your standard assay pH (e.g., if you use pH 7.4, test 6.8, 7.2, and 7.6) to see if a small adjustment improves stability.[14]

  • Incorporate an Antioxidant: Antioxidants are molecules that preferentially react with and neutralize reactive oxygen species, thereby protecting your compound.[11][15] Adding a mild antioxidant to your assay buffer can dramatically improve stability.

    AntioxidantTypical ConcentrationMechanism of Action
    L-Ascorbic Acid (Vitamin C) 50 - 200 µMScavenges a wide range of reactive oxygen species.[15]
    Glutathione (GSH) 100 - 500 µMA key component of endogenous antioxidant defense systems; effectively scavenges free radicals.[16]
    N-Acetylcysteine (NAC) 100 - 500 µMA precursor to glutathione that also has direct radical-scavenging properties.
    Vitamin E (α-tocopherol) 10 - 50 µMA lipid-soluble antioxidant, useful if your assay involves membranes or liposomes.[15]
  • Use High-Purity Reagents: Use the highest purity water and buffer components available to minimize metal contamination. If metal catalysis is suspected, consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (~100 µM).

Problem 3: My compound seems to degrade when left on the benchtop. Could it be light-sensitive?

A: Yes, thioether-containing compounds can be susceptible to photolytic degradation.[17] Ambient laboratory light, especially from fluorescent bulbs which emit UV radiation, can provide the energy to promote oxidation.

Causality: The absorption of photons can excite the molecule or generate reactive oxygen species in the solution, which then attack the thioether sulfur.[18]

  • Confirm Photosensitivity: Use the Basic Photostability Assessment (see Protocol 3) to determine if light is indeed causing the degradation. This involves exposing a solution of your compound to a controlled light source while keeping a dark control.

  • Implement Light-Protection Measures:

    • Always work with the compound in amber vials or tubes.

    • Wrap flasks, beakers, and chromatography columns with aluminum foil.

    • Minimize exposure time to ambient light during experimental setup.

    • If possible, work in a room with yellow or red safety lights that filter out high-energy UV and blue light.

Section 3: Key Experimental Protocols
Protocol 1: Forced Oxidation Study to Identify Degradants

Objective: To generate sulfoxide and sulfone derivatives of a thioether-containing pyridine for use as analytical standards.

Materials:

  • Your thioether-containing pyridine compound.

  • Acetonitrile or another suitable organic solvent.

  • 30% Hydrogen Peroxide (H₂O₂).

  • HPLC or LC-MS system.

Procedure:

  • Prepare a 1 mg/mL stock solution of your compound in acetonitrile.

  • In a clean vial, add 100 µL of the stock solution.

  • Add 10 µL of 30% H₂O₂. Caution: H₂O₂ is a strong oxidizer.

  • Allow the reaction to proceed at room temperature. Monitor the reaction by taking small aliquots (e.g., 5 µL) at time points such as 15 min, 1 hour, and 4 hours, diluting them, and injecting them onto the LC-MS.

  • Analyze the results. You should observe the parent peak decrease while two new peaks appear. The first new peak is likely the sulfoxide (mass = parent + 16 amu), and the second is the sulfone (mass = parent + 32 amu).[4][19]

  • Use the retention times and mass data from this experiment to identify any unknown peaks in your experimental samples.

Thioether Parent Thioether (R-S-Py) Mass = M Sulfoxide Sulfoxide (R-SO-Py) Mass = M+16 Thioether->Sulfoxide + [O] (e.g., H₂O₂) Sulfone Sulfone (R-SO2-Py) Mass = M+32 Sulfoxide->Sulfone + [O] (e.g., H₂O₂)

Caption: Chemical pathway of thioether oxidation.

Protocol 2: Screening for pH and Buffer Stability

Objective: To determine the optimal pH and buffer system for your compound's stability.

Materials:

  • Your compound.

  • A selection of buffers (e.g., phosphate, citrate, TRIS) prepared at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).

  • Incubator set to your assay temperature (e.g., 37°C).

  • HPLC system with a validated method for quantifying your parent compound.

Procedure:

  • Prepare a stock solution of your compound in an organic solvent (e.g., DMSO).

  • For each buffer condition, spike the buffer with your compound to a final concentration typical for your experiments (ensure the final DMSO concentration is low, e.g., <0.5%).

  • Immediately take a sample from each tube, quench with an equal volume of cold acetonitrile, and analyze by HPLC. This is your T=0 time point.

  • Incubate all tubes at the desired temperature.

  • Take samples at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), quench immediately, and analyze by HPLC.

  • Plot the percentage of the parent compound remaining versus time for each condition. The condition that shows the slowest rate of degradation is the most stable.[10]

Protocol 3: Basic Photostability Assessment

Objective: To determine if your compound is sensitive to light. Conforms to principles outlined in ICH Q1B guidelines.[18]

Materials:

  • Your compound dissolved in a suitable solvent.

  • Two clear glass vials and one amber glass vial (or a clear vial wrapped in aluminum foil).

  • A controlled light source that provides both cool white fluorescent and near-UV light.

Procedure:

  • Prepare a solution of your compound.

  • Aliquot the solution into the three vials: one clear (Sample), one clear (Dark Control), and one amber/wrapped (also a Dark Control).

  • Place the "Sample" vial and the "Dark Control" (the wrapped clear vial) under the light source. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[18]

  • Place the second dark control vial in the same environmental conditions (temperature) but completely shielded from light.

  • After the exposure period, analyze the contents of all vials by HPLC.

  • Compare the results. If the degradation in the light-exposed sample is significantly greater than in the dark controls, the compound is considered photolabile.

Section 4: References
  • Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: 1

  • Khodair, A. I., et al. (2022). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. Available at: 20

  • Douglas, J., et al. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition. Available at: 21

  • Yadav, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: 2

  • Schmidt, A., & Mordhorst, T. (2009). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. Zeitschrift für Naturforschung B. Available at: --INVALID-LINK--

  • Hacker, D. E., et al. (2011). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Medicinal Chemistry Letters. Available at: 22

  • Sallam, M., et al. (2023). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Bioconjugate Chemistry. Available at: --INVALID-LINK--

  • Sallam, M., et al. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. Available at: --INVALID-LINK--

  • Chen, Z., et al. (2023). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. ResearchGate. Available at: --INVALID-LINK--

  • Egorin, M. J., et al. (1982). Effects of pH and temperature on the stability and decomposition of N,N'N''-triethylenethiophosphoramide in urine and buffer. Cancer Research. Available at: --INVALID-LINK--

  • CN103910658A - Method of oxidizing thioether to sulfone. Google Patents. Available at: --INVALID-LINK--

  • Law, F. C., & Chakrabarti, S. (1987). Analytical methods for the study of urinary thioether metabolites in the rat and guinea pig. Journal of Chromatography. Available at: --INVALID-LINK--

  • Kurutas, E. B. (2016). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. Nutrition Journal. Available at: --INVALID-LINK--

  • Synthetic strategies to access thioethers from alcohols. ResearchGate. Available at: --INVALID-LINK--

  • Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: --INVALID-LINK--

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: --INVALID-LINK--

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. Available at: --INVALID-LINK--

  • Egorin, M. J., et al. (1982). Effects of pH and temperature on the stability and decomposition of N,N'N''-triethylenethiophosphoramide in urine and buffer. PubMed. Available at: --INVALID-LINK--

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). Available at: --INVALID-LINK--

  • Bolte, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design. Available at: --INVALID-LINK--

  • Liu, Y., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Available at: --INVALID-LINK--

  • Wang, Z., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. Available at: --INVALID-LINK--

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. Available at: --INVALID-LINK--

  • Control Strategies for Synthetic Therapeutic Peptide APIs—Part I: Analytical Consideration. Pharmaceutical Technology. Available at: --INVALID-LINK--

  • Tan, B. L., et al. (2018). Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. Frontiers in Pharmacology. Available at: --INVALID-LINK--

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. European Union Reference Laboratory for Pesticide Residues in Fruits & Vegetables. Available at: --INVALID-LINK--

  • The role of thiols in antioxidant systems. ResearchGate. Available at: --INVALID-LINK--

  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: --INVALID-LINK--

  • Li, Y., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. RSC Advances. Available at: --INVALID-LINK--

  • Kaiser, R. I., et al. (2024). Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions. arXiv. Available at: --INVALID-LINK--

  • Houghton, C., et al. (1971). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal. Available at: --INVALID-LINK--

  • Zhang, Y., et al. (2018). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. Bioresources and Bioprocessing. Available at: --INVALID-LINK--

  • Bell, A. T., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Catalysis. Available at: --INVALID-LINK--

  • Mittler, R. (2022). Oxygen, Stress, and Antioxidants. YouTube. Available at: --INVALID-LINK--

  • What are the product of degradation from Pyridine? ResearchGate. Available at: --INVALID-LINK--

  • Thomson, C. G., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. MedChemComm. Available at: --INVALID-LINK--

  • Casaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: --INVALID-LINK--

References

Kinetic studies of the decomposition process of pyridine derivatives in acidic and alkaline environments

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the kinetic analysis of pyridine derivative decomposition. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of stability testing in both acidic and alkaline environments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and degradation kinetics of pyridine derivatives.

Q1: What are the primary degradation pathways for pyridine derivatives in acidic and alkaline solutions?

A1: Pyridine derivatives are susceptible to several degradation pathways, with the rate and predominant mechanism being highly dependent on the pH of the solution. The primary pathways include:

  • Hydrolysis: The pyridine ring and its substituents can undergo hydrolysis, which is often catalyzed by both acids and bases.[1][2] The susceptibility to hydrolysis is influenced by the nature and position of substituents on the pyridine ring. For instance, electron-withdrawing groups can enhance the electrophilicity of the ring carbons, making them more prone to nucleophilic attack by water or hydroxide ions.

  • Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide.[3] This can alter the electronic properties and biological activity of the molecule. The pyridine ring itself can also be susceptible to oxidative cleavage, especially in the presence of strong oxidizing agents or under photochemical conditions.[1][4]

  • Photodegradation: Many pyridine derivatives are sensitive to light, particularly UV radiation.[1][4][5] Photo-excitation can lead to the formation of reactive intermediates that can undergo various reactions, including oxidation, rearrangement, or polymerization. It is crucial to conduct experiments under light-protected conditions to avoid photolytic degradation.[2][4]

Q2: How does pH influence the stability of pyridine derivatives?

A2: The pH of the solution is a critical factor governing the stability of pyridine derivatives. The pyridine nitrogen is basic and can be protonated at acidic pH to form a pyridinium cation.[3] This protonation can significantly impact the molecule's electronic structure and, consequently, its reactivity and degradation kinetics. Generally:

  • Acidic Conditions: In acidic media, the protonated pyridinium ion is often more stable towards oxidation at the nitrogen atom. However, the increased positive charge on the ring can activate it towards nucleophilic attack, potentially accelerating hydrolysis.

  • Alkaline Conditions: In alkaline environments, the pyridine ring is more electron-rich and can be more susceptible to oxidation.[6] Basic conditions can also promote hydrolysis through the action of hydroxide ions. Some pyridine-based structures are known to be particularly unstable in alkaline environments.[1]

Q3: What are the initial steps I should take when planning a kinetic study of a new pyridine derivative?

A3: A well-designed kinetic study begins with a forced degradation or stress testing study.[7][8] This involves subjecting the compound to a range of harsh conditions to identify potential degradation products and establish the likely degradation pathways.[7][8] The information gathered from forced degradation studies is invaluable for developing a stability-indicating analytical method.[8][9]

Q4: What is a stability-indicating analytical method, and why is it crucial for these studies?

A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[8][9] It must be able to separate the intact drug from its degradation products and any other excipients present in the formulation. HPLC with UV or mass spectrometric detection is the most common technique for this purpose.[10] Without a validated stability-indicating method, it is impossible to obtain reliable kinetic data.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Guide 1: Inconsistent Kinetic Data and Poor Reproducibility

Issue: You are observing significant variability in your kinetic data between replicate experiments or over time.

Possible Cause Troubleshooting Steps Scientific Rationale
Stock Solution Instability Prepare fresh stock solutions for each experiment. If this is not feasible, perform a short-term stability study on your stock solution under the storage conditions to determine its viability over time.Pyridine derivatives can degrade even in organic solvents, especially if exposed to light or trace impurities.[4] Using fresh solutions minimizes the impact of stock solution degradation on your kinetic measurements.
pH Fluctuation Use appropriate buffer systems to maintain a constant pH throughout the experiment. Verify the pH of your reaction mixtures before and after the experiment.The degradation rates of pyridine derivatives are often highly pH-dependent.[1] Small shifts in pH during the experiment can lead to significant changes in the observed reaction rate.
Temperature Variations Use a thermostatically controlled water bath or incubator to maintain a constant temperature. Ensure that all solutions are equilibrated to the target temperature before initiating the reaction.Reaction rates are exponentially dependent on temperature (Arrhenius equation). Even minor temperature fluctuations can introduce significant errors in kinetic measurements.
Photodegradation Conduct experiments under amber or red light, or use amber-colored glassware or vials wrapped in aluminum foil.Many pyridine derivatives are photosensitive.[1][4] Exposure to ambient light can induce photochemical degradation, leading to artificially high degradation rates.
Oxygen Sensitivity If oxidative degradation is suspected, de-gas your solvents and reaction mixtures by sparging with an inert gas (e.g., nitrogen or argon) before and during the experiment.Dissolved oxygen can participate in oxidative degradation pathways. Removing it can help to isolate and study other degradation mechanisms like hydrolysis.
Guide 2: Analytical Method Challenges

Issue: You are encountering problems with your HPLC or LC-MS analysis, such as poor peak shape, shifting retention times, or the appearance of unexpected peaks.

Possible Cause Troubleshooting Steps Scientific Rationale
Co-elution of Degradants Optimize your chromatographic method by adjusting the mobile phase composition, gradient profile, column temperature, or stationary phase.A stability-indicating method must be able to resolve all significant degradation products from the parent compound.[9] Co-elution will lead to inaccurate quantification of the parent drug.
On-Column Degradation Investigate the effect of the mobile phase pH on the stability of your compound. If necessary, adjust the mobile phase pH to a range where the compound is more stable.The mobile phase itself can contribute to the degradation of sensitive compounds. This is particularly relevant when using acidic or basic mobile phases.
Formation of Tautomers Tautomerism can sometimes lead to peak broadening or the appearance of multiple peaks for a single compound.[1] Consider adjusting the mobile phase pH or temperature to favor one tautomeric form.The equilibrium between tautomers can be influenced by the solvent environment and temperature, affecting the chromatographic behavior of the compound.
Unexpected Peaks These could be minor degradation products, impurities in your starting material, or artifacts from the sample preparation or analysis. Perform a thorough characterization of these peaks using mass spectrometry.Identifying all degradation products is a key objective of forced degradation studies and is essential for understanding the complete degradation profile of the drug.[8]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the kinetic study of pyridine derivative decomposition.

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of a pyridine derivative under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the pyridine derivative at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of approximately 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[2]

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[2]

    • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of approximately 100 µg/mL. Keep the mixture at room temperature for a defined period (e.g., 24 hours).[8]

    • Thermal Degradation: Store a solid sample of the compound and a solution of the compound at an elevated temperature (e.g., 70°C) for a defined period.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[8][11] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration for analysis by a stability-indicating HPLC-UV or HPLC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[8]

Protocol 2: Kinetic Study of Hydrolysis

Objective: To determine the rate constants for the hydrolysis of a pyridine derivative at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1, 3, 5, 7, 9, and 11).

  • Reaction Setup:

    • In a series of temperature-controlled vessels, add the appropriate buffer solution.

    • Allow the buffers to equilibrate to the desired reaction temperature (e.g., 25°C, 37°C, or 50°C).

    • Initiate the reaction by adding a small aliquot of a concentrated stock solution of the pyridine derivative to each buffer to achieve the desired final concentration.

  • Sample Collection: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by diluting the sample with a suitable solvent or by adjusting the pH to a range where the compound is stable.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining pyridine derivative.

  • Data Analysis: Plot the natural logarithm of the concentration of the pyridine derivative versus time. If the plot is linear, the reaction follows first-order kinetics. The pseudo-first-order rate constant (k_obs) can be determined from the slope of the line (slope = -k_obs).

Section 4: Visualizations and Data Presentation

Experimental Workflow for Kinetic Studies

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_solution Prepare Stock Solution reaction_setup Set up Reaction Mixtures (Controlled T and pH) stock_solution->reaction_setup buffers Prepare Buffers buffers->reaction_setup sampling Collect Samples at Time Intervals reaction_setup->sampling quenching Quench Reaction sampling->quenching hplc_analysis HPLC Analysis quenching->hplc_analysis data_analysis Kinetic Data Analysis (Plot ln[C] vs. time) hplc_analysis->data_analysis rate_constants Determine Rate Constants data_analysis->rate_constants

Caption: A typical experimental workflow for a kinetic study of pyridine derivative hydrolysis.

Decision Tree for Troubleshooting Inconsistent Kinetic Data

troubleshooting_tree start Inconsistent Kinetic Data check_stock Is the stock solution fresh? start->check_stock check_ph Is the pH constant? check_stock->check_ph Yes prepare_fresh Action: Prepare fresh stock solution. check_stock->prepare_fresh No check_temp Is the temperature stable? check_ph->check_temp Yes use_buffer Action: Use a suitable buffer. check_ph->use_buffer No check_light Are experiments light-protected? check_temp->check_light Yes thermostat Action: Use a thermostatically controlled environment. check_temp->thermostat No protect_light Action: Use amber vials or conduct experiments in the dark. check_light->protect_light No continue_investigation Further Investigation Needed check_light->continue_investigation Yes

Caption: A decision tree to guide the troubleshooting of inconsistent kinetic data.

References

Validation & Comparative

A Comparative Analysis of 2-(Methylthio)-3-nitropyridine: Reactivity, Properties, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyridine and the Versatility of its Nitro Derivatives

Pyridine and its derivatives represent one of the most significant classes of N-heterocycles in modern science, forming the core structural motif in a vast number of natural products, pharmaceuticals, and functional materials.[1][2] The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties.[2] As of 2021, approximately 14% of FDA-approved N-heterocyclic drugs contained a pyridine moiety, a testament to its importance in drug design.[3]

Among the myriad of substituted pyridines, nitropyridines stand out as exceptionally versatile synthetic intermediates.[1][4] The strong electron-withdrawing nature of the nitro group profoundly influences the electronic landscape of the pyridine ring, facilitating a range of chemical transformations. This guide provides an in-depth comparative analysis of a specific, yet highly intriguing derivative: 2-(methylthio)-3-nitropyridine . We will objectively compare its reactivity, spectroscopic characteristics, and synthetic utility against other key pyridine derivatives, supported by experimental data and established chemical principles. This analysis is designed to provide researchers, chemists, and drug development professionals with a clear understanding of the unique chemical personality of this molecule and how it can be leveraged for the synthesis of novel compounds.

Physicochemical and Structural Profile of this compound

The structure of this compound is characterized by an electron-deficient pyridine core bearing two key substituents. The methylthio (-SCH₃) group at the 2-position and the potent electron-withdrawing nitro (-NO₂) group at the 3-position create a unique electronic and steric environment. The synthesis of related 2-alkyl-3-nitropyridines often begins with the corresponding 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution.[5][6] The introduction of the methylthio group can be achieved via a similar nucleophilic aromatic substitution (SNAr) reaction using a thiolate, such as sodium thiomethoxide.

PropertyValueSource
IUPAC Name This compoundPubChem[7]
Molecular Formula C₆H₆N₂O₂SPubChem[7]
Molecular Weight 170.19 g/mol PubChem[8]
CAS Number 20885-20-5PubChem
Appearance Solid-
Key Structural Features Pyridine ring, C2-methylthio group, C3-nitro group-

Comparative Reactivity Analysis: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The reactivity of substituted pyridines is dominated by their susceptibility to nucleophilic attack, a reaction profoundly influenced by the nature and position of substituents. Here, we compare this compound with three other derivatives to illuminate its distinct behavior.

The Contenders:
  • This compound: The subject of our analysis. The nitro group is meta to the methylthio group.

  • 2-Chloro-3-nitropyridine (The Halogen Analogue): A classic SNAr substrate where chlorine is the leaving group.

  • 2-(Methylthio)-5-nitropyridine (The Isomeric Analogue): The nitro group is para to the methylthio group, providing strong electronic activation for its displacement.[8]

  • 2-Fluoropyridine (The Reactivity Benchmark): Fluorine's high electronegativity makes it an excellent leaving group in many SNAr reactions.[9][10]

Causality of Reactivity: It's All About Position and the Leaving Group

The core principle of SNAr is the stabilization of the negatively charged intermediate (the Meisenheimer complex) by electron-withdrawing groups.

  • In 2-Chloro-3-nitropyridine and 2-(methylthio)-5-nitropyridine , the reaction proceeds via a classical pathway. The pyridine nitrogen and the nitro group work in concert to withdraw electron density, stabilizing the intermediate formed when a nucleophile attacks the carbon bearing the leaving group (Cl⁻ or ⁻SCH₃). The para orientation in the 5-nitro isomer provides superior stabilization compared to the 3-nitro isomer, making the methylthio group a much better leaving group in that context.[8][11]

  • This compound presents a fascinating deviation. While the methylthio group can be displaced, a competing and often preferred pathway involves the displacement of the nitro group itself .[5][6] This is a non-classical SNAr reaction. It is particularly efficient with soft nucleophiles like thiols. The ability of the nitro group, typically considered an activating group, to also function as a nucleofuge (leaving group) provides a unique synthetic handle not available in the other derivatives.

  • 2-Fluoropyridine serves as a rate benchmark. The C-F bond is highly polarized, and fluorine's ability to stabilize the Meisenheimer intermediate through its inductive effect makes it react significantly faster than its chloro-analogue (reportedly 320 times faster with sodium ethoxide).[10]

Comparative Reactivity Summary
CompoundPrimary Leaving Group(s)Activating Group(s)Relative Reactivity Trend (General)Key Feature
This compound -SCH₃, -NO₂ Pyridine N, -NO₂ModerateDual reactivity; nitro group acts as a leaving group with S-nucleophiles.[5][6]
2-Chloro-3-nitropyridine -ClPyridine N, -NO₂GoodClassical SNAr substrate for introducing various nucleophiles at the C2 position.[12]
2-(Methylthio)-5-nitropyridine -SCH₃Pyridine N, -NO₂ (para) HighStrong activation from the para-nitro group makes the -SCH₃ group an excellent leaving group.[8]
2-Fluoropyridine -FPyridine NVery HighBenchmark for halogen displacement reactivity due to fluorine's high electronegativity.[10]

Comparative Spectroscopic Analysis

The electronic and structural differences between these molecules are clearly reflected in their spectroscopic data.

PropertyThis compound (Predicted)2-Chloro-3-nitropyridine (Reference)Rationale for Differences
¹H NMR (Ring Protons) Protons adjacent to the nitro group will be significantly downfield.Similar downfield shifts for protons ortho/para to the nitro group.The precise chemical shifts will differ due to the different electronic contributions of -SCH₃ vs. -Cl. The methylthio group is weakly donating via resonance but inductively withdrawing, while chlorine is primarily inductively withdrawing.
IR (NO₂ stretch, cm⁻¹) Asymmetric: ~1520-1540Symmetric: ~1340-1360Asymmetric: ~1530Symmetric: ~1350The electronic environment around the nitro group is slightly different, which can cause minor shifts in the vibrational frequencies. The fundamental strong absorptions for the nitro group remain the dominant feature.[13]
UV-Vis (λ_max) Exhibits strong absorption due to π → π* and n → π* transitions involving the nitro-aromatic system.Similar absorption profile, characteristic of a nitropyridine chromophore.The presence of the sulfur atom with its lone pairs in the methylthio derivative can introduce additional electronic transitions (e.g., n → π*) and may slightly red-shift the λ_max compared to the chloro derivative.[14]

Note: Spectroscopic values are estimates based on data from structurally similar compounds.[15][16]

Applications in Synthesis and Drug Discovery

The synthetic utility of a building block is defined by the transformations it enables.

  • Classical Functionalization (e.g., 2-Chloro-3-nitropyridine): This derivative is a workhorse for introducing a wide array of nucleophiles (amines, alcohols, thiols) at the 2-position. This pathway is fundamental to the synthesis of numerous commercial products, including the antihistamine chlorphenamine and the antifungal agent pyrithione.[12]

  • Novel Scaffolding (e.g., this compound): The unique ability to displace the 3-nitro group opens up synthetic avenues that are otherwise inaccessible or require multi-step procedures. It allows for the direct formation of a C-S bond at the 3-position of the pyridine ring, a valuable transformation for building novel heterocyclic systems. Pyridine derivatives containing sulfur have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[17] This alternative reactivity makes this compound a highly valuable tool for scaffold diversification in drug discovery programs.

// Nodes Start [label="2-Chloro-3-nitropyridine", fillcolor="#FCE8E6", fontcolor="#202124"]; Mid1 [label="SₙAr with R-NH₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; End1 [label="2-Amino-3-nitropyridine\n(Precursor for Fused Rings)", fillcolor="#E8F0FE", fontcolor="#202124"]; Mid2 [label="SₙAr with R-SH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; End2 [label="2-Thioether-3-nitropyridine\n(Bioactive Scaffolds)", fillcolor="#E8F0FE", fontcolor="#202124"];

Start2 [label="this compound", fillcolor="#E6F4EA", fontcolor="#202124"]; Mid3 [label="SₙAr with R-SH\n(Displacement of -NO₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; End3 [label="2-(Methylthio)-3-(thioether)pyridine\n(Novel Sulfur Heterocycles)", fillcolor="#FEF7E0", fontcolor="#202124"];

// Edges Start -> Mid1; Mid1 -> End1; Start -> Mid2; Mid2 -> End2; Start2 -> Mid3 [style="dashed", color="#34A853"]; Mid3 -> End3 [style="dashed", color="#34A853"];

// Invisible edges for ranking {rank=same; Start; Start2;} {rank=same; Mid1; Mid2; Mid3;} {rank=same; End1; End2; End3;} } } Caption: Synthetic utility comparison of pyridine building blocks.

Experimental Protocols

To provide a practical context for the discussed reactivity, detailed protocols for representative SNAr reactions are provided below.

Protocol 1: Nucleophilic Substitution of the Nitro Group in this compound (Illustrative)
  • Objective: To demonstrate the unique displacement of the nitro group using a thiol nucleophile. This protocol is based on methodologies described for similar substrates.[5][6]

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.2 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry, round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add this compound and anhydrous DMF.

    • Add anhydrous potassium carbonate to the solution.

    • Slowly add thiophenol to the stirring suspension at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating is required to overcome the activation energy for this non-classical substitution. K₂CO₃ acts as a base to deprotonate the thiophenol, generating the more potent thiophenolate nucleophile.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(methylthio)-3-(phenylthio)pyridine.

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of signals corresponding to the starting material and the appearance of new aromatic signals from the phenylthio group will confirm a successful reaction.

Protocol 2: Classical Nucleophilic Substitution of Chlorine in 2-Chloro-3-nitropyridine
  • Objective: To perform a standard SNAr reaction for comparison.

  • Materials:

    • 2-Chloro-3-nitropyridine (1.0 eq)

    • Benzylamine (1.1 eq)

    • Triethylamine (TEA, 1.5 eq)

    • Acetonitrile (ACN)

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine in acetonitrile.

    • Add triethylamine, followed by the dropwise addition of benzylamine at room temperature.

    • Causality: The reaction is often exothermic and proceeds readily at room temperature due to the strong activation provided by the pyridine nitrogen and the good leaving group ability of chloride. TEA is used as a base to quench the HCl generated during the reaction.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield N-benzyl-3-nitro-2-pyridinamine.

  • Self-Validation: Characterization by NMR and MS will confirm the displacement of the chlorine atom and the formation of the new C-N bond.

Conclusion

While structurally similar to other substituted pyridines, This compound is a molecule with a distinct and synthetically valuable chemical character. Its comparison with analogues like 2-chloro-3-nitropyridine and its 5-nitro isomer reveals critical insights into the subtleties of nucleophilic aromatic substitution.

The key takeaway for the practicing chemist is the molecule's dual reactivity. It can undergo classical displacement of the methylthio group, but its true potential lies in the non-classical, selective displacement of the 3-nitro group with soft nucleophiles. This unique transformation provides a direct and efficient entry point to 3-functionalized pyridine scaffolds that are often challenging to access through other means. For researchers in drug discovery and materials science, this reactivity opens a door to novel chemical space, offering significant potential for the development of next-generation bioactive compounds and functional materials.

References

A Comparative Guide to Nucleophilic Aromatic Substitution: 2-Chloro-3-nitropyridine vs. 2-(Methylthio)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitropyridines are foundational scaffolds in medicinal chemistry and materials science. Their synthesis and functionalization are critical steps in the development of novel therapeutic agents and functional materials. Among the most powerful methods for their modification is Nucleophilic Aromatic Substitution (SNAr), a reaction that leverages the electron-deficient nature of the pyridine ring, enhanced by electron-withdrawing groups like the nitro (–NO₂) moiety. This guide provides an in-depth comparative analysis of two common substrates for SNAr reactions: 2-chloro-3-nitropyridine and 2-(methylthio)-3-nitropyridine.

The choice of leaving group is a pivotal decision in synthesis design, impacting reaction rates, achievable yields, and overall process efficiency. While the chloro group is a conventional and well-understood leaving group in SNAr, the methylthio group presents an alternative with distinct electronic and steric properties. This document offers a detailed examination of their relative performance, supported by mechanistic principles and field-proven experimental protocols, to empower researchers to make informed decisions in their synthetic strategies.

Mechanistic Overview: The Addition-Elimination Pathway

The SNAr reaction on 3-nitropyridine substrates proceeds via a well-established two-step addition-elimination mechanism.[1] Understanding this pathway is crucial to appreciating the subtle yet significant differences between the chloro and methylthio leaving groups.

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom at the C2 position (ipso-carbon), which bears the leaving group. This attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this complex is the single most important factor determining the reaction rate. The electron-withdrawing nitro group at the C3 position, along with the ring nitrogen, plays a crucial role in delocalizing the negative charge, thereby stabilizing this intermediate.[3]

  • Leaving Group Expulsion (Fast Step): The aromaticity of the pyridine ring is restored through the elimination of the leaving group. This step is typically much faster than the initial nucleophilic attack.

Protocol_1 start Setup dissolve Dissolve 2-chloro-3-nitropyridine in IPA/Water (1:1) start->dissolve add_amine Add Benzylamine (1.1 eq) at Room Temperature dissolve->add_amine heat Heat to 80°C for 2-4h add_amine->heat monitor Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) heat->monitor workup Aqueous Workup (Cool, Extract with EtOAc) monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify end Product purify->end

References

A Comparative Spectroscopic Guide to 2-N-Phenylamino-methyl-nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted nitropyridines are a critical class of heterocyclic compounds, forming the structural core of numerous molecules in pharmaceuticals, agrochemicals, and materials science.[1][2] The precise positioning of substituents on the pyridine ring can dramatically alter the molecule's electronic structure, conformation, and, consequently, its chemical reactivity and photophysical properties.[3] This guide provides an in-depth spectroscopic comparison of two sets of positional isomers of 2-N-phenylamino-methyl-nitropyridine, demonstrating how subtle changes in molecular architecture lead to distinct and identifiable spectral fingerprints.

Understanding these differences is paramount for researchers in drug development and materials science for unambiguous structural elucidation, quality control, and for predicting the behavior of these molecules in complex systems. We will explore how UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) can be synergistically employed to differentiate these closely related isomers. The two pairs of isomers under investigation are:

  • Set 1: 2-N-phenylamino-(4-methyl)-3-nitropyridine (PA3N4MP ) and 2-N-phenylamino-(6-methyl)-3-nitropyridine (PA3N6MP ).[4][5]

  • Set 2: 2-N-phenylamino-4-methyl-5-nitropyridine (2PA5N4MP ) and 2-N-phenylamino-6-methyl-5-nitropyridine (2PA5N6MP ).[6][7]

This guide is designed to provide not only the comparative data but also the underlying scientific rationale for the observed spectroscopic phenomena, empowering researchers to apply these principles to their own work.

Molecular Structures and the Basis of Isomerism

The fundamental difference between the isomers lies in the relative positions of the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl group (-CH₃) on the pyridine ring. This positional variation directly influences the electron density distribution across the aromatic system, the steric environment, and the potential for intramolecular interactions.

Caption: Molecular structures of the four isomers under comparison.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to an excited state. For these nitropyridine isomers, the key absorptions arise from π → π* transitions within the aromatic rings and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The position of the nitro group, a powerful chromophore, profoundly impacts the absorption spectrum.[8][9]

Causality and Insights: The electronic communication between the electron-donating phenylamino group and the electron-withdrawing nitro group can create an intramolecular charge-transfer (ICT) character. The efficiency of this ICT is highly dependent on the molecular geometry and the positions of the substituents.

  • Bathochromic (Red) Shift: When the substituents are positioned to enhance conjugation and planarity, the HOMO-LUMO gap decreases, resulting in absorption at a longer wavelength (a red shift). For example, the 2PA5N6MP isomer is nearly planar, which facilitates strong ICT, leading to a significant bathochromic shift compared to its twisted counterpart, 2PA5N4MP.[6][7]

  • Hypsochromic (Blue) Shift: Conversely, steric hindrance that forces the rings out of planarity disrupts conjugation, increasing the energy required for electronic transition and causing a shift to shorter wavelengths (a blue shift).

Comparative UV-Vis Data

IsomerAbsorption Maximum (λ_max)Key ObservationsReference
PA3N4MP ~400 nmBroad absorption band.[4]
PA3N6MP ~400 nmSimilar broad absorption to PA3N4MP.[4]
2PA5N4MP ~355 nmMain absorption in the UV-A region.[6][7]
2PA5N6MP ~355 nm and ~500 nmExhibits an additional low-energy charge-transfer band in the visible region due to its planar structure.[6][7]

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring their characteristic vibrational frequencies. For the 2-N-phenylamino-methyl-nitro-pyridine isomers, the most diagnostic peaks are the stretching vibrations of the N-O (nitro), N-H (amine), and C-N bonds.[10]

Causality and Insights: The position of a functional group relative to others on the aromatic ring alters the bond strengths and dipole moments due to inductive and resonance effects, which in turn shifts the vibrational frequencies.

  • N-O Stretches: The nitro group exhibits two characteristic, strong absorption bands: an asymmetric stretch and a symmetric stretch. For nitro groups on an aromatic ring, these typically appear in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively.[11] The precise location can be influenced by the electronic environment.

  • N-H Stretch: The secondary amine (N-H) group shows a single, moderately sharp peak in the 3350-3310 cm⁻¹ region.[12] Its position can be affected by hydrogen bonding. For instance, the 2PA5N6MP isomer forms intermolecular N-H···N hydrogen bonds, which can alter this frequency compared to 2PA5N4MP, which engages in N-H···O interactions.[6]

  • C-N Stretch: The stretching of the C-N bond in aromatic amines is typically found between 1335-1250 cm⁻¹.[12]

Comparative IR Data (Key Frequencies in cm⁻¹)

Isomerν_as(NO₂) (Asymmetric)ν_s(NO₂) (Symmetric)ν(N-H)Reference
PA3N4MP ~1520~1350~3380[4]
PA3N6MP ~1525~1355~3370[4]
2PA5N4MP ~1510~1330~3360[6]
2PA5N6MP ~1500~1310~3350[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between positional isomers. By mapping the chemical environment of ¹H and ¹³C nuclei, it provides a detailed picture of the molecular structure.[13]

Causality and Insights: The chemical shift of a nucleus is highly sensitive to the local electron density.

  • Electron-Withdrawing Groups (-NO₂): The nitro group strongly deshields nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Protons ortho and para to the nitro group are most affected.[14]

  • Electron-Donating Groups (-NHR, -CH₃): These groups shield nearby nuclei, shifting their signals to a lower chemical shift (upfield).

  • Anisotropic Effects: The magnetic fields generated by the aromatic rings also influence the chemical shifts of protons, depending on their spatial orientation relative to the ring.

This interplay of electronic and spatial effects means that each isomer will have a unique set of chemical shifts and coupling constants for its pyridine and phenyl ring protons.[15]

Comparative ¹H NMR Data (Chemical Shifts δ in ppm)

IsomerPyridine ProtonsPhenyl ProtonsMethyl ProtonsReference
PA3N4MP 9.14, 8.207.55, 7.37, 7.14, 6.85, 6.67~2.5[4]
PA3N6MP 10.25, 8.417.73, 7.31, 7.15, 6.85, 6.68~2.5[4]
2PA5N4MP Not explicitly separated from phenyl region in source7.386–7.187 (range)Not specified[6]
2PA5N6MP 9.004, 7.437, 7.421, 7.4057.386–7.187 (range)2.698[6]

Note: The significant downfield shift of the pyridine protons in PA3N6MP compared to PA3N4MP is a clear diagnostic marker.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers clues about its structure through analysis of its fragmentation patterns. For all isomers, the high-resolution mass spectrum should confirm the same molecular formula.

Causality and Insights: While isomers have the same mass, their fragmentation under electron ionization (EI) can differ based on the stability of the resulting fragment ions. The position of the substituents influences which bonds are most likely to break.

  • Molecular Ion (M⁺•): The primary peak should correspond to the mass of the parent molecule.

  • Key Fragmentations:

    • Loss of the nitro group (-NO₂) or parts of it (-O, -NO).

    • Cleavage of the bond between the pyridine ring and the N-phenylamino-methyl group.

    • Fragmentation of the pyridine ring itself, often involving the loss of HCN.[16]

The relative intensities of these fragment peaks can serve as a fingerprint to differentiate the isomers, as the stability of the charged fragments will be dictated by the substituent positions.

Experimental Protocols

To ensure reproducibility and accuracy, the following general protocols should be followed.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Weigh ~5-10 mg of Isomer Solvent Dissolve in appropriate deuterated (NMR) or spectroscopic grade (UV, IR) solvent Sample->Solvent Rationale: Ensure complete dissolution for homogeneity UV UV-Vis Spectroscopy (Scan 200-800 nm) Solvent->UV IR FTIR Spectroscopy (Scan 4000-400 cm⁻¹) Solvent->IR NMR ¹H & ¹³C NMR Spectroscopy (Acquire 1D/2D Spectra) Solvent->NMR MS Mass Spectrometry (Acquire EI/ESI Spectrum) Solvent->MS Process Process Raw Data (Baseline correction, peak picking) UV->Process IR->Process NMR->Process MS->Process Compare Compare Spectra: - λ_max (UV-Vis) - ν (IR) - δ and J (NMR) - m/z (MS) Process->Compare Rationale: Identify key differences and similarities Elucidate Elucidate Structure & Confirm Isomeric Identity Compare->Elucidate

Caption: General experimental workflow for spectroscopic comparison.

1. UV-Visible Spectroscopy Protocol

  • Instrumentation: Double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the isomer in a spectroscopic grade solvent (e.g., ethanol, acetonitrile). The solvent choice is critical as it must be transparent in the wavelength range of interest.

  • Procedure:

    • Record a baseline spectrum of the solvent using a matched quartz cuvette.

    • Record the absorption spectrum of the sample solution from 200 to 800 nm.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

  • Causality: A dilute solution is necessary to ensure the absorbance falls within the linear range of the Beer-Lambert law, preventing signal saturation.

2. FTIR Spectroscopy Protocol

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed for solids with ATR.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal. This step is crucial to subtract atmospheric CO₂ and H₂O signals.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • Identify the frequencies (in cm⁻¹) of the key vibrational bands.

3. NMR Spectroscopy Protocol

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[13] The choice of solvent depends on the sample's solubility.

  • Procedure:

    • Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended): Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) for unambiguous assignment of all signals.[13]

Conclusion

The spectroscopic analysis of 2-N-phenylamino-methyl-nitro-pyridine isomers unequivocally demonstrates that even minor changes in substituent position lead to significant and measurable differences in their spectral properties. UV-Visible spectroscopy reveals shifts in electronic transitions related to molecular planarity and charge transfer.[6][7] IR spectroscopy provides a clear fingerprint of functional groups, with frequencies that are subtly modulated by the local electronic environment.[4] Most definitively, ¹H and ¹³C NMR spectroscopy offers a detailed map of the molecular structure, where the chemical shifts of the pyridine ring protons serve as highly sensitive probes of the substituent pattern.[4]

By systematically applying these techniques and understanding the underlying principles, researchers can confidently distinguish between positional isomers, ensuring the structural integrity of their compounds and gaining deeper insight into the structure-property relationships that govern their function.

References

A Senior Application Scientist's Guide to the Regioselective Amination of 2,6-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational scaffolds. Among them, 2,6-dichloro-3-nitropyridine stands out as a particularly valuable and versatile building block.[1][2] Its utility stems from the strategic placement of its functional groups: two reactive chlorine atoms, which are excellent leaving groups for nucleophilic aromatic substitution (SNAr), and a powerful electron-withdrawing nitro group that activates the ring for such substitutions.[3]

A primary and critical transformation of this substrate is its reaction with amine nucleophiles. However, the presence of two distinct chlorine atoms at the C-2 and C-6 positions raises a crucial question of regioselectivity: which site will the incoming amine preferentially attack? This guide provides an in-depth evaluation of this selectivity, comparing reaction pathways, explaining the underlying chemical principles, and presenting supporting experimental data for researchers, scientists, and drug development professionals aiming to leverage this key reaction.

Pillar 1: Understanding the Driving Forces of Regioselectivity

The amination of 2,6-dichloro-3-nitropyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The regiochemical outcome is not random; it is dictated by a nuanced interplay of electronic and steric effects that control the stability of the reaction intermediates.

The SNAr Mechanism on Pyridine

The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is inherently activated for nucleophilic attack, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen.[4][5] The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the single most important factor determining the reaction's rate and regioselectivity.[6] For an attack at the C-2 or C-4 position, the negative charge of the intermediate can be delocalized onto the ring nitrogen, offering significant resonance stabilization—a factor that makes an attack at the C-3 position kinetically unfavorable.[5][6]

Electronic Factors at Play in 2,6-Dichloro-3-nitropyridine

In our substrate, the powerful electron-withdrawing nitro group at the C-3 position further activates the ring. It exerts its influence on both potential reaction sites:

  • Attack at C-2 (ortho to NO₂): The chlorine at the C-2 position is ortho to the nitro group.

  • Attack at C-6 (para to NO₂): The chlorine at the C-6 position is para to the nitro group.

Both positions are activated towards nucleophilic attack because the resulting Meisenheimer complex can delocalize the negative charge onto the oxygen atoms of the nitro group through resonance.[7][8]

So, why is one position favored? The answer lies in the balance between two electronic effects:

  • Resonance Effect (-M): As discussed, the nitro group stabilizes the negative charge from an attack at either C-2 or C-6 via resonance. This effect makes both positions feasible targets for the nucleophile.[7][8]

  • Inductive Effect (-I): The nitro group is also extremely electron-withdrawing through the sigma bonds (the inductive effect). This effect is distance-dependent and is felt most strongly by the adjacent carbon atoms. Therefore, the C-2 position is rendered significantly more electron-deficient (electrophilic) than the more distant C-6 position.[7][8]

Experimental evidence overwhelmingly shows that amination reactions on this substrate yield the C-2 substituted product, 2-amino-6-chloro-3-nitropyridine .[9][10][11][12] This indicates that the reaction is under kinetic control , where the preferred product is the one that is formed the fastest. The stronger inductive effect makes the initial nucleophilic attack at C-2 a lower energy pathway, leading to the observed regioselectivity.[7][8] While the C-6 substituted product might be the more thermodynamically stable isomer (placing the potentially bulky amine para to the nitro group), the activation barrier to form it is higher.[7][8]

SNAr Regioselectivity sub 2,6-Dichloro-3-nitropyridine meisen_c2 Meisenheimer Intermediate (C-2 Attack) Negative charge stabilized by N and ortho-NO₂ sub->meisen_c2 Attack at C-2 ts1 Lower Activation Energy (Inductive Effect Dominates) meisen_c6 Meisenheimer Intermediate (C-6 Attack) Negative charge stabilized by N and para-NO₂ sub->meisen_c6 Attack at C-6 ts2 Higher Activation Energy nuc R-NH₂ (Nucleophile) prod_c2 2-Amino-6-chloro-3-nitropyridine (Kinetic Product) meisen_c2->prod_c2 Loss of Cl⁻ prod_c6 6-Amino-2-chloro-3-nitropyridine (Thermodynamic Product, not observed) meisen_c6->prod_c6 Loss of Cl⁻ Experimental_Workflow start Start dissolve 1. Dissolve 2,6-dichloro-3-nitropyridine in alcohol (MeOH or IPA) start->dissolve add_nh3 2. Add aqueous ammonia solution at room temperature dissolve->add_nh3 react 3. Stir at 20-40°C for ~24h add_nh3->react monitor 4. Monitor reaction via TLC/GC react->monitor monitor->react Incomplete precipitate 5. Quench reaction mixture in ice water monitor->precipitate Reaction Complete filter 6. Filter solid product precipitate->filter wash_dry 7. Wash with cold water and dry filter->wash_dry end End Product: 2-Amino-6-chloro-3-nitropyridine wash_dry->end

References

A Researcher's Guide to In Silico Molecular Docking: Pyridine Moiety Bearing Pyrimidine-2-Thiols as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the convergence of computational chemistry and molecular biology has catalyzed a paradigm shift, enabling the rapid and rational design of novel therapeutic agents. Among the myriad of scaffolds explored, heterocyclic compounds, particularly those integrating pyridine and pyrimidine rings, have garnered significant attention due to their versatile pharmacological profiles.[1][2][3][4] This guide provides an in-depth comparative analysis of in silico molecular docking studies focused on a specific, promising class of these compounds: pyridine moiety bearing pyrimidine-2-thiols.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to offer a field-proven perspective on experimental design, data interpretation, and the strategic application of molecular docking in lead identification and optimization. We will delve into the causality behind methodological choices, ensuring that the described workflows are not just a series of steps, but a self-validating system for robust scientific inquiry.

The Therapeutic Promise of Pyridine-Pyrimidine Scaffolds

The pyridine ring is a ubiquitous structural motif in a multitude of biologically active compounds, contributing to their therapeutic efficacy through various interactions with biological macromolecules. Similarly, the pyrimidine nucleus is a cornerstone of numerous pharmaceuticals, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][5][6][7] The strategic fusion of these two pharmacophores into a single molecular entity, specifically as pyridine moiety bearing pyrimidine-2-thiols, presents a compelling strategy for the development of novel drugs with potentially enhanced or synergistic activities.

Recent research has focused on the synthesis and computational evaluation of these hybrid molecules, particularly as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal mediators of inflammation.[1][8] In silico molecular docking has emerged as an indispensable tool in these investigations, offering a detailed view of the molecular interactions between the designed ligands and the active sites of their protein targets. This computational approach not only helps in predicting the binding affinity and orientation of a ligand but also provides crucial insights for structure-activity relationship (SAR) studies, thereby guiding the synthetic efforts towards more potent and selective candidates.

Comparative Docking Performance of Pyridine-Pyrimidine-2-Thiol Derivatives against COX Enzymes

A key aspect of in silico drug design is the comparative analysis of newly designed compounds against known standards and among different derivatives within the same series. The following table summarizes the molecular docking results of a series of pyridine moiety bearing pyrimidine-2-thiols against COX-1 and COX-2 enzymes, with the standard non-steroidal anti-inflammatory drug (NSAID) Diclofenac as a reference.[8] The binding energy, reported in kcal/mol, is a crucial metric, with lower values indicating a more favorable and stable protein-ligand complex.

Compound IDSubstituent (R)Target ProteinBinding Energy (kcal/mol)
4a 4-nitrophenylCOX-1 (PDB ID: 3KK6)-8.5
COX-2 (PDB ID: 5IKR)-9.2
4b 4-chlorophenylCOX-1 (PDB ID: 3KK6)-8.2
COX-2 (PDB ID: 5IKR)-8.9
4c 2-chlorophenylCOX-1 (PDB ID: 3KK6)-7.9
COX-2 (PDB ID: 5IKR)-8.5
4d 4-bromophenylCOX-1 (PDB ID: 3KK6)-8.3
COX-2 (PDB ID: 5IKR)-9.0
4e 4-hydroxyphenylCOX-1 (PDB ID: 3KK6)-7.8
COX-2 (PDB ID: 5IKR)-8.4
Diclofenac (Standard)COX-1 (PDB ID: 3KK6)-7.5
COX-2 (PDB ID: 5IKR)-8.1

Data extracted from Neelaveni, K., & Prasad, Y. R. (2022).[8]

From this comparative data, several key insights can be drawn. Notably, compound 4a , bearing a 4-nitrophenyl substituent, exhibited the most favorable binding energies for both COX-1 and COX-2, surpassing the standard drug Diclofenac.[8] This suggests that the electron-withdrawing nature of the nitro group may play a significant role in enhancing the binding affinity. The superior binding energy of all the tested derivatives against COX-2 compared to COX-1 is also a noteworthy finding, indicating a potential for selectivity which is a desirable trait for anti-inflammatory agents to minimize gastrointestinal side effects.

A Self-Validating Experimental Protocol for Molecular Docking

The trustworthiness of in silico predictions is directly proportional to the rigor of the experimental protocol. The following is a detailed, step-by-step methodology for conducting molecular docking studies of pyridine-pyrimidine-2-thiol derivatives, grounded in established best practices.

Part 1: Ligand and Protein Preparation

The initial and most critical phase of any molecular docking study is the meticulous preparation of both the ligand (the small molecule, in this case, the pyrimidine-2-thiol derivative) and the receptor (the target protein, e.g., COX-2).

Step 1: Ligand Preparation

  • 2D Structure Sketching: Draw the chemical structures of the pyridine-pyrimidine-2-thiol derivatives using a chemical drawing software such as ChemDraw.

  • 3D Structure Generation and Energy Minimization: Convert the 2D structures into 3D models. Subsequently, perform energy minimization using a computational chemistry program like Chem3D or the LigPrep module in Schrödinger Suite.[1] This step is crucial to obtain a low-energy, stable conformation of the ligand. The rationale behind this is that molecules exist in a three-dimensional space and their conformation affects their interaction with the protein. Energy minimization aims to find the most stable conformation, which is likely the one that will bind to the protein.

  • File Format Conversion: Save the optimized ligand structures in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock).

Step 2: Protein Preparation

  • Protein Structure Retrieval: Obtain the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). For this case study, the PDB IDs for COX-1 and COX-2 are 3KK6 and 5IKR, respectively.[8]

  • Initial Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any ions that are not critical for the protein's structural integrity or catalytic activity. The presence of these molecules can interfere with the docking process.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges (e.g., Kollman charges).[7] This is a critical step as hydrogen bonds, which are key to protein-ligand interactions, involve hydrogen atoms. Software like AutoDock Tools can be used for this purpose.

  • File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt).

Part 2: The Docking Simulation

With the prepared ligand and protein files, the next phase is to perform the molecular docking simulation.

Step 3: Grid Box Definition

  • Active Site Identification: Identify the active site of the target protein. This can be done by referring to the literature or by examining the location of the co-crystallized ligand in the original PDB file.

  • Grid Box Generation: Define a three-dimensional grid box that encompasses the entire active site. This grid box defines the search space for the docking algorithm to explore different ligand conformations and orientations. The size and center of the grid box are critical parameters that need to be set carefully.

Step 4: Running the Docking Algorithm

  • Software Selection: Choose a suitable molecular docking program. AutoDock Vina and Glide are widely used and have been shown to produce reliable results for this class of compounds.[1][8]

  • Execution of Docking: Run the docking simulation. The software will systematically explore different poses (orientations and conformations) of the ligand within the defined grid box and calculate the binding energy for each pose.

  • Output Analysis: The program will generate a set of docked poses, ranked according to their binding energies. The pose with the lowest binding energy is typically considered the most likely binding mode.

Part 3: Post-Docking Analysis and Visualization

The final phase involves a thorough analysis of the docking results to gain meaningful insights into the protein-ligand interactions.

Step 5: Visualization of Interactions

  • Loading the Complex: Load the protein-ligand complex of the best-ranked pose into a molecular visualization software such as PyMOL or Discovery Studio.[7]

  • Interaction Analysis: Analyze the non-covalent interactions between the ligand and the amino acid residues in the active site. This includes identifying hydrogen bonds, hydrophobic interactions, van der Waals forces, and any pi-pi stacking interactions.

  • 2D and 3D Representations: Generate both 2D and 3D diagrams of the interactions to clearly illustrate the binding mode.

Visualizing the Workflow and Key Relationships

To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation 2D Sketching 3D Conversion Energy Minimization grid_gen Grid Box Generation Active Site Identification Defining Search Space ligand_prep->grid_gen protein_prep Protein Preparation PDB Retrieval Cleaning Protonation & Charge Assignment protein_prep->grid_gen docking Docking Simulation Algorithm Execution Pose Generation & Scoring grid_gen->docking post_dock Post-Docking Analysis Visualization of Interactions Interaction Analysis docking->post_dock sar SAR & Lead Optimization post_dock->sar

Caption: A streamlined workflow for in silico molecular docking studies.

Ligand_Protein_Interactions cluster_interactions Key Molecular Interactions ligand Pyridine-Pyrimidine-2-Thiol h_bond Hydrogen Bonds ligand->h_bond interacts via hydrophobic Hydrophobic Interactions ligand->hydrophobic interacts via pi_stack Pi-Pi Stacking ligand->pi_stack interacts via protein COX-2 Active Site h_bond->protein hydrophobic->protein pi_stack->protein

Caption: Conceptual diagram of key ligand-protein interactions.

Conclusion and Future Directions

The in silico molecular docking studies of pyridine moiety bearing pyrimidine-2-thiols have demonstrated the potential of this scaffold for the development of novel anti-inflammatory agents. The comparative analysis reveals that specific substitutions on the phenyl ring can significantly influence the binding affinity for COX enzymes, with the 4-nitrophenyl derivative emerging as a particularly promising candidate.[8]

The detailed experimental protocol provided in this guide serves as a robust framework for conducting reliable and reproducible molecular docking studies. By adhering to these principles of scientific integrity and logical workflow, researchers can confidently leverage computational tools to accelerate the drug discovery process.

Future research in this area should focus on the synthesis and in vitro biological evaluation of the most promising compounds identified through in silico screening to validate the computational predictions. Furthermore, exploring a wider range of protein targets beyond COX enzymes could uncover novel therapeutic applications for this versatile chemical scaffold. The integration of more advanced computational techniques, such as molecular dynamics simulations, can also provide a more dynamic and accurate picture of the protein-ligand interactions.

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and TLC for Robust Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can have significant pharmacological and toxicological implications. Consequently, regulatory bodies worldwide mandate rigorous purity testing. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for its high resolution and sensitivity in purity analysis.[1] However, a single analytical technique may not be sufficient to detect all potential impurities, especially those with different physicochemical properties. This is where the principle of orthogonal analytical methods becomes critical.[2]

This guide provides an in-depth comparison and a practical framework for the cross-validation of HPLC and Thin-Layer Chromatography (TLC) results for the comprehensive purity assessment of pharmaceutical compounds. By leveraging the distinct separation mechanisms of these two techniques, researchers, scientists, and drug development professionals can build a more complete and reliable purity profile, ensuring the quality and safety of their products.[3]

The Orthogonal Approach: Why Two Methods Are Better Than One

The concept of orthogonality in analytical chemistry involves using two or more methods with different separation principles to analyze the same sample.[2] This approach significantly increases the confidence in the analytical results by minimizing the risk of co-eluting impurities that might go undetected by a single method. HPLC and TLC are excellent orthogonal partners for purity assessment due to their differing stationary and mobile phase interactions.[3][4]

High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[5] Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common mode used for purity analysis of a wide range of pharmaceutical compounds.[5]

Thin-Layer Chromatography (TLC): TLC is a planar chromatographic technique where the separation occurs on a thin layer of adsorbent material coated on a flat support.[6] The mobile phase moves up the plate by capillary action, and separation is based on adsorption, partition, or a combination of both.[6] When coupled with densitometry, TLC can provide quantitative results.[7]

The primary orthogonal feature between the most common modes of these techniques is the use of a non-polar stationary phase in reversed-phase HPLC and a polar stationary phase (like silica gel) in normal-phase TLC.[4] This fundamental difference in separation mechanisms makes it highly probable that an impurity co-eluting with the main peak in one system will be well-resolved in the other.

A Comparative Overview: HPLC vs. TLC for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC/HPTLC)
Resolution & Efficiency Very high, capable of separating complex mixtures with high efficiency.[8]Lower than HPLC, but High-Performance TLC (HPTLC) offers significantly improved resolution.[8]
Sensitivity High, with various sensitive detectors available (UV, DAD, MS).[1]Generally lower than HPLC, but densitometric scanning enhances sensitivity.[8]
Quantitation Highly accurate and precise quantitative analysis.[9]Quantitative with densitometry, but generally with higher variability than HPLC.[7]
Throughput Sequential analysis of samples.Multiple samples can be analyzed simultaneously on the same plate, offering high throughput.[6]
Cost & Complexity Higher initial instrument cost and operational complexity.[10]Lower instrument cost and simpler operation.[10]
Flexibility Wide variety of columns and mobile phases available.Versatile with a range of stationary and mobile phases. Allows for easy visualization with various reagents.[6]
Regulatory Acceptance Widely accepted and often the required method by regulatory agencies.[1]Accepted for identification and limit tests; quantitative HPTLC is gaining acceptance.[11]

The Cross-Validation Workflow: A Step-by-Step Approach

A robust cross-validation process ensures that both HPLC and TLC methods are suitable for their intended purpose and that the results are comparable and reliable. The following workflow outlines the key stages of this process, grounded in the principles of method validation outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[12]

CrossValidationWorkflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Forced Degradation Studies cluster_3 Phase 4: Cross-Validation & Purity Profile Confirmation DevHPLC Develop & Optimize HPLC Method ValHPLC Validate HPLC Method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) DevHPLC->ValHPLC DevTLC Develop & Optimize TLC-Densitometry Method ValTLC Validate TLC-Densitometry Method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) DevTLC->ValTLC ForcedDeg Subject API to Stress Conditions (Acid, Base, Oxidation, Heat, Light) ValHPLC->ForcedDeg ValTLC->ForcedDeg AnalyzeHPLC Analyze Stressed Samples by HPLC ForcedDeg->AnalyzeHPLC AnalyzeTLC Analyze Stressed Samples by TLC ForcedDeg->AnalyzeTLC Compare Compare Impurity Profiles from HPLC & TLC AnalyzeHPLC->Compare AnalyzeTLC->Compare Confirm Confirm Peak Purity & Identify Discrepancies Compare->Confirm Finalize Finalize Comprehensive Purity Profile Confirm->Finalize

Caption: A workflow for the cross-validation of HPLC and TLC methods for purity assessment.

Experimental Protocols: A Practical Example with Quercetin

To illustrate the cross-validation process, we will use quercetin, a flavonoid compound, as a model API. Flavonoids are a class of natural products with various biological activities, and their purity is crucial for research and potential therapeutic applications.[13]

Forced Degradation Study

A forced degradation study is essential to demonstrate the stability-indicating nature of the analytical methods and to generate potential degradation products.[14]

Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve 10 mg of quercetin in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid quercetin powder in an oven at 100°C for 24 hours. Dissolve in methanol to obtain a 1 mg/mL solution.

  • Photolytic Degradation: Expose the solid quercetin powder to UV light (254 nm) for 24 hours. Dissolve in methanol to obtain a 1 mg/mL solution.

  • Sample Preparation for Analysis: Dilute the stressed samples with the respective mobile phases for HPLC and TLC analysis to a final concentration of approximately 100 µg/mL.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated stability-indicating HPLC method for quercetin.[15][16]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Methanol: 0.4% Phosphoric Acid in Water (55:45, v/v).[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: 255 nm.[15]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the standard solution of quercetin (100 µg/mL).

  • Inject the unstressed and stressed samples.

  • Record the chromatograms and integrate the peaks.

  • Calculate the percentage of each impurity by the area normalization method.

Thin-Layer Chromatography (TLC) - Densitometry Method

This HPTLC method is designed for the quantitative estimation of quercetin.[17][18]

Instrumentation:

  • HPTLC system with an automatic sample applicator, developing chamber, and TLC scanner (densitometer).

  • Pre-coated silica gel 60 F254 TLC plates.

Chromatographic Conditions:

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).[18]

  • Application: Apply 5 µL of standard and sample solutions as 8 mm bands.

  • Development: Develop the plate up to a distance of 80 mm in a pre-saturated developing chamber.

  • Drying: Air-dry the plate.

  • Densitometric Scanning: Scan the plate at 297 nm in absorbance mode.[13]

Procedure:

  • Activate the TLC plate by heating at 110°C for 15 minutes.

  • Apply the standard and sample solutions using the automatic applicator.

  • Develop the chromatogram in the developing chamber.

  • Dry the plate and perform densitometric scanning.

  • Record the densitograms and integrate the peaks.

  • Calculate the amount of quercetin and its impurities by comparing the peak areas with the standard.

ExperimentalWorkflow cluster_API API Sample (Quercetin) cluster_Forced_Degradation Forced Degradation cluster_HPLC HPLC Analysis cluster_TLC TLC-Densitometry Analysis cluster_Analysis Data Analysis & Comparison API Quercetin Stress Acid, Base, Oxidation, Heat, Light API->Stress HPLC_Prep Dilute in Mobile Phase Stress->HPLC_Prep TLC_Prep Spot on TLC Plate Stress->TLC_Prep HPLC_Inject Inject into HPLC-DAD HPLC_Prep->HPLC_Inject HPLC_Data Chromatogram HPLC_Inject->HPLC_Data Compare_Results Compare Impurity Profiles HPLC_Data->Compare_Results TLC_Develop Develop & Scan TLC_Prep->TLC_Develop TLC_Data Densitogram TLC_Develop->TLC_Data TLC_Data->Compare_Results

Caption: Experimental workflow for purity assessment using HPLC and TLC.

Data Presentation and Interpretation

The results from both HPLC and TLC analyses should be tabulated for a clear comparison. The following tables present hypothetical data for the purity assessment of a quercetin batch after forced degradation studies.

Table 1: HPLC Purity Analysis of Quercetin Under Forced Degradation

Stress ConditionRetention Time of Quercetin (min)% Purity of QuercetinDegradation Products (Retention Time, % Area)
Unstressed8.5299.8%RRT 0.85 (0.1%), RRT 1.20 (0.1%)
Acid Hydrolysis8.5185.3%RRT 0.72 (5.2%), RRT 0.91 (8.9%), RRT 1.15 (0.6%)
Base Hydrolysis8.5372.1%RRT 0.65 (12.5%), RRT 0.88 (15.4%)
Oxidation8.5090.5%RRT 0.80 (4.3%), RRT 1.35 (5.2%)
Thermal8.5298.2%RRT 0.85 (0.8%), RRT 1.20 (1.0%)
Photolytic8.5195.6%RRT 0.78 (2.1%), RRT 1.25 (2.3%)

Table 2: TLC-Densitometry Purity Analysis of Quercetin Under Forced Degradation

Stress ConditionRf of Quercetin% Purity of QuercetinDegradation Products (Rf, % Area)
Unstressed0.5099.5%Rf 0.35 (0.2%), Rf 0.65 (0.3%)
Acid Hydrolysis0.5186.1%Rf 0.28 (6.1%), Rf 0.42 (7.8%)
Base Hydrolysis0.5073.5%Rf 0.22 (11.8%), Rf 0.38 (14.7%)
Oxidation0.4991.2%Rf 0.33 (3.9%), Rf 0.70 (4.9%)
Thermal0.5097.9%Rf 0.35 (1.1%), Rf 0.65 (1.0%)
Photolytic0.5196.0%Rf 0.30 (1.9%), Rf 0.68 (2.1%)

Interpretation of Results:

  • Correlation: The overall degradation patterns observed in both HPLC and TLC are consistent, with the most significant degradation occurring under basic and acidic conditions.

  • Orthogonality in Action: Note that the number and relative retention/retardation of the degradation products differ between the two techniques. This highlights their different selectivities. For instance, an impurity at RRT 0.72 in HPLC might be well-separated from other impurities in the TLC system.

  • Comprehensive Profile: By combining the data, a more complete picture of the impurity profile emerges. Impurities detected by both methods can be confirmed with higher confidence, while those detected by only one method warrant further investigation.

Conclusion: A Synergy for Enhanced Quality Assurance

The cross-validation of HPLC and TLC for purity assessment is a powerful strategy that embodies the principles of robust analytical science. It is not about replacing one technique with another but about leveraging their synergistic strengths to achieve a more comprehensive and reliable understanding of a drug substance's purity. As a Senior Application Scientist, I can attest that this orthogonal approach provides a higher degree of confidence in the quality of the material, which is paramount in the journey from drug discovery to patient care. By integrating these well-established chromatographic techniques and adhering to rigorous validation standards, such as those outlined by the ICH, pharmaceutical scientists can ensure the safety and efficacy of the medicines they develop.[19][20]

References

A Guide to Inter-laboratory Comparison of Analytical Results for Nitropyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison of analytical results for nitropyridine compounds. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to ensure the reliability and comparability of analytical data. By fostering a deeper understanding of the critical parameters of analytical method validation and the structure of proficiency testing, this guide aims to enhance the scientific integrity of nitropyridine analysis across the global scientific community.

The Critical Need for Inter-Laboratory Comparison

Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of quality assurance in analytical science.[1][2][3] Their primary purpose is to provide an objective assessment of a laboratory's analytical performance for a specific measurement.[3] By analyzing a common, homogeneous sample, participating laboratories can identify potential biases in their methods, instrumentation, or personnel. Regular participation in such schemes is often a requirement for laboratory accreditation to standards like ISO/IEC 17025.[4]

For nitropyridine compounds, which may be present at trace levels in complex matrices, the potential for analytical variability is high. An inter-laboratory comparison serves to:

  • Identify and quantify measurement uncertainty: Understand the degree of variation in results among different laboratories.

  • Validate analytical methods: Demonstrate that a particular method is robust and transferable across different laboratory environments.

  • Improve analytical performance: Provide laboratories with feedback to help them identify and rectify sources of error.

  • Build confidence in data: Ensure that data generated by different laboratories can be reliably compared and used for decision-making in drug development and research.

Designing a Robust Inter-laboratory Comparison Study

A well-designed inter-laboratory comparison study is essential for generating meaningful and actionable results. The following sections outline the key considerations and steps involved, grounded in principles from ISO 13528 and Eurachem guidelines.[1][2][3][5][6][7][8][9]

Preparation and Distribution of the Test Material

The foundation of any proficiency test is the quality of the test material. For nitropyridine analysis, a suitable reference material must be prepared.

  • Selection of Nitropyridine Compound(s): The study should focus on one or more nitropyridine compounds of common interest, such as 2-nitropyridine, 3-nitropyridine, or 4-nitropyridine.

  • Matrix Selection: The nitropyridine(s) should be spiked into a relevant matrix. For pharmaceutical applications, this could be a placebo formulation or a common solvent like acetonitrile or methanol. For environmental analysis, a simulated water or soil matrix might be appropriate.

  • Homogeneity and Stability: The prepared material must be demonstrably homogeneous to ensure that each participating laboratory receives an identical sample. Stability studies should also be conducted to confirm that the concentration of the nitropyridine(s) does not change significantly during storage and transport.

  • Concentration Levels: The study should ideally include samples at two or more concentration levels to assess laboratory performance across a relevant analytical range.

Study Protocol and Instructions

Clear and detailed instructions are crucial to minimize variability arising from differences in experimental procedure. The study protocol should specify:

  • Sample Handling and Storage: Instructions on how to receive, store, and prepare the samples for analysis.

  • Analytical Methods: While the primary goal is to compare results, the protocol may either prescribe a specific analytical method or allow laboratories to use their own validated methods. If the latter, detailed information about the method used must be reported.

  • Reporting Requirements: A standardized format for reporting results, including the mean, standard deviation, number of replicates, and any observations.

  • Timeline: A clear schedule for sample distribution, analysis, and reporting of results.

Statistical Analysis of Results

The statistical analysis of the reported data is the core of the inter-laboratory comparison, providing a quantitative measure of each laboratory's performance. The most common approach involves the calculation of a z-score .[2][4]

The z-score is calculated as:

z = (x - X) / σ

Where:

  • x is the result reported by the participating laboratory.

  • X is the assigned value, which is the best estimate of the true concentration of the analyte. This can be determined by a reference laboratory with a high-accuracy method or as the consensus value from all participating laboratories.[6]

  • σ is the standard deviation for proficiency assessment, which represents the expected variability of the measurement.

Interpretation of z-scores:

  • |z| ≤ 2: Satisfactory performance.

  • 2 < |z| < 3: Questionable performance (warning signal).

  • |z| ≥ 3: Unsatisfactory performance (action signal).

Laboratories with unsatisfactory performance should investigate the potential causes of their deviation from the assigned value.

Recommended Analytical Methodologies

The choice of analytical methodology is critical for achieving accurate and reliable results for nitropyridine compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and suitable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like nitropyridines.[10]

  • Sample Preparation:

    • Accurately weigh a portion of the provided test material.

    • If the sample is a solid, dissolve it in a suitable volatile solvent (e.g., acetone, dichloromethane).[11]

    • If the sample is a liquid, perform a serial dilution to bring the concentration within the calibrated range of the instrument.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Column: A non-polar or medium-polarity column is recommended, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250-280 °C.

    • Injection Mode: Splitless injection (1 µL) is suitable for trace analysis.[10]

    • Oven Temperature Program:

      • Initial temperature: 60-80 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to 280-300 °C.

      • Final hold: 5-10 minutes.

    • MS Transfer Line Temperature: 280-300 °C.[12]

    • Ion Source Temperature: 230 °C.[12]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Acquisition Mode: Scan mode (e.g., m/z 40-400) for qualitative analysis and identification, and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

  • Identification: The identification of nitropyridine peaks is confirmed by comparing their retention times and mass spectra with those of authentic reference standards. The NIST Mass Spectral Library is a valuable resource for spectral comparison.[13][14][15][16]

  • Quantification: A multi-point calibration curve is constructed by analyzing a series of standard solutions of the target nitropyridine(s) at known concentrations. The concentration of the nitropyridine in the test sample is then determined by interpolating its peak area from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including nitropyridines. It is particularly well-suited for less volatile or thermally labile compounds.

  • Sample Preparation:

    • Accurately weigh a portion of the test material.

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile, methanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV or Diode Array Detector (DAD).

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for most nitropyridines.

    • Mobile Phase: A gradient elution is often necessary to achieve good separation. A typical mobile phase consists of:

      • Solvent A: Water with 0.1% formic acid or phosphoric acid.

      • Solvent B: Acetonitrile or methanol.

    • Gradient Program: A linear gradient from a low to high percentage of the organic solvent (Solvent B) over 10-20 minutes is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where the nitropyridine compound has maximum absorbance (e.g., around 254 nm or 280 nm).

  • Identification: The nitropyridine peak is identified by comparing its retention time with that of a reference standard.

  • Quantification: Similar to GC-MS, a multi-point calibration curve is generated using standard solutions of the nitropyridine. The concentration in the test sample is determined from its peak area.

Ensuring Trustworthiness: The Pillars of Analytical Method Validation

The trustworthiness of the analytical data generated in an inter-laboratory comparison hinges on the proper validation of the analytical methods used by each participating laboratory. The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical method validation in its Q2(R2) guideline.[14][17] The key validation parameters are:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.99 is typically expected.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The closeness of agreement (degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Each laboratory participating in the inter-laboratory comparison should have a validation report for the analytical method they employ, demonstrating that it meets these criteria for the specific nitropyridine compound and matrix being analyzed.

Visualizing the Workflow

To provide a clear overview of the inter-laboratory comparison process, the following diagrams illustrate the key stages.

InterLaboratory_Comparison_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Follow-up A Define Study Objectives (e.g., assess proficiency, validate method) B Select Nitropyridine Compound(s) and Matrix A->B C Prepare Homogeneous & Stable Test Material B->C D Establish Assigned Value (Reference Laboratory or Consensus) C->D E Develop Detailed Study Protocol D->E F Distribute Test Material & Protocol to Participating Laboratories E->F G Laboratories Perform Analysis (GC-MS or HPLC) F->G H Laboratories Report Results in Standardized Format G->H I Statistical Analysis of Data (Calculate z-scores) H->I J Generate & Distribute Performance Report I->J K Laboratories with Unsatisfactory Performance Investigate & Implement Corrective Actions J->K L Continuous Improvement of Analytical Methods K->L Analytical_Method_Validation_Process cluster_validation Validation Parameters (ICH Q2(R2)) Method Analytical Method (GC-MS or HPLC) Specificity Specificity Method->Specificity Evaluates Linearity Linearity Method->Linearity Evaluates Accuracy Accuracy Method->Accuracy Evaluates Precision Precision (Repeatability & Intermediate) Method->Precision Evaluates LOD LOD Method->LOD Determines LOQ LOQ Method->LOQ Determines Robustness Robustness Method->Robustness Assesses Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD->Validation_Report LOQ->Validation_Report Robustness->Validation_Report

References

A Comparative Benchmarking Guide to 2-(methylthio)-3-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth performance benchmark of 2-(methylthio)-3-nitropyridine in a key synthetic application: nucleophilic aromatic substitution (SNAr). We will objectively compare its reactivity and efficiency against two common alternatives, 2-chloro-3-nitropyridine and 2-fluoro-3-nitropyridine, supported by experimental data to inform your selection process.

Introduction: The Role of 2-Substituted-3-nitropyridines in Synthesis

The 3-nitropyridine scaffold is a crucial intermediate in the synthesis of a variety of biologically active molecules. The potent electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions. This activation allows for the displacement of a leaving group at these positions, providing a versatile handle for the introduction of a wide range of functionalities, most notably amines. The choice of the leaving group at the 2-position—be it a methylthio, chloro, or fluoro group—profoundly influences the reaction kinetics, conditions required, and overall efficiency of the transformation.

Mechanistic Considerations: The SNAr Pathway

The substitution reactions of 2-substituted-3-nitropyridines with nucleophiles, such as primary and secondary amines, proceed via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This two-step process is a cornerstone of modern organic synthesis.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the nucleophile (e.g., an amine) on the electron-deficient carbon atom bearing the leaving group (C2). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is a key factor in determining the reaction rate. The strong electron-withdrawing nitro group at the 3-position is crucial for stabilizing the negative charge through resonance.

Step 2: Elimination of the Leaving Group and Aromatization

In the second, typically fast, step, the leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the final substituted product. The facility of this step is dependent on the nature of the leaving group.

Caption: Generalized SNAr mechanism for 2-substituted-3-nitropyridines.

Performance Benchmark: this compound vs. Halogenated Alternatives

The central theme of this guide is to benchmark the performance of this compound against its halogenated counterparts, 2-chloro-3-nitropyridine and 2-fluoro-3-nitropyridine, in the context of amination reactions. The choice of leaving group (F, Cl, or SMe) significantly impacts the electrophilicity of the C2 position and the ease of leaving group departure.

Reactivity Profile and Leaving Group Ability

The reactivity in SNAr reactions is a function of two primary factors: the activation of the aromatic ring towards nucleophilic attack and the ability of the leaving group to depart.

  • Fluorine: Due to its high electronegativity, fluorine strongly polarizes the C-F bond, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack. This often leads to faster reaction rates, especially in the rate-determining first step of the SNAr mechanism.

  • Chlorine: Chlorine is less electronegative than fluorine, resulting in a less electrophilic C2 carbon. However, chloride is a better leaving group than fluoride. This can sometimes compensate for the slower initial attack.

  • Methylthio (SMe): The methylthio group is a moderately good leaving group. Its activating effect on the pyridine ring is less pronounced than that of the halogens.

In many SNAr reactions on electron-deficient rings, the attack of the nucleophile is the rate-determining step. Therefore, the reactivity order is often F > Cl > SMe .

Comparative Experimental Data

The following table summarizes representative experimental data for the reaction of 2-substituted-3-nitropyridines with various amines. It is important to note that direct comparative studies under identical conditions are scarce, and the data presented here is a synthesis of reported procedures.

Leaving Group (X)NucleophileConditionsYield (%)Reference
-SMe Data not available in searched literature---
-Cl AnilineEthylene glycol, heat90-94[1]
-Cl Substituted AnilinesEthylene glycol, heat90-94[1]
-Cl Primary Amines-High[1]
-Cl Morpholine-High[2]
-F Nitrogen HeterocyclesK₂CO₃, MeCN, 50°C, 18h45-84[3]
-F Aliphatic AminesK₂CO₃, MeCN, 50°C, 18hGood[3]

Analysis of Experimental Data:

The available data strongly suggests that both 2-chloro- and 2-fluoro-3-nitropyridine are highly effective substrates for SNAr reactions with a broad range of amines, consistently providing high yields.[1][2][3] For 2-chloro-3-nitropyridine, reactions with anilines in ethylene glycol proceed in excellent yields (90-94%).[1] Similarly, 2-fluoro-3-nitropyridine reacts efficiently with various nitrogen heterocycles and aliphatic amines in the presence of a mild base at moderate temperatures, affording the corresponding 2-amino-3-nitropyridines in good to excellent yields.[3]

Unfortunately, a direct experimental comparison with this compound is hampered by a lack of published data for its reactions with amines. However, based on mechanistic principles and data from related systems, it is anticipated that this compound would be less reactive than its halogenated counterparts, likely requiring more forcing conditions (higher temperatures, stronger bases, or longer reaction times) to achieve comparable yields.

Experimental Protocols

To provide a practical context for the comparison, detailed, self-validating experimental protocols for the amination of 2-chloro-3-nitropyridine and 2-fluoro-3-nitropyridine are provided below.

Protocol: Amination of 2-Chloro-3-nitropyridine with Aniline

This protocol is adapted from established procedures for the synthesis of 2-anilino-3-nitropyridine derivatives.[1]

Materials:

  • 2-Chloro-3-nitropyridine

  • Aniline (or substituted aniline)

  • Ethylene glycol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, combine 2-chloro-3-nitropyridine (1.0 eq) and the desired aniline (1.1 eq).

  • Add ethylene glycol as the solvent.

  • Heat the reaction mixture to a temperature sufficient to drive the reaction to completion (monitoring by TLC is recommended).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 2-anilino-3-nitropyridine.

Protocol_1 cluster_0 Amination of 2-Chloro-3-nitropyridine start Combine 2-chloro-3-nitropyridine and aniline in ethylene glycol heat Heat reaction mixture start->heat workup Aqueous workup and extraction heat->workup purify Purification (chromatography/recrystallization) workup->purify product 2-Anilino-3-nitropyridine purify->product

Caption: Workflow for the amination of 2-chloro-3-nitropyridine.

Protocol: Amination of 2-Fluoro-3-nitropyridine with a Nitrogen Heterocycle

This protocol is based on a general method for the substitution of 3-fluoro-2-nitropyridine.[3]

Materials:

  • 3-Fluoro-2-nitropyridine (Note: Commercially available as 3-fluoro-2-nitropyridine, which is the same as 2-fluoro-3-nitropyridine)

  • Nitrogen-containing heterocycle (e.g., pyrazole, imidazole)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of the nitrogen heterocycle (1.2 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Add 3-fluoro-2-nitropyridine (1.0 eq) to the suspension.

  • Heat the reaction mixture to 50°C and stir for 18 hours.

  • Monitor the reaction by TLC for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-(heterocyclyl)-2-nitropyridine.

Protocol_2 cluster_1 Amination of 2-Fluoro-3-nitropyridine start Combine heterocycle, K₂CO₃, and 2-fluoro-3-nitropyridine in MeCN heat Heat at 50°C for 18h start->heat filter Filter inorganic salts heat->filter purify Purification (chromatography) filter->purify product 2-(Heterocyclyl)-3-nitropyridine purify->product

Caption: Workflow for the amination of 2-fluoro-3-nitropyridine.

Conclusion and Recommendations

Based on the available literature and established principles of SNAr reactivity, this guide provides the following recommendations for researchers selecting a 2-substituted-3-nitropyridine for amination reactions:

  • For maximum reactivity and milder reaction conditions, 2-fluoro-3-nitropyridine is the preferred reagent. Its high reactivity allows for the use of a wide range of nucleophiles under moderate temperatures, often leading to high yields and clean reactions.

  • 2-Chloro-3-nitropyridine is a highly effective and often more economical alternative. It demonstrates excellent reactivity with a variety of amines, typically affording high yields, although sometimes requiring slightly more forcing conditions than its fluoro counterpart.

  • This compound is expected to be the least reactive of the three. While it may be a suitable substrate in some cases, it will likely necessitate harsher reaction conditions to achieve comparable results to the halogenated analogs. Its use may be advantageous in specific scenarios where its unique properties or downstream transformations are desired, but for general amination purposes, the fluoro and chloro derivatives offer a more reliable and efficient approach.

The selection of the optimal reagent will ultimately depend on the specific nucleophile, desired reaction conditions, and economic considerations of the synthetic route. This guide provides a framework for making an informed decision based on a comparative analysis of the available options.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(methylthio)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the fast-paced world of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. Proper, compliant, and safe disposal is a critical, non-negotiable final step of any experimental workflow. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-(methylthio)-3-nitropyridine, ensuring the safety of personnel and the protection of our environment.

PART 1: CORE DIRECTIVE - A Proactive Approach to Chemical Waste

The fundamental principle for disposing of this compound is to treat it unequivocally as hazardous chemical waste . This directive is based on a structural assessment of its constituent functional groups:

  • Pyridine Ring: Pyridine and its derivatives are known for their potential toxicity and unpleasant odor. The Environmental Protection Agency (EPA) regulates pyridine as a hazardous substance.[1][2]

  • Nitro Group (-NO₂): The presence of a nitro group on an aromatic ring makes the compound resistant to environmental degradation.[3] Nitroaromatic compounds as a class are noted for their potential toxicity and mutagenicity.[3]

  • Thioether Group (-S-CH₃): While the thioether group itself is common, its presence contributes to the overall chemical profile and must be considered during waste stream compatibility assessments.

Given these characteristics, in-laboratory chemical neutralization is not recommended as a standard disposal procedure. Such treatment can lead to uncontrolled exothermic reactions, the release of toxic gases (such as oxides of nitrogen and sulfur), and the creation of new, potentially more hazardous byproducts.[4] The most trustworthy and compliant method is professional disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[5][6]

PART 2: SCIENTIFIC INTEGRITY & LOGIC - A Self-Validating Protocol

Every step of this protocol is designed to create a closed-loop, verifiable system that prioritizes safety and regulatory compliance.

Hazard Identification and Risk Assessment
Hazard ClassificationDescriptionSupporting Evidence
Skin Irritation Causes skin irritation upon contact.GHS Classification for 2-methyl-3-nitropyridine.[7][8]
Serious Eye Irritation Causes serious eye irritation.GHS Classification for 2-methyl-3-nitropyridine and 2-(benzylthio)-3-nitropyridine.[7][8]
Acute Toxicity (Oral) May be harmful if swallowed.GHS Classification for related nitropyridines.[8]
Respiratory Irritation May cause respiratory irritation if inhaled.STOT SE 3 classification for related compounds.[7]

The toxicological properties of this compound itself have not been fully investigated, which necessitates handling it with the utmost caution.[7]

Step-by-Step Disposal Protocol

This procedure ensures that waste is handled safely from the point of generation to its final collection.

1. Personal Protective Equipment (PPE) Engagement: Before handling the waste compound, always wear appropriate PPE. This is your primary defense against exposure.

  • Gloves: Nitrile rubber gloves are recommended for handling pyridine-based compounds.[9]

  • Eye Protection: Wear chemical safety goggles with side shields or a face shield.[7]

  • Lab Coat: A fully buttoned lab coat is mandatory to prevent skin contact.[7]

2. Waste Segregation and Containerization: Proper segregation prevents dangerous chemical reactions within waste containers.

  • Designate a Container: Use a dedicated, compatible container for this compound waste. Glass or high-density polyethylene (HDPE) containers are suitable.[6][9] The container must have a secure, sealable lid.[9]

  • Chemical Incompatibility: DO NOT mix this waste with other chemical streams. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Mixing with acids, in particular, could lead to a violent reaction.[9]

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The date you first added waste to the container (Accumulation Start Date).[9][10]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container at or near the point of generation, in a designated SAA.[10]

  • The SAA should be a secondary containment bin in a well-ventilated area, away from heat or ignition sources.[6][9]

4. Arranging for Disposal:

  • Once the container is full or you no longer intend to generate this waste stream, contact your institution's EHS office to schedule a pickup.[5][10]

  • Do not transport hazardous waste yourself. Trained EHS professionals will handle the collection and ensure it is disposed of in compliance with all federal and state regulations.[5]

Spill Management Protocol

Accidents happen; a prepared response is critical.

  • Small Spills (manageable by trained lab personnel):

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[6][9]

    • Wearing full PPE, contain the spill.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[9][11]

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container using non-sparking tools.[12]

    • Wipe the area with a suitable solvent (e.g., soap and water) and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Immediately evacuate the area.

    • Alert others in the vicinity.

    • If safe to do so, close the door to the affected area to contain vapors.

    • Contact your institution's EHS or emergency response team immediately.[9]

PART 3: VISUALIZATION & WORKFLOW

To ensure clarity, the disposal process is outlined below in a logical flow diagram.

G cluster_0 In-Lab Waste Generation & Handling cluster_1 Storage & Pickup cluster_2 Compliant Off-Site Disposal A Waste this compound Identified B Engage Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into Dedicated, Compatible Waste Container B->C D Label Container Correctly: 'Hazardous Waste', Full Name, Date C->D E Store Sealed Container in Secondary Containment (SAA) D->E F Contact EHS for Hazardous Waste Pickup E->F G EHS Collects & Manifests Waste F->G H Transport to Licensed Waste Management Facility G->H I Final Compliant Disposal (e.g., Incineration) H->I

Caption: Logical workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 2-(methylthio)-3-nitropyridine: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 2-(methylthio)-3-nitropyridine. In the fast-paced world of drug discovery and chemical synthesis, a profound understanding of the reagents we handle is the bedrock of both groundbreaking innovation and personal safety. This guide moves beyond a simple checklist, offering a deep dive into the why behind each safety recommendation. By understanding the chemical nature of this compound, we can construct a robust and self-validating safety protocol.

The toxicological properties of this compound have not been fully investigated.[1] Therefore, our safety paradigm is built upon a careful analysis of its constituent functional groups: the pyridine core, the nitro group, and the methylthio group. This approach, grounded in established chemical principles, allows us to anticipate hazards and implement the most effective protective measures.

Hazard Assessment: Deconstructing the Molecule

Our selection of Personal Protective Equipment (PPE) is directly dictated by the potential hazards of the molecule. Let's break down the risks associated with each part of the this compound structure.

  • The Pyridine Core: Pyridine and its derivatives are common in synthesis but carry inherent risks. They are typically volatile, and their vapors can be harmful if inhaled, causing symptoms like headaches, dizziness, and respiratory irritation.[2][3] They are also known skin and eye irritants.[4][5] Furthermore, many are flammable liquids or solids.[4][6]

  • The Nitro Group (-NO₂): The presence of a nitro group significantly increases the toxicological concern. Nitroaromatic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[7] They are often categorized as irritants to the skin, eyes, and respiratory system.[1][8][9]

  • The Methylthio Group (-SCH₃): Organosulfur compounds are notorious for their potent, often unpleasant odors. While not always indicative of high toxicity, this property necessitates excellent containment to prevent nuisance odors and potential unknown health effects.

Inferred Hazard Profile: Based on this analysis, we will treat this compound as a substance that is harmful if swallowed, in contact with skin, or inhaled, and causes skin, eye, and respiratory irritation.

The First Line of Defense: Engineering Controls

Before any discussion of PPE, we must emphasize the primacy of engineering controls. PPE is the last line of defense, used when engineering controls cannot eliminate the hazard.

  • Chemical Fume Hood: All handling of this compound, from weighing solids to conducting reactions and preparing waste, must be performed inside a properly functioning and certified chemical fume hood.[2][10][11] This is non-negotiable. The fume hood contains vapors and prevents the inhalation of potentially harmful dust or aerosols at the source.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[3][10]

  • Safety Equipment: An emergency eyewash station and safety shower must be located within a 10-second travel distance of the workspace.[1][5]

Core Directive: Personal Protective Equipment Protocol

The following PPE is mandatory for all operations involving this compound. The specific level of protection may be adjusted based on the scale and nature of the operation, as detailed in the subsequent sections.

Eye and Face Protection: Your Shield Against Splashes

Direct contact with the eyes can cause serious irritation.[7][8][9]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[12] Safety glasses do not provide adequate protection from splashes as they are not sealed around the eyes.[13]

  • Enhanced Protection: When handling larger quantities (>5 g) or when there is a significant risk of splashing (e.g., during quenching a reaction), a full-face shield must be worn over chemical splash goggles.[12][14][15]

Hand Protection: Preventing Dermal Absorption

Dermal contact is a primary route of exposure.[4][6] The correct glove selection is critical.

  • Material: Nitrile gloves are the standard for providing splash protection against a wide range of chemicals.[10][16]

  • Protocol: Always wear two pairs of nitrile gloves ("double-gloving"). This provides a significant safety margin. If the outer glove becomes contaminated, it can be removed without exposing the skin.

  • Integrity: Before use, always inspect gloves for any signs of degradation or punctures. Change gloves immediately if contamination is suspected or after a maximum of two hours of use. Never reuse disposable gloves.

Body Protection: Guarding Against Contamination

Your body and personal clothing must be protected from spills and splashes.

  • Lab Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned to provide maximum coverage.[12]

  • Apron: For large-scale operations or when transferring solutions, a chemical-resistant apron should be worn over the lab coat.

  • Apparel: Always wear long pants and fully enclosed shoes.[12] Fabrics such as polyester and acrylic should be avoided in favor of cotton or other natural fibers.

Respiratory Protection: A Contingency Measure

Under normal laboratory conditions, all work should be conducted in a chemical fume hood, which negates the need for personal respiratory protection.[16] A respirator is required only in specific, non-routine situations:

  • Spill Cleanup: For a large spill outside of a fume hood, a full-face or half-mask air-purifying respirator with organic vapor cartridges may be necessary.[17]

  • Engineering Control Failure: If a fume hood malfunctions during an active experiment, evacuate the area immediately. Re-entry to stabilize the experiment may require a self-contained breathing apparatus (SCBA) and should only be performed by trained emergency personnel.

Operational and Disposal Plans: PPE in Action

The level of PPE required is dynamic and corresponds to the risk of exposure for a given task. The following table summarizes the recommended PPE for various laboratory operations.

Operation Potential Hazard Engineering Control Eye/Face Protection Hand Protection Body Protection
Receiving & Storage Container leakageWell-ventilated storage areaSafety glassesSingle pair nitrile glovesLab coat
Weighing Solid Dust inhalation, staticChemical fume hoodChemical splash gogglesDouble-pair nitrile glovesLab coat
Solution Preparation Splashes, vapor inhalationChemical fume hoodChemical splash gogglesDouble-pair nitrile glovesLab coat
Reaction Setup/Monitoring Splashes, vapor inhalationChemical fume hoodChemical splash gogglesDouble-pair nitrile glovesLab coat
Large Scale Reaction (>5g) Increased splash/aerosol riskChemical fume hoodFace shield over gogglesDouble-pair nitrile glovesChemical apron over lab coat
Small Spill Cleanup (<5g) Dermal/inhalation exposureChemical fume hoodChemical splash gogglesDouble-pair nitrile glovesLab coat
Waste Disposal Splashes during transferChemical fume hoodChemical splash gogglesDouble-pair nitrile glovesLab coat
Step-by-Step Disposal Plan

Chemical waste must be handled with the same care as the parent compound.[1]

  • Segregation: All waste containing this compound (solid waste, contaminated gloves, and solutions) must be collected in a dedicated, properly labeled hazardous waste container.[11]

  • Container: Use a container made of compatible material (e.g., high-density polyethylene) with a secure, vapor-tight lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[11]

  • Collection: When the container is full, follow your institution's procedures for chemical waste collection. Do not pour any waste down the drain.[18]

Visualizing the PPE Selection Process

To ensure a consistent and logical approach to safety, the following flowchart outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Determination cluster_2 Phase 3: Action start Assess the Operation (e.g., Weighing, Reaction, Cleanup) scale Determine Scale of Operation start->scale ppe_spill Spill Response PPE: - Consider Respirator - Chemical Resistant Boot Covers start->ppe_spill Is it a Spill? task_type Identify Physical Action (e.g., Solid Transfer, Liquid Pouring) scale->task_type ppe_base Baseline PPE: - Fume Hood - Double Nitrile Gloves - Lab Coat - Splash Goggles task_type->ppe_base Routine Lab Scale (<5g, minimal splash risk) ppe_enhanced Enhanced PPE: - Add Face Shield - Add Chemical Apron task_type->ppe_enhanced Large Scale / High Splash Risk (>5g, Quenching, Transfers) proceed Proceed with Operation ppe_base->proceed ppe_enhanced->proceed ppe_spill->proceed After cleanup

Caption: Decision workflow for selecting appropriate PPE based on task risk.

By adhering to these rigorous, evidence-based protocols, you are not merely complying with regulations; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(methylthio)-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-(methylthio)-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.